molecular formula C15H15NO2 B555396 L-Biphenylalanine CAS No. 155760-02-4

L-Biphenylalanine

Número de catálogo: B555396
Número CAS: 155760-02-4
Peso molecular: 241.28 g/mol
Clave InChI: JCZLABDVDPYLRZ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid is a non-natural, chiral amino acid derivative, also known as L-4,4'-Biphenylalanine, valued in scientific research for its rigid, bulky biphenyl side chain . This structural feature makes it a critical building block in medicinal chemistry and peptide engineering, where it is utilized to induce specific conformational restraints in synthetic peptide analogs . Its extended aromatic system facilitates the exploration of protein-protein interactions and the development of receptor ligands, particularly where deep hydrophobic pockets are involved. Researchers employ this compound to enhance the metabolic stability and binding affinity of peptide-based constructs, driving innovation in the design of novel biopharmaceuticals and chemical probes. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLABDVDPYLRZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375933
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155760-02-4
Record name (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-Biphenylalanine ((2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid) is a non-canonical, aromatic amino acid. As a derivative of L-phenylalanine, it serves as a valuable building block in peptide synthesis and drug discovery.[1] Its biphenyl (B1667301) side chain offers unique steric and hydrophobic properties, enabling the modification of peptide and protein structures to enhance stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological relevance of this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental design, from dissolution for in vitro assays to its incorporation into novel molecular scaffolds.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid[2]
Synonyms 4-Biphenylyl-L-alanine, 4-Phenyl-L-phenylalanine, H-L-Bip-OH[1][2]
CAS Number 155760-02-4[2]
Molecular Formula C₁₅H₁₅NO₂[2]
Molecular Weight 241.29 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 227-229 °C[1]
Boiling Point 569.2 °C at 760 mmHg[1]
Density 1.19 g/cm³[1]
Solubility H₂O: 16.67 mg/mL (requires pH adjustment to 14 with 1 M NaOH)[1]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months)[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and analysis of this compound. These methodologies are based on established procedures for unnatural amino acids.

Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved via enzymatic transamination, a method valued for its high stereoselectivity. This protocol is adapted from methodologies for synthesizing constrained L-phenylalanine analogs.[3][4]

Principle: An aromatic L-amino acid transaminase (AroAT) enzyme catalyzes the transfer of an amino group from an amino donor (e.g., L-aspartate or L-phenylalanine) to a keto acid precursor, 4-biphenylpyruvic acid, to yield this compound.

Materials:

  • 4-biphenylpyruvic acid (keto-acid precursor)

  • L-Aspartate or L-Phenylalanine (amino donor)

  • Recombinant aromatic L-amino acid transaminase (AroAT) from Enterobacter sp. or a similar source[4]

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Hydrochloric acid (HCl) for pH adjustment and product recovery

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4-biphenylpyruvic acid (1 equivalent) and L-aspartate (1.2 equivalents) in 50 mM potassium phosphate buffer (pH 8.0).

  • Cofactor Addition: Add PLP to a final concentration of 5 mM.

  • Enzyme Addition: Initiate the reaction by adding the AroAT enzyme (e.g., whole cells expressing the enzyme or a crude extract) to a final concentration of 100 U/mL.[5]

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with constant stirring. The reaction progress should be monitored by HPLC to track the formation of this compound.

  • Equilibrium Shift: Due to the low solubility of the this compound product, it will precipitate out of the solution, driving the reaction equilibrium towards product formation.[4]

  • Reaction Termination: Once the reaction reaches completion (typically >95% conversion), terminate it by adding concentrated HCl to lower the pH to ~2.0.

  • Product Recovery: The precipitated this compound can be recovered by centrifugation. The pellet is then washed with cold water and dried under a vacuum. Further purification is achieved through recrystallization or chromatography.[6]

G cluster_synthesis Asymmetric Synthesis Workflow Precursor 4-Biphenylpyruvic Acid + L-Aspartate Reaction Enzymatic Transamination (AroAT, PLP, pH 8.0) Precursor->Reaction Precipitation In situ Precipitation of this compound Reaction->Precipitation Equilibrium Shift Recovery Centrifugation & Washing Precipitation->Recovery Purification Final Purification (Recrystallization/HPLC) Recovery->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Purification by Preparative HPLC

For high-purity this compound suitable for drug development and peptide synthesis, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Principle: The crude product is separated from impurities based on its hydrophobicity. The biphenyl side chain provides strong retention on a C18 stationary phase.

Materials:

  • Crude this compound

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A, with the addition of Mobile Phase B if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined using analytical HPLC first.

  • Fraction Collection: Collect fractions corresponding to the main product peak, monitored by UV detection at 214 nm and 254 nm.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy, white powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Aromatic Protons (Biphenyl): ~7.3-7.8 ppm (multiplets)

  • α-Proton (CH): ~3.9-4.2 ppm (triplet or doublet of doublets)

  • β-Protons (CH₂): ~3.1-3.4 ppm (multiplets, diastereotopic)

Expected ¹³C NMR Chemical Shifts:

  • Carboxyl Carbon (COO): ~175-178 ppm

  • Biphenyl Carbons: ~125-142 ppm

  • α-Carbon (CH): ~57-60 ppm

  • β-Carbon (CH₂): ~38-41 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Principle: The molecule is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. In tandem MS (MS/MS), the molecular ion is fragmented to produce a characteristic pattern.

Expected Results (Positive Ion Mode, ESI):

  • [M+H]⁺ Ion: m/z ≈ 242.12

  • Key Fragments: Fragmentation of phenylalanine derivatives often involves the loss of the carboxyl group (as CO₂) and cleavage at the alpha-beta carbon bond.[9] A prominent fragment would be the biphenylmethyl cation (m/z ≈ 167.09), resulting from the loss of the amino acid backbone.

G cluster_ms Predicted ESI-MS/MS Fragmentation Parent [M+H]⁺ m/z ≈ 242.12 Fragment1 Loss of H₂O [M+H-H₂O]⁺ Parent->Fragment1 Fragment2 Loss of COOH group [M+H-HCOOH]⁺ Parent->Fragment2 Fragment3 Biphenylmethyl Cation m/z ≈ 167.09 Fragment2->Fragment3 Further fragmentation

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Biological Signaling and Applications

This compound is primarily used as a tool in drug discovery to create peptides with enhanced properties. Its biological effects are often contextual, depending on the parent molecule it modifies. However, L-phenylalanine itself is known to interact with specific cellular pathways.

Calcium-Sensing Receptor (CaSR) Modulation

L-amino acids, including L-phenylalanine, are known allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). L-phenylalanine potentiates the receptor's response to extracellular calcium ([Ca²⁺]ₒ).[10] It is plausible that this compound, with its larger side chain, could also interact with this binding pocket, potentially acting as an agonist or antagonist.

G cluster_casr L-Phenylalanine Modulation of CaSR Signaling LPhe L-Phenylalanine CaSR CaS Receptor (GPCR) LPhe->CaSR Allosteric Modulation Ca Extracellular Ca²⁺ Ca->CaSR Primary Agonist Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_i ↑ Intracellular Ca²⁺ ER->Ca_i Releases Ca²⁺

Caption: L-Phenylalanine enhances CaSR-mediated intracellular calcium release.

Application in Drug Development

The incorporation of this compound into a peptide sequence is a strategic choice in drug design for several reasons:

  • Increased Hydrophobicity: The biphenyl group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.

  • Steric Hindrance: The bulky side chain can protect the peptide backbone from proteolytic degradation, increasing its in vivo half-life.

  • Structural Constraint: It can be used to induce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation.

Derivatives of phenylalanine dipeptides have been investigated for their anti-cancer properties, demonstrating inhibition of tumor growth and metastasis.[11] this compound derivatives have also been explored as potential therapeutic agents for sickle cell disease.[12] These applications highlight the value of modifying natural amino acids to create novel therapeutic candidates.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Biphenylalanine, a non-proteinogenic amino acid of significant interest in drug discovery and peptide chemistry. The methodologies detailed herein are based on established chemoenzymatic and purification strategies, offering a robust framework for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound: A Chemoenzymatic Approach

A highly effective and stereoselective method for the synthesis of this compound involves a two-step chemoenzymatic process. This approach combines the stereospecificity of an enzymatic reaction with the versatility of a palladium-catalyzed cross-coupling reaction. The overall strategy involves the enzymatic synthesis of a key intermediate, L-4-bromophenylalanine, followed by a Suzuki-Miyaura coupling to introduce the second phenyl ring.

Step 1: Enzymatic Synthesis of L-4-bromophenylalanine

The first step utilizes the enzyme Phenylalanine Ammonia Lyase (PAL) for the asymmetric amination of 4-bromocinnamic acid. PAL is known for its high stereoselectivity, yielding the desired L-enantiomer of the corresponding amino acid.[1][2]

Experimental Protocol: Enzymatic Amination

ParameterCondition
Substrate 4-bromocinnamic acid
Enzyme Phenylalanine Ammonia Lyase (PAL)
Reaction Buffer Ammonium carbonate/ammonium hydroxide (B78521) buffer
pH Typically alkaline, e.g., pH 8.5 - 10.5
Temperature 30 - 37 °C
Reaction Time 12 - 24 hours
Work-up Acidification to precipitate the product, followed by filtration and washing.

Note: The specific activity and optimal conditions for the PAL enzyme may vary depending on its source and preparation. Optimization of pH, temperature, and substrate/enzyme ratio is recommended for achieving high conversion and yield.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of L-4-bromophenylalanine with phenylboronic acid to form this compound.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds between aryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterCondition
Substrates L-4-bromophenylalanine, Phenylboronic acid
Catalyst Palladium catalyst, e.g., Pd(OAc)₂, Pd(PPh₃)₄
Ligand Phosphine ligand, e.g., Triphenylphosphine (PPh₃)
Base Inorganic base, e.g., K₂CO₃, Na₂CO₃, K₃PO₄
Solvent A mixture of an organic solvent and water, e.g., Toluene/Water, Dioxane/Water
Temperature 80 - 100 °C
Reaction Time 4 - 12 hours
Work-up Extraction with an organic solvent, followed by washing, drying, and concentration.

Note: The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction yield and should be optimized for this specific transformation.

Diagram of the Chemoenzymatic Synthesis of this compound

G cluster_synthesis Synthesis of this compound 4-Bromocinnamic_Acid 4-Bromocinnamic Acid L-4-Bromophenylalanine L-4-Bromophenylalanine 4-Bromocinnamic_Acid->L-4-Bromophenylalanine Phenylalanine Ammonia Lyase (PAL) NH₃ This compound This compound L-4-Bromophenylalanine->this compound Pd Catalyst, Base Suzuki-Miyaura Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->this compound

Chemoenzymatic synthesis of this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and catalyst residues. A two-step purification strategy involving preparative High-Performance Liquid Chromatography (HPLC) followed by crystallization is recommended to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC is a highly effective method for the initial purification of this compound. This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Preparative HPLC

ParameterCondition
Column C18 reversed-phase preparative column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient of increasing Mobile Phase B
Flow Rate Dependent on column dimensions, typically 20-100 mL/min
Detection UV at 214 nm and 254 nm
Fraction Collection Fractions corresponding to the main product peak are collected.
Post-Processing Purity of collected fractions is confirmed by analytical HPLC. Pure fractions are pooled and lyophilized.

Note: The gradient profile and flow rate should be optimized based on an initial analytical HPLC analysis of the crude product to achieve the best separation.

Diagram of the Preparative HPLC Purification Workflow

G cluster_purification Preparative HPLC Purification Crude_Product Crude this compound Prep_HPLC Preparative HPLC System Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Workflow for preparative HPLC purification.
Crystallization

Crystallization is the final step to obtain highly pure this compound in a solid, crystalline form. The choice of solvent system is critical for successful crystallization.

Experimental Protocol: Crystallization

ParameterCondition
Starting Material Lyophilized this compound from preparative HPLC
Solvent System A mixture of a good solvent and a poor solvent. Common systems for amino acids include water/ethanol, water/isopropanol, or dichloromethane/hexane.[3]
Procedure 1. Dissolve the compound in a minimal amount of the hot "good" solvent. 2. Slowly add the "poor" solvent until the solution becomes slightly turbid. 3. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. 4. Collect the crystals by filtration. 5. Wash the crystals with a small amount of the cold "poor" solvent. 6. Dry the crystals under vacuum.

Note: The optimal solvent system and cooling rate should be determined experimentally to maximize yield and crystal quality.[4]

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on literature values for similar compounds. Actual results may vary depending on the specific experimental conditions.

StageParameterExpected Value
Enzymatic Synthesis Conversion of 4-bromocinnamic acid> 90%
Yield of L-4-bromophenylalanine70 - 85%
Enantiomeric Excess (e.e.) of L-4-bromophenylalanine> 99%
Suzuki-Miyaura Coupling Yield of this compound60 - 80%
Preparative HPLC Recovery of this compound70 - 90%
Purity after HPLC> 98%
Crystallization Final Purity of this compound> 99.5%
Overall Yield (from 4-bromocinnamic acid)30 - 50%

Conclusion

The chemoenzymatic synthesis followed by a two-step purification process provides a reliable and effective route to high-purity this compound. The methodologies outlined in this guide, including the detailed experimental protocols and expected quantitative data, serve as a valuable resource for researchers and professionals in the field of drug development and peptide science. Careful optimization of each step is crucial for achieving the desired yield and purity of the final product.

References

L-Biphenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155760-02-4

Introduction

L-Biphenylalanine, a non-proteinogenic amino acid, is a derivative of L-phenylalanine distinguished by the presence of a biphenyl (B1667301) group attached to the phenyl ring. This structural modification imparts unique properties, making it a valuable building block in medicinal chemistry and drug discovery. Its increased lipophilicity and potential for pi-stacking interactions allow for the design of novel peptides and small molecules with enhanced biological activity and metabolic stability. This technical guide provides an in-depth overview of this compound, including its chemical properties, suppliers, and its application in the development of therapeutic agents, supported by relevant experimental protocols and data.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 155760-02-4[1][3][4]
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1][2]
Appearance Solid, White to off-white[1]
Melting Point 227-229 °C[3]
Boiling Point 569.2 °C at 760 mmHg[3]
Density 1.19 g/cm³[3]
Storage Temperature 4 °C[3]

Suppliers

This compound is commercially available from various chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%Varies
MedchemExpress >98%1 g and other sizes
Moldb 98%Varies
ChemicalBook VariesVaries

Applications in Drug Discovery and Development

The incorporation of unnatural amino acids like this compound is a key strategy in modern drug design to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The biphenyl moiety can enhance binding affinity to target proteins through hydrophobic and aromatic interactions, and can also improve the pharmacokinetic profile of a drug candidate.

While specific research explicitly detailing the biological activity of this compound-containing compounds is emerging, the broader class of phenylalanine derivatives has shown significant promise in various therapeutic areas. A notable example is the development of novel dipeptides with anti-cancer properties.

Case Study: L-Phenylalanine Dipeptides as Anti-Prostate Cancer Agents

A recent study focused on the design and synthesis of novel L-phenylalanine dipeptide derivatives and evaluated their inhibitory effects on prostate cancer cells.[5] One of the lead compounds, designated 7c , demonstrated significant anti-tumor activity.[5]

Quantitative Biological Data for Compound 7c (an L-Phenylalanine Dipeptide Derivative) [5]

ParameterCell LineValue
Inhibition Rate (at 3.0 µmol/L) PC383.72 ± 1.72%
IC₅₀ PC3Not explicitly stated, but significant inhibition observed at µmol/L concentrations

These findings highlight the potential of designing peptides with phenylalanine scaffolds for cancer therapy. The experimental workflow and methodologies used in this study can serve as a valuable template for researchers working with this compound.

Experimental Protocols

The following sections provide a generalized experimental workflow based on methodologies reported for the synthesis and biological evaluation of L-phenylalanine dipeptide derivatives.[5] These protocols can be adapted for research involving this compound.

General Synthesis of L-Phenylalanine Dipeptides

The synthesis of L-phenylalanine dipeptides can be achieved through a multi-step process involving condensation, hydrolysis, and coupling reactions.[5]

G cluster_synthesis Dipeptide Synthesis Workflow Start Start Condensation Carbodiimide-mediated condensation Hydrolysis Hydrolysis Coupling Mixed anhydride condensation Purification Purification and Characterization Final_Product Dipeptide Derivative

A diagram illustrating the potential targeting of DUSP1 and TNFSF9 by an this compound-containing peptide, leading to anti-cancer effects.

Conclusion

This compound represents a promising scaffold for the design of novel therapeutic agents. Its unique structural features offer the potential to enhance the pharmacological properties of peptides and small molecules. The experimental protocols and findings from research on related phenylalanine derivatives provide a solid foundation for scientists and drug development professionals to explore the full therapeutic potential of this compound. Further investigation into the specific biological targets and signaling pathways modulated by this compound-containing compounds will be crucial for advancing these promising molecules from the laboratory to clinical applications.

References

Physicochemical Properties of L-Biphenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biphenylalanine (L-Bip), an unnatural amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of L-phenylalanine, it possesses a biphenyl (B1667301) moiety that imparts unique structural and physicochemical properties. These characteristics make it a valuable building block for the synthesis of peptides and small molecule therapeutics with enhanced biological activity, stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₁₅NO₂[1][2]
Molecular Weight 241.29 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 227 - 229 °C[4]
Boiling Point (Predicted) 428.6 ± 40.0 °C[4]
Density (Predicted) 1.190 ± 0.06 g/cm³[4]
Table 2: Solubility Data
SolventSolubilityNotesSource(s)
Water 0.0587 mg/mL (Predicted)-[4]
Water 16.67 mg/mLpH adjusted to 14 with 1 M NaOH[3]
Acidic DMSO Slightly soluble-[4]
Table 3: Acid-Base and Partitioning Properties
PropertyValueSource(s)
pKa (Strongest Acidic) 2.49 (Predicted)[4]
pKa (Strongest Basic) 9.44 (Predicted)[4]
logP (Predicted) 0.1 - 0.46[4]
logS (Predicted) -3.6[4]
Table 4: Spectroscopic and Other Properties
PropertyValueNotesSource(s)
Optical Rotation Data not availableWhile the L-configuration indicates levorotatory or dextrorotatory properties, specific experimental values for this compound are not readily available in the cited literature. Theoretical prediction methods can be employed.[5][6]
Polar Surface Area 63.32 Ų-[4]
Rotatable Bond Count 4-[4]
Hydrogen Bond Acceptor Count 3-[4]
Hydrogen Bond Donor Count 2-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a general method for the synthesis of this compound, adapted from procedures for the synthesis of unnatural amino acids.[7][8]

Materials:

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve N-Boc-L-4-iodophenylalanine methyl ester (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate (2.5 equivalents).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add Pd₂(dba)₃ (0.02 equivalents) and P(o-tol)₃ (0.08 equivalents).

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Boc-L-biphenylalanine methyl ester.

  • Deprotection:

    • Dissolve the purified N-Boc-L-biphenylalanine methyl ester in a suitable solvent such as methanol (B129727) or dioxane.

    • Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-6 hours to remove both the Boc and methyl ester protecting groups.

    • Monitor the deprotection by TLC or LC-MS.

  • Isolation of this compound:

    • Cool the reaction mixture and neutralize with a base such as sodium hydroxide to the isoelectric point of this compound.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices, based on established methods for phenylalanine and its derivatives.[9][10]

Materials and Equipment:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

  • This compound standard

  • Internal standard (e.g., ¹³C₆-L-phenylalanine)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Sample matrix (e.g., plasma, serum)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample matrix, add 10 µL of the internal standard solution.

    • Add 300 µL of a protein precipitation agent (e.g., cold methanol).

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard. The specific transitions should be optimized by infusing the pure standards.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of this compound standards.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

General Synthetic Pathway of this compound

The following diagram illustrates a common synthetic route to this compound, highlighting the key Suzuki coupling reaction.

G General Synthesis of this compound via Suzuki Coupling A N-Boc-L-4-iodophenylalanine methyl ester C Suzuki Coupling (Pd catalyst, base) A->C B Phenylboronic acid B->C D N-Boc-L-biphenylalanine methyl ester C->D E Acid Hydrolysis (HCl) D->E F This compound E->F

Caption: Synthetic route to this compound.

Analytical Workflow for this compound Quantification

This diagram outlines the typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

G Workflow for LC-MS/MS Quantification of this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Peak Integration & Calibration F->G H Concentration Calculation G->H

Caption: Analytical workflow for this compound.

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical properties, stemming from the biphenyl side chain, offer opportunities to modulate the pharmacological profiles of parent molecules. This guide provides a foundational repository of its key characteristics and standardized protocols to aid researchers in its application. Further investigation into its metabolic fate and specific biological interactions will undoubtedly expand its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, potential synthesis methodologies, and biological relevance of L-Biphenylalanine. This non-proteinogenic amino acid, a derivative of L-phenylalanine, is of increasing interest in peptide and medicinal chemistry due to its unique structural and potential biological properties.

Core Physicochemical Properties

This compound is characterized by the presence of a biphenyl (B1667301) moiety, which imparts distinct steric and electronic properties compared to its parent amino acid, L-phenylalanine. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅NO₂[1][2]
Molecular Weight 241.29 g/mol [1][2]
CAS Number 155760-02-4[1][2]
Appearance White to off-white solid[1]
Synonyms (S)-2-amino-3-(4-biphenyl)propanoic acid, 4-Phenyl-L-phenylalanine[1][2]

Potential Synthesis Methodologies

The synthesis of this compound can be approached through various chemical and enzymatic strategies. Chemo-enzymatic methods, in particular, offer high stereoselectivity, a critical aspect for biologically active molecules.

Experimental Protocol: Chemo-enzymatic Synthesis using Phenylalanine Ammonia (B1221849) Lyase (PAL)

This protocol describes a potential method for the synthesis of this compound from 4-phenylcinnamic acid, adapted from established procedures for related L-phenylalanine derivatives. Phenylalanine ammonia lyases (PALs) catalyze the stereospecific addition of ammonia to the double bond of cinnamic acid derivatives.

Materials:

  • 4-phenylcinnamic acid

  • Ammonia source (e.g., ammonium (B1175870) carbonate, ammonium chloride)

  • Phenylalanine Ammonia Lyase (PAL) from a suitable source (e.g., Anabaena variabilis)

  • Phosphate (B84403) buffer (pH 8.0-9.0)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

  • Hydrochloric acid (for pH adjustment and product precipitation)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (reactor, stirrer, filtration apparatus)

  • Analytical instrumentation (HPLC, NMR, Mass Spectrometry) for reaction monitoring and product characterization.

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve 4-phenylcinnamic acid in a minimal amount of a suitable organic co-solvent (if necessary) and add it to a phosphate buffer solution (e.g., 100 mM, pH 8.5) containing a high concentration of an ammonia source (e.g., 1-5 M ammonium carbonate).

  • Enzymatic Reaction: Equilibrate the reaction mixture to the optimal temperature for the PAL enzyme (typically 30-40 °C). Initiate the reaction by adding the Phenylalanine Ammonia Lyase. The enzyme can be used as a whole-cell biocatalyst or as a purified enzyme.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., reverse-phase HPLC) to determine the consumption of the substrate and the formation of the this compound product.

  • Reaction Quenching and Product Isolation: Once the reaction has reached completion (or equilibrium), terminate the reaction by acidifying the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the product.

  • Purification: Collect the precipitated this compound by filtration. The crude product can be further purified by recrystallization from a suitable solvent system or by preparative chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The stereochemical purity can be assessed using chiral HPLC.

Biological Context and Signaling Pathways

As a structural analog of L-phenylalanine, this compound is anticipated to interact with biological pathways that recognize and are modulated by L-phenylalanine. One such pathway is the L-phenylalanine-induced secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.

L-Phenylalanine Induced GLP-1 Secretion Pathway

L-phenylalanine is known to stimulate the release of GLP-1, an important incretin (B1656795) hormone involved in glucose homeostasis. This process is initiated by the interaction of L-phenylalanine with the G-protein coupled receptor GPR142 and its transport into the cell via Na⁺-dependent amino acid transporters. The proposed signaling cascade is depicted below.

GLP1_Secretion_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR142 GPR142 This compound->GPR142 Na_Transporter Na+ Transporter This compound->Na_Transporter Gq Gq GPR142->Gq Depolarization Membrane Depolarization Na_Transporter->Depolarization PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release GLP1_Vesicle GLP-1 Vesicle Ca_release->GLP1_Vesicle triggers Depolarization->GLP1_Vesicle triggers GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion

Caption: Proposed signaling pathway for this compound-induced GLP-1 secretion.

This diagram illustrates the dual mechanism by which this compound, acting as an L-phenylalanine mimetic, could potentially stimulate GLP-1 secretion. The binding to GPR142 activates the Gq pathway, leading to an increase in intracellular calcium. Concurrently, its transport into the cell leads to membrane depolarization. Both events trigger the exocytosis of GLP-1-containing vesicles.

Conclusion

This compound represents a valuable building block for the design of novel peptides and pharmacologically active compounds. Its synthesis can be achieved with high stereochemical control using enzymatic methods. Further research into its biological activities, particularly its interaction with pathways that recognize L-phenylalanine, will be crucial in elucidating its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing amino acid derivative.

References

The Genesis of a Synthetic Amino Acid: A Technical Guide to L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern biochemical research and drug development, the unnatural amino acid L-Biphenylalanine stands as a testament to the ingenuity of synthetic chemistry. This in-depth technical guide delves into the discovery, history, synthesis, and key applications of this unique building block, providing researchers, scientists, and drug development professionals with a comprehensive resource.

First synthesized in the latter part of the 20th century, this compound emerged from the drive to create novel amino acid analogs for incorporation into peptides and other bioactive molecules. While a single definitive discovery paper is not widely cited, its development is intrinsically linked to the broader exploration of unnatural amino acids in medicinal chemistry and peptide design. The primary motivation for its creation was to introduce a rigid, aromatic side chain that could impart specific conformational constraints and new binding properties to peptides.

Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₅NO₂[1][2]
Molecular Weight 241.29 g/mol [1]
CAS Number 155760-02-4[1]
Melting Point 227-229 °C[3]
Appearance White to off-white solid[4]
Solubility Sparingly soluble in water[5]

The Dawn of a New Building Block: Early Synthesis and Methodologies

The initial synthesis of this compound, while not attributed to a single individual, was likely achieved through multi-step chemical processes. A common and effective modern approach for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl (B1667301) moiety.

A representative chemoenzymatic approach involves the following key steps:

  • Enzymatic Asymmetric Amination: Starting from a readily available precursor like 4-bromocinnamic acid, an enzyme such as phenylalanine ammonia (B1221849) lyase (PAL) is used to introduce the amino group stereoselectively, forming L-4-bromophenylalanine.

  • Suzuki-Miyaura Coupling: The resulting L-4-bromophenylalanine is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with a phenylboronic acid derivative to construct the biphenyl side chain.

This chemoenzymatic route offers the advantage of high enantiopurity and milder reaction conditions compared to purely chemical asymmetric syntheses.

Experimental Protocols: A Guide to Synthesis

Below are detailed methodologies for key experiments related to the synthesis of this compound, adapted from established procedures.

Chemoenzymatic Synthesis of this compound

This protocol outlines a two-step process starting from 4-bromocinnamic acid.

Step 1: Enzymatic Amination of 4-Bromocinnamic Acid

  • Materials: 4-bromocinnamic acid, Phenylalanine Ammonia Lyase (PAL) enzyme, ammonia/ammonium (B1175870) source, buffer solution (e.g., Tris-HCl, pH 8.5).

  • Procedure:

    • Prepare a solution of 4-bromocinnamic acid in the appropriate buffer.

    • Add the PAL enzyme and a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until maximum conversion to L-4-bromophenylalanine is achieved.

    • Purify the L-4-bromophenylalanine from the reaction mixture using techniques such as ion-exchange chromatography.

Step 2: Suzuki-Miyaura Coupling to form this compound

  • Materials: L-4-bromophenylalanine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., a mixture of an organic solvent like dioxane and water).

  • Procedure:

    • In a reaction vessel, dissolve L-4-bromophenylalanine, phenylboronic acid, and the base in the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for several hours.

    • Monitor the reaction by HPLC or Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.

    • Purify the crude this compound by recrystallization or column chromatography.

Chemoenzymatic_Synthesis 4-Bromocinnamic Acid 4-Bromocinnamic Acid L-4-Bromophenylalanine L-4-Bromophenylalanine 4-Bromocinnamic Acid->L-4-Bromophenylalanine Phenylalanine Ammonia Lyase (PAL) + NH₃ This compound This compound L-4-Bromophenylalanine->this compound Phenylboronic Acid Pd Catalyst, Base

Chemoenzymatic synthesis of this compound.

A Tool for Biocontainment: A Landmark Application

A significant chapter in the history of this compound was written in the field of synthetic biology. Researchers George M. Church at Harvard Medical School and Farren J. Isaacs at Yale University ingeniously utilized this unnatural amino acid to create a "genetic leash" for genetically modified organisms (GMOs). By engineering essential genes in Escherichia coli to be dependent on this compound for proper protein synthesis, they created strains of bacteria that could only survive and replicate in a laboratory environment where this synthetic amino acid is supplied. This groundbreaking work demonstrated a powerful biocontainment strategy to prevent the unintended proliferation of GMOs in the natural environment.

GMO_Biocontainment cluster_lab Laboratory Environment cluster_nature Natural Environment GMO GMO Survival_Replication Survival and Replication GMO->Survival_Replication This compound This compound This compound->GMO No_this compound No this compound No_Survival No Survival No_this compound->No_Survival

Biocontainment of GMOs using this compound.

The Future of a Versatile Molecule

This compound continues to be a valuable tool for researchers. Its incorporation into peptides allows for the exploration of structure-activity relationships and the design of novel therapeutics with enhanced stability and target affinity. Furthermore, its role in synthetic biology highlights the potential for unnatural amino acids to address pressing challenges in biotechnology and biosafety. As synthetic methodologies evolve and our understanding of biological systems deepens, the applications of this compound and other unnatural amino acids are poised to expand even further.

References

L-Biphenylalanine: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the non-canonical amino acid L-Biphenylalanine, detailing its synthesis, unique properties, and applications in cutting-edge research and therapeutic development. This guide provides comprehensive experimental protocols and quantitative data to empower scientists in leveraging this powerful tool.

Introduction

This compound (Bpa) is a non-canonical amino acid that has emerged as a versatile tool in chemical biology, proteomics, and drug discovery. Its unique biphenyl (B1667301) side chain confers valuable fluorescent and photo-crosslinking properties, enabling researchers to probe and manipulate biological systems with high precision. This guide offers a technical deep-dive into the core aspects of this compound, providing the necessary information for its effective implementation in the laboratory.

Synthesis of this compound

The synthesis of this compound, particularly its N-α-Fmoc protected form suitable for solid-phase peptide synthesis, is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This approach offers a robust and efficient route to constructing the biphenyl moiety.

General Synthetic Scheme

A plausible synthetic route involves the coupling of a protected L-tyrosine derivative, such as N-α-Fmoc-O-trifluoromethanesulfonyl-L-tyrosine methyl ester, with phenylboronic acid in the presence of a palladium catalyst. Subsequent deprotection of the ester and the Fmoc group yields this compound.

Experimental Protocol: Synthesis of Fmoc-L-Biphenylalanine

This protocol outlines a representative solution-phase synthesis of Fmoc-L-Biphenylalanine.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-α-Fmoc-4-iodo-L-phenylalanine (1 equivalent) and phenylboronic acid (1.5 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

  • Catalyst and Base Addition: Add palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.3 equivalents), and sodium carbonate (3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Fmoc-L-Biphenylalanine.

Physicochemical and Photophysical Properties

This compound possesses distinct photophysical properties that make it a valuable fluorescent probe and photo-crosslinker. The biphenyl side chain acts as a fluorophore, and upon UV irradiation, it can form a reactive species capable of covalent bond formation with interacting molecules.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
Excitation Maximum (λex) ~280 nm[2]
Emission Maximum (λem) ~310-350 nm[2][3]
Quantum Yield (Φ) Varies with environment[4]
Molar Extinction Coefficient (ε) Not explicitly found for Bpa
Fluorescence Lifetime (τ) Not explicitly found for Bpa

Experimental Protocols for Application

The utility of this compound lies in its site-specific incorporation into proteins, enabling a range of applications from fluorescence resonance energy transfer (FRET) studies to mapping protein-protein interactions via photocrosslinking.

Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes the genetic incorporation of Bpa into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).

3.1.1. Workflow for Site-Specific Incorporation

G cluster_0 Plasmid Preparation cluster_1 Cell Transformation and Culture cluster_2 Protein Expression and Purification mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) plasmid_target Target Protein Plasmid (with TAG codon) mutagenesis->plasmid_target transformation Co-transform E. coli (e.g., BL21(DE3)) plasmid_target->transformation plasmid_bpaRS_tRNA pEVOL-Bpa Plasmid (BpaRS/tRNA CUA) plasmid_bpaRS_tRNA->transformation culture Culture in LB medium + Antibiotics + Bpa transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography (e.g., Ni-NTA) lysis->purification protein_bpa Purified Protein with Bpa purification->protein_bpa

Caption: Workflow for site-specific incorporation of this compound.

3.1.2. Detailed Methodology

  • Site-Directed Mutagenesis:

    • Design primers to introduce a TAG amber stop codon at the desired position in the gene of the target protein.

    • Perform PCR-based site-directed mutagenesis on the plasmid encoding the target protein.

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the mutated target plasmid and a plasmid encoding the Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pEVOL-Bpa).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.

  • Protein Expression:

    • Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The following day, dilute the overnight culture into fresh LB medium containing antibiotics and this compound (typically 1 mM).

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Purify the Bpa-containing protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).

Photocrosslinking of Bpa-Containing Proteins

This protocol outlines the procedure for photocrosslinking a Bpa-containing protein to its interacting partner(s).

3.2.1. Workflow for Photocrosslinking and Analysis

G protein_bpa Purified Bpa-containing Protein incubation Incubate Protein and Partner protein_bpa->incubation partner Interacting Partner (Protein, DNA, etc.) partner->incubation uv_irradiation UV Irradiation (~365 nm) incubation->uv_irradiation crosslinked_complex Covalently Crosslinked Complex uv_irradiation->crosslinked_complex analysis Analysis (SDS-PAGE, Mass Spec, etc.) crosslinked_complex->analysis G ligand Ligand gpcr GPCR (with Bpa incorporated) ligand->gpcr Activation g_protein G Protein gpcr->g_protein Activation arrestin β-Arrestin gpcr->arrestin Binding crosslink UV Light (365 nm) gpcr->crosslink downstream_g G Protein-mediated Signaling g_protein->downstream_g downstream_arr Arrestin-mediated Signaling arrestin->downstream_arr arrestin->crosslink complex Covalent GPCR-Arrestin Complex crosslink->complex

References

Spectroscopic Properties of L-Biphenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of L-Biphenylalanine, a non-standard aromatic amino acid of interest in drug discovery and peptide design. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages data from its parent amino acid, L-phenylalanine, as a comparative baseline. The structural extension of the biphenyl (B1667301) group is expected to induce noticeable shifts and changes in the spectroscopic characteristics.

Introduction to this compound

This compound, also known as 4-phenyl-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1] It is characterized by the presence of a biphenyl moiety attached to the alanine (B10760859) backbone. This extended aromatic system imparts unique photophysical properties and conformational constraints, making it a valuable tool for probing protein structure and function, as well as a component in the design of novel therapeutics.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of an aromatic amino acid is dominated by the π → π* transitions of its aromatic side chain. For L-phenylalanine, these transitions result in a characteristic absorption profile in the UV region. The addition of a second phenyl ring in this compound is expected to red-shift the absorption maxima and increase the molar absorptivity due to the extended π-conjugation of the biphenyl system.

Spectroscopic PropertyL-PhenylalanineThis compound
Absorption Maxima (λmax) ~258 nm, with fine structure at 252 nm and 263 nm[4]Expected ~250-285 nm
Molar Absorptivity (ε) at λmax ~195 M⁻¹cm⁻¹ at 257.5 nm[2]Data not available

Fluorescence Spectroscopy

The intrinsic fluorescence of aromatic amino acids is a sensitive probe of the local molecular environment. L-phenylalanine is the weakest of the naturally fluorescent amino acids. The extended biphenyl system in this compound is anticipated to enhance its fluorescence quantum yield and shift its emission to longer wavelengths.

Spectroscopic PropertyL-PhenylalanineThis compound
Excitation Maximum (λex) ~260 nm[5]Data not available
Emission Maximum (λem) ~282 nm[5]Data not available
Quantum Yield (Φ) ~0.022 in water[2]Data not available

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. The CD spectrum of an amino acid is sensitive to the conformation of its side chain and the electronic transitions within its chromophores. The CD spectrum of L-phenylalanine exhibits characteristic peaks in the far-UV region.[6][7] The biphenyl group in this compound, being a larger and more complex chromophore, is expected to give rise to a more intricate CD spectrum, potentially with signals at longer wavelengths.

Spectroscopic PropertyL-PhenylalanineThis compound
Positive Cotton Effect ~210-220 nm[6]Data not available
Negative Cotton Effect ~190-200 nm[8]Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The ¹H and ¹³C NMR spectra of L-phenylalanine are well-characterized.[9][10] For this compound, the additional phenyl ring will introduce more signals in the aromatic region of the NMR spectra and will influence the chemical shifts of the protons and carbons of the parent phenylalanine structure.

¹H NMR Chemical Shifts (δ) in D₂O (Referenced to DSS)

ProtonL-Phenylalanine[9]This compound
α-H 3.99 ppmData not available
β-H 3.13, 3.29 ppmData not available
Aromatic-H 7.33-7.43 ppmData not available

¹³C NMR Chemical Shifts (δ) in D₂O (Referenced to DSS)

CarbonL-Phenylalanine[9]This compound
C=O 176.8 ppmData not available
α-C 58.7 ppmData not available
β-C 39.1 ppmData not available
Aromatic-C 130.4, 131.8, 132.1, 137.8 ppmData not available

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, standard protocols for amino acid analysis can be readily adapted.

UV-Vis Spectroscopy

A general workflow for obtaining the UV-Vis absorption spectrum of an aromatic amino acid.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve this compound in appropriate solvent (e.g., water, buffer) B Prepare a series of known concentrations A->B C Calibrate spectrophotometer with solvent blank B->C D Measure absorbance of each concentration across UV-Vis range C->D E Plot absorbance vs. wavelength to obtain spectra D->E F Determine λmax E->F G Calculate molar absorptivity (ε) using Beer-Lambert Law F->G

UV-Vis Spectroscopy Workflow
Fluorescence Spectroscopy

A generalized experimental workflow for fluorescence spectroscopy of an aromatic amino acid.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a dilute solution of this compound (Absorbance < 0.1 at λex) B Record excitation spectrum (scan excitation λ, fix emission λ) A->B C Record emission spectrum (fix excitation λ, scan emission λ) B->C D Determine λex(max) and λem(max) C->D E Calculate quantum yield (Φ) relative to a standard D->E

Fluorescence Spectroscopy Workflow
Circular Dichroism Spectroscopy

A general protocol for acquiring a CD spectrum of a chiral molecule.

CD_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve this compound in a CD-transparent solvent (e.g., phosphate (B84403) buffer) B Record CD spectrum in the far-UV and/or near-UV region A->B C Record solvent baseline B->C D Subtract baseline from sample spectrum C->D E Convert signal to molar ellipticity [θ] D->E

Circular Dichroism Spectroscopy Workflow
NMR Spectroscopy

A typical workflow for obtaining NMR spectra of an amino acid.

NMR_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Processing & Analysis A Dissolve this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) B Add internal standard (e.g., DSS, TMS) A->B C Acquire 1D ¹H and ¹³C spectra B->C D Acquire 2D spectra (e.g., COSY, HSQC) for structural assignment C->D E Process spectra (Fourier transform, phasing, baseline correction) D->E F Assign chemical shifts to specific atoms E->F

NMR Spectroscopy Workflow

Signaling Pathways and Biological Relevance

While L-phenylalanine is a precursor for several important signaling molecules and is involved in various metabolic pathways, specific signaling pathways directly involving this compound are not well-documented in publicly available literature. However, as an analog of L-phenylalanine, it has the potential to interact with pathways and receptors that recognize aromatic amino acids. Its incorporation into peptides can influence their interaction with biological targets and their metabolic stability.

The logical relationship for the potential involvement of an L-phenylalanine analog in a signaling pathway can be visualized as follows:

Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Ligand This compound- containing Peptide Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Potential Signaling Pathway Involvement

Conclusion

This compound presents unique spectroscopic characteristics due to its extended aromatic system. While detailed quantitative data remains to be fully elucidated, this guide provides a foundational understanding based on the properties of L-phenylalanine and related derivatives. The provided experimental workflows offer a starting point for researchers to characterize this and other non-standard amino acids. Further investigation into the specific spectroscopic signatures and biological activities of this compound will undoubtedly contribute to its application in drug development and biochemical research.

References

L-Biphenylalanine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Biphenylalanine, a derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in drug discovery and peptide synthesis. Its unique biphenyl (B1667301) side chain offers opportunities to modulate the pharmacological properties of peptides and other small molecules. A critical physicochemical parameter governing its utility is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its determination, and discusses its implications in research and development.

Core Concepts in this compound Solubility

The solubility of this compound is dictated by the interplay of its structural features: the polar amino acid backbone (α-amino and carboxylic acid groups) and the large, nonpolar, aromatic biphenyl side chain. This dual nature results in solubility behavior that is highly dependent on the properties of the solvent, including its polarity, hydrogen bonding capacity, and pH.

Quantitative Solubility Data:

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data points. It is important to note the specific conditions under which these values were determined, as they significantly impact solubility.

SolventTemperature (°C)SolubilityMethodNotes
WaterNot Specified16.67 mg/mL (69.09 mM)Not SpecifiedpH adjusted to 14 with 1 M NaOH[1]
Acidic DMSONot SpecifiedSlightly SolubleNot SpecifiedQualitative observation[2]

The high solubility in basic aqueous solution is attributed to the deprotonation of the carboxylic acid and amino groups, forming a more soluble salt. The slight solubility in acidic DMSO suggests that while the polar backbone can interact with the polar aprotic solvent, the nonpolar biphenyl group limits overall solubility.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application. The following are detailed methodologies adapted from established protocols for amino acid solubility studies.

1. Isothermal Shake-Flask Method:

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Materials: this compound, selected solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide), analytical balance, temperature-controlled shaker, centrifuge, filtration apparatus (0.22 µm filter), evaporation equipment.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Equilibrate the vials in a temperature-controlled shaker at the desired temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.

    • Accurately weigh a clean, dry container.

    • Transfer the filtered supernatant to the pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., vacuum oven at a temperature below the decomposition point of this compound).

    • Once a constant weight is achieved, re-weigh the container with the dried solute.

    • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

    • Calculate the solubility in units such as mg/mL or mol/L.

2. High-Performance Liquid Chromatography (HPLC) Method:

This analytical method is highly sensitive and suitable for determining solubility, especially for compounds with low solubility or when using small sample volumes.

  • Materials: this compound, selected solvents, HPLC system with a suitable detector (e.g., UV-Vis), analytical column (e.g., C18), mobile phase, volumetric flasks.

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent using the equilibration step described in the isothermal shake-flask method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Filter an aliquot of the saturated supernatant through a 0.22 µm filter.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Develop a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Expected Solubility Trends

Based on the structure of this compound and general principles of solubility, the following trends can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the polar amino acid backbone, some solubility is expected. However, the large hydrophobic biphenyl group will likely limit solubility compared to L-phenylalanine. Solubility in alcohols is expected to be higher than in water at neutral pH due to the organic character of the biphenyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving polar compounds. This compound is expected to exhibit moderate to good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino acid portion, this compound is expected to be poorly soluble in nonpolar solvents.

  • Effect of pH: Solubility in aqueous solutions is expected to be highly pH-dependent. At isoelectric point (pI), the net charge is zero, and solubility will be at its minimum. In acidic solutions (pH < pI), the amino group is protonated, and in basic solutions (pH > pI), the carboxylic acid group is deprotonated, leading to increased solubility in both cases.

Visualizing Experimental and Conceptual Workflows

Experimental Workflow for Solubility Determination:

The following diagram illustrates the general steps involved in determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification cluster_4 Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil proc1 Settle suspension equil->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 quant1 Gravimetric Method (Evaporate solvent & weigh residue) proc3->quant1 quant2 HPLC Method (Dilute & analyze against standards) proc3->quant2 result Calculate Solubility (e.g., mg/mL, mol/L) quant1->result quant2->result

Fig 1. A general experimental workflow for determining the solubility of this compound.

Conceptual Impact of Solubility in Drug Development:

The solubility of this compound is a critical factor that influences various stages of the drug development process.

G cluster_0 Early Phase cluster_1 Preclinical cluster_2 Clinical & Beyond Solubility This compound Solubility HTS High-Throughput Screening Solubility->HTS Affects compound handling & assay development Peptide_Syn Peptide Synthesis Solubility->Peptide_Syn Impacts coupling efficiency & purification Formulation Formulation Development Solubility->Formulation Determines dosage form & excipient selection ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Influences absorption & distribution Toxicity Toxicity Studies Solubility->Toxicity Poor solubility can lead to precipitation & local toxicity Bioavailability Bioavailability Formulation->Bioavailability ADME->Bioavailability

Fig 2. The central role of solubility in the drug development pipeline for this compound-containing compounds.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents remains to be systematically documented in publicly accessible literature, its structural characteristics suggest a complex solubility profile. The methodologies outlined in this guide provide a robust framework for researchers to determine its solubility in solvents relevant to their specific applications. A thorough understanding and empirical determination of this compound's solubility are indispensable for its successful application in peptide synthesis, medicinal chemistry, and the development of novel therapeutics. Future research should focus on generating a comprehensive public database of its solubility in various pharmaceutically relevant solvents at different temperatures and pH values.

References

An In-Depth Technical Guide to the Storage and Handling of L-Biphenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Biphenylalanine is a non-proteinogenic, unnatural amino acid that serves as a derivative of L-phenylalanine.[1][2] It is characterized by the presence of a biphenyl (B1667301) group attached to the alanine (B10760859) structure. In the fields of drug discovery, peptide chemistry, and materials science, this compound is a valuable building block.[3][] Its incorporation into peptides can introduce unique structural constraints, enhance proteolytic stability, and modulate biological activity.[] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of this compound powder.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][3] Its key chemical and physical properties are summarized below, providing essential data for experimental design and handling.

PropertyValueCitations
IUPAC Name (2S)-2-amino-3-[1,1'-biphenyl]-4-ylpropanoic acid[5]
Synonyms 4-Biphenylyl-L-alanine, 4-Phenyl-L-phenylalanine, H-Bip-OH[1][3]
CAS Number 155760-02-4[1][5][6]
Molecular Formula C₁₅H₁₅NO₂[2][3]
Molecular Weight 241.29 g/mol [1][3][5]
Appearance White to off-white solid powder[1][3]
Melting Point 227-229 °C[3][5]
Boiling Point 569.2 °C at 760 mmHg[5]
Density 1.19 g/cm³[5]
Purity Typically ≥98%[5]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risk.[5][6] Adherence to safety protocols is critical for personnel protection.

GHS Hazard Classification

The compound is categorized under the Globally Harmonized System (GHS) with the following classifications:

PictogramSignal WordHazard Class
Warning Acute toxicity, oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)
Hazard and Precautionary Statements

The following tables detail the specific risks and the necessary precautions when working with this compound powder.[5][6]

Hazard Statements (H-Codes)

Code Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Codes)

Code Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash hands thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures
  • Inhalation: If inhaled, move the person into fresh air.[7] If breathing is difficult, give oxygen and consult a physician.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water.[7] Consult a physician if irritation persists.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and consult a physician.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound. The compound is known to be hygroscopic (tending to absorb moisture from the air).[3]

Storage Conditions

The recommended storage conditions vary based on the physical form of the compound and the intended duration of storage.[1][3][6]

FormTemperatureDurationConditions
Powder -20°C3 Years (Long-term)Keep container tightly sealed in a dry, well-ventilated area.[1][6]
4°C2 Years (Short-term)Keep container tightly sealed in a dry, well-ventilated area.[1]
In Solvent -80°C6 MonthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 MonthAliquot to avoid repeated freeze-thaw cycles.[1]
Stability Considerations
  • Hydrolysis: The amide bond in peptides containing this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.[8]

  • Photostability: Protect from direct sunlight and strong UV light sources, as is standard practice for complex organic molecules.[6]

  • Hygroscopicity: The compound is hygroscopic; store in a desiccator or a dry, sealed environment to prevent moisture absorption.[3]

Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving this compound.

Protocol for Preparation of Aqueous Stock Solution

This compound has limited solubility in neutral water but can be dissolved under basic conditions.[1]

Materials:

  • This compound powder

  • Deionized water (H₂O)

  • 1 M Sodium Hydroxide (NaOH)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to the required volume of H₂O. A common target concentration is 16.67 mg/mL.[1]

  • Slowly add 1 M NaOH dropwise while vortexing or stirring until the powder is fully dissolved. The pH will need to be adjusted to approximately 14 for complete dissolution at this concentration.[1]

  • Once dissolved, dilute the stock solution to the final working concentration using an appropriate buffer or medium.

  • For cell culture or other sterile applications, sterilize the final working solution by passing it through a 0.22 µm filter.[1]

  • For storage, aliquot the solution into sterile tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol for Stability Testing (Forced Degradation Study)

A forced degradation study is essential to understand the stability profile of this compound under various stress conditions. This protocol is adapted from standard pharmaceutical stability testing guidelines.[8]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: Add an equal volume of 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 24 hours.[8]

    • Oxidative Degradation: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Expose the solid powder and the solution to dry heat at 80°C for 48 hours.[8]

    • Photolytic Degradation: Expose the solid powder and the solution to UV light (254 nm) and visible light for a defined period.[8]

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating method, such as HPLC, to quantify the remaining this compound and identify any degradation products.

Forced_Degradation_Workflow start This compound Sample stress start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidative Oxidative Stress (3% H₂O₂) stress->oxidative thermal Thermal Stress (80°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Stability Profile Assessment analysis->end

Workflow for a forced degradation study of this compound.
Example Analytical Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound and its related impurities or degradants. The following method is based on protocols used for analyzing L-phenylalanine and can be optimized as a starting point.[9]

ParameterCondition
Column C18 reverse-phase column (e.g., SepaxHP-C18, 4.6 mm × 250 mm, 5 µm)
Mobile Phase Isocratic elution with 30% (v/v) methanol (B129727) in water
Flow Rate 1.0 mL/min
Column Temperature 25°C (298.15 K)
Detection UV spectrophotometer at 260 nm
Injection Volume 10 µL

Biological Context and Signaling

As a phenylalanine derivative, this compound can be used as a tool to probe biological systems. While specific pathways for this compound are not extensively documented, the pathways of its parent molecule, L-phenylalanine, provide a valuable reference for its potential biological interactions. For instance, L-phenylalanine is known to trigger GLP-1 secretion from enteroendocrine L cells through a dual-mechanism involving a G-protein coupled receptor and a transporter.[10]

The diagram below illustrates this known pathway for L-phenylalanine, which serves as a model for how an amino acid derivative can initiate a cellular signaling cascade.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Intracellular receptor GPR142 (GPCR) gq Gq Protein receptor->gq activates transporter Na+-dependent Amino Acid Transporter depolarization Membrane Depolarization transporter->depolarization plc PLC gq->plc activates ip3 IP₃ Signaling plc->ip3 ca_release ↑ Intracellular Ca²⁺ ip3->ca_release secretion GLP-1 Secretion ca_release->secretion depolarization->secretion l_phe L-Phenylalanine (Extracellular) l_phe->receptor binds l_phe->transporter transported

Example signaling pathway for L-phenylalanine-induced GLP-1 secretion.

Disposal Considerations

Disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.

References

L-Biphenylalanine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of L-Biphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 155760-02-4), a derivative of the amino acid L-phenylalanine.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

This compound is a synthetic amino acid derivative used in laboratory chemical manufacturing and research.[1]

IdentifierValue
Product Name This compound
Synonyms [1,1'-Biphenyl]-4-propanoic acid, α-amino-, (S)-; 4-Biphenylyl-L-alanine; 4-Phenyl-L-phenylalanine; Biphenylalanine
CAS Number 155760-02-4
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol

(Data sourced from:[1][3][4])

Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is important to be aware of its potential health effects.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation): Category 3[1]

GHS Label Elements:

Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] Disposal: P501: Dispose of contents/container in accordance with local regulation.[1]

(Data sourced from:[1][3])

Toxicological Information

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following protocols should be followed.

FirstAid cluster_exposure Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Inhalation Inhalation FreshAir Relocate to fresh air. If breathing is difficult, give CPR. Inhalation->FreshAir Skin Skin Contact WashSkin Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact FlushEyes Flush eyes immediately with large amounts of water for at least 15 mins. Remove contact lenses. Eye->FlushEyes Physician Call a Physician RinseMouth->Physician FreshAir->Physician WashSkin->Physician FlushEyes->Physician

First Aid Procedures for this compound Exposure.

Detailed First Aid Protocols:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][6] Remove any contact lenses if present and easy to do so.[1][7] Promptly seek medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water.[1] Remove all contaminated clothing and shoes.[1] A physician should be consulted.[1]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Call a physician for guidance.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1][7][8]

  • Special Hazards: During a fire, irritating fumes may be emitted.[1] Thermal decomposition can lead to the release of hazardous combustion products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][8]

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

SpillResponse Start Accidental Spill Occurs Evacuate Evacuate personnel to safe areas Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear full personal protective equipment (PPE) (See Section 7) Ventilate->PPE Contain Prevent further leakage or spillage PPE->Contain Cleanup Sweep up and shovel into a suitable, closed container for disposal Contain->Cleanup AvoidDrains Prevent product from entering drains Contain->AvoidDrains Dispose Dispose of waste in accordance with local, state, and federal regulations Cleanup->Dispose End Spill Cleanup Complete Dispose->End

Workflow for Handling Accidental Spills.

Detailed Accidental Release Protocols:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure the area is adequately ventilated and evacuate personnel to safe locations.[1][9]

  • Environmental Precautions: Make efforts to prevent further leakage or spillage and avoid allowing the product to enter drains.[1][5][9]

  • Methods for Cleaning Up: For spills, sweep up the material and place it into a suitable, closed container for disposal.[5][8][9] Avoid generating dust.[8][9]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes and inhalation of dust or aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][8]

  • Protect from direct sunlight and sources of ignition.[1]

  • Store locked up.[1]

  • Recommended Storage Temperatures:

    • Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[2]

    • In solvent: -80°C for 6 months, or -20°C for 1 month.[2]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

PPE cluster_ppe_items PPE Components cluster_controls Engineering & Hygiene Controls PPE_Required Required Personal Protective Equipment (PPE) EyeProtection Eye/Face Protection (Safety goggles or face shield) PPE_Required->EyeProtection HandProtection Hand Protection (Protective gloves, e.g., nitrile) PPE_Required->HandProtection BodyProtection Body Protection (Protective clothing, lab coat) PPE_Required->BodyProtection RespiratoryProtection Respiratory Protection (Use in well-ventilated area. Respirator if ventilation is inadequate) PPE_Required->RespiratoryProtection Ventilation Use in a well-ventilated area or under a fume hood. PPE_Required->Ventilation Controls Hygiene Practice good industrial hygiene. Wash hands after handling. PPE_Required->Hygiene Controls

PPE and Engineering Controls for this compound.

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a fume hood, to keep airborne levels low.[9]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5] A face shield may be necessary for splash protection.[10][11]

  • Skin and Body Protection: Wear protective gloves (e.g., nitrile) and clothing, such as a lab coat, to prevent skin exposure.[1][5][12]

  • Respiratory Protection: If ventilation is insufficient, use a NIOSH (US) or CEN (EU) approved respirator.[5] In general, respiratory protection is not required under normal use with adequate ventilation.[9][13]

Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid powder
Odor No data available
Melting Point 227 - 229 °C
Boiling Point 428.6 ± 40.0 °C (Predicted)
Solubility H2O: 16.67 mg/mL (requires pH adjustment to 14 with 1 M NaOH)
Density 1.190 ± 0.06 g/cm3 (Predicted)
pKa 2.21 ± 0.10 (Predicted)

(Data sourced from:[2][3])

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.[8]

  • Chemical Stability: The substance is stable under recommended storage conditions.[8]

  • Conditions to Avoid: Direct sunlight, heat, and dust formation.[1][8]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[5]

Experimental Protocols

No specific experimental protocols for the safety and handling of this compound were found in the provided search results. For toxicological or other experimental studies, researchers should develop protocols based on established OECD guidelines for chemical testing, adapting them to the specific properties of this compound. This would include, but not be limited to, studies on acute oral toxicity, dermal and eye irritation, and mutagenicity.

Disclaimer: This document is intended as a guide and is based on publicly available safety data. It is not a substitute for a thorough risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Technical Guide to Commercial Sources and Applications of Fmoc-L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for Fmoc-L-Biphenylalanine, a key building block in peptide synthesis. The guide details product specifications from various suppliers, outlines a general experimental protocol for its primary application, and discusses its role in drug discovery and development.

Commercial Availability and Product Specifications

Fmoc-L-Biphenylalanine (CAS Number: 199110-64-0) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its biphenyl (B1667301) side chain offers unique steric and hydrophobic properties, making it a valuable tool for designing peptides with enhanced biological activity and stability. Several chemical suppliers offer this compound with varying purity levels and in different quantities. A summary of offerings from prominent vendors is presented below.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )Available Quantities
Thermo Fisher Scientific H52002.0695%463.525 g
Chem-Impex 01685≥ 98% (HPLC)463.521 g, 5 g, 25 g
Biosynth FF47982Not Specified463.52 g/mol Not Specified
ChemicalBook CB6388137≥ 99% (HPLC, Chiral purity)463.52Inquire for pricing
abcr GmbH AB16568495%Not SpecifiedNot Specified
MedchemExpress HY-7910699.90%Not Specified1 g, 5 g

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Biphenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The Fmoc protecting group on the alpha-amino function is base-labile, allowing for its removal under mild conditions, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[3] The incorporation of L-Biphenylalanine into a peptide sequence can significantly influence its conformation, receptor binding affinity, and pharmacokinetic properties.[3]

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-L-Biphenylalanine. This process is often automated in modern peptide synthesizers.[4]

1. Resin Swelling:

  • The solid support resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in a reaction vessel.[2]

2. First Amino Acid Coupling (Loading):

  • The C-terminal Fmoc-protected amino acid is coupled to the resin. For subsequent steps involving Fmoc-L-Biphenylalanine, this initial amino acid would be different.

3. Deprotection:

  • The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes.[2] This exposes the free amino group for the next coupling step. The resin is then washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

4. Amino Acid Activation and Coupling:

  • The carboxyl group of the incoming Fmoc-L-Biphenylalanine is activated using a coupling reagent. Common activating agents include HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA).[5]

  • The activated Fmoc-L-Biphenylalanine solution is added to the resin with the free amino group, and the mixture is agitated for 1-2 hours to allow for peptide bond formation.

5. Washing:

  • The resin is washed extensively with DMF to remove unreacted amino acid and coupling reagents.

6. Repeat Cycle:

  • Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

8. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized.

  • The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Analysis:

  • The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Signaling Pathways and Drug Development

Direct involvement of the synthetic amino acid derivative Fmoc-L-Biphenylalanine in specific cellular signaling pathways has not been described in the scientific literature. Its role is indirect, as a structural component of synthetic peptides designed to interact with biological targets. The introduction of the biphenylalanine residue can enhance the binding affinity and specificity of a peptide for its target receptor or enzyme, thereby modulating a particular signaling pathway.[6]

For example, peptides incorporating this compound can be designed as agonists or antagonists of G-protein coupled receptors (GPCRs), ion channels, or as enzyme inhibitors. The bulky and hydrophobic biphenyl side chain can make crucial contacts within the binding pocket of a target protein, leading to a more potent biological response. Therefore, the logical relationship in a drug discovery context is the targeted design of a peptide, its synthesis using building blocks like Fmoc-L-Biphenylalanine, and the subsequent modulation of a disease-relevant signaling pathway by the final peptide product.

Visualizations

SPPS_Workflow Resin Solid Support Resin Swell 1. Resin Swelling (DMF/DCM) Resin->Swell Deprotect_Initial 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple_Bip 3. Couple Fmoc-L-Biphenylalanine (HCTU/DIEA) Deprotect_Initial->Couple_Bip Wash_1 Wash (DMF) Couple_Bip->Wash_1 Deprotect_Cycle 4. Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotect_Cycle Couple_Next 5. Couple Next Fmoc-AA (HCTU/DIEA) Deprotect_Cycle->Couple_Next Wash_2 Wash (DMF) Couple_Next->Wash_2 Repeat Repeat Cycle (Steps 4-5) Wash_2->Repeat Repeat->Deprotect_Cycle Cleave 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-Biphenylalanine.

Drug_Discovery_Logic Target Identify Biological Target (e.g., GPCR, Enzyme) Design Peptide Design & In Silico Modeling Target->Design Synthesis Peptide Synthesis using Fmoc-L-Biphenylalanine Design->Synthesis Screening In Vitro Screening (Binding Assays, Functional Assays) Synthesis->Screening Optimization Lead Optimization (Structure-Activity Relationship) Screening->Optimization Optimization->Synthesis Iterative Refinement Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical workflow for peptide-based drug discovery utilizing non-natural amino acids like this compound.

References

Synthesis of L-Biphenylalanine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Biphenylalanine (Bip) and its derivatives are non-proteinogenic amino acids of significant interest in medicinal chemistry and drug discovery. The incorporation of the biphenyl (B1667301) moiety into peptides and small molecules can enhance biological activity, improve metabolic stability, and provide valuable probes for studying biological systems. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound derivatives, with a focus on practical experimental protocols, quantitative data analysis, and the illustration of relevant biological pathways and synthetic workflows.

Introduction

The unique structural and conformational properties imparted by the biphenyl side chain of this compound have made it a valuable building block in the design of novel therapeutics. Its applications span a range of therapeutic areas, including the development of G-protein coupled receptor (GPCR) ligands and metabolically stable peptides. The synthesis of enantiomerically pure this compound derivatives, however, presents specific challenges that have been addressed through the development of various synthetic strategies. This guide details three prominent and effective methods for their synthesis: Suzuki-Miyaura Cross-Coupling, Chemoenzymatic Synthesis, and the Ugi Multicomponent Reaction.

Core Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biaryl compounds like this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. In the context of this compound synthesis, a common approach is to couple a protected L-halophenylalanine derivative with an appropriate arylboronic acid.

General Reaction Scheme:

A one-step synthesis of Fmoc-protected aryl-substituted phenylalanines using a non-aqueous palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been reported, providing direct access to a variety of unnatural biaryl-containing amino acids in good to excellent yields.[1] These Fmoc-protected derivatives are readily applicable in subsequent Fmoc solid-phase peptide synthesis (SPPS).[1]

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer the advantage of high enantioselectivity under mild reaction conditions. For the synthesis of this compound derivatives, a two-step process is often employed. First, an enzymatic reaction is used to produce an enantiomerically pure precursor, such as L-4-bromophenylalanine. This is followed by a chemical step, typically a Suzuki-Miyaura coupling, to introduce the second aryl group.

Phenylalanine ammonia (B1221849) lyases (PALs) are key enzymes in this approach, catalyzing the asymmetric amination of cinnamic acid derivatives. For instance, 4-bromocinnamic acid can be converted to L-4-bromophenylalanine using a PAL. This intermediate can then be subjected to a palladium-catalyzed coupling with a variety of arylboronic acids to yield the desired this compound derivatives in high yield and optical purity.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a highly efficient one-pot reaction that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. This reaction is particularly useful for generating libraries of peptide-like molecules. By using an L-amino acid as one of the components, chirality can be introduced into the product. For the synthesis of this compound-containing peptides, a bifunctional substrate or a pre-synthesized this compound derivative can be employed in the Ugi reaction. The fusion of solid-phase peptide synthesis with the Ugi multicomponent reaction allows for the generation of sequence-defined peptide-peptoid hybrid structures with diverse chemical functionalities.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives using the discussed methodologies.

Table 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Fmoc-Protected this compound Derivatives [1]

EntryHalophenylalanineArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Fmoc-L-4-iodophenylalaninePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
2Fmoc-L-4-bromophenylalanine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100892
3Fmoc-L-3-bromophenylalanineNaphthalene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF661678

Table 2: Chemoenzymatic Synthesis of this compound Derivatives

EntrySubstrateEnzymeCoupling PartnerCatalystBaseOverall Yield (%)ee (%)
14-Bromocinnamic acidPALPhenylboronic acidPd(OAc)₂Na₂CO₃75>99
24-Bromophenylpyruvic acidDAADH (for D-isomer)4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃68>99
33-Chlorocinnamic acidPALThiophene-2-boronic acidPd(PPh₃)₄CsF71>98

Table 3: Ugi Reaction for the Synthesis of this compound-Containing Peptidomimetics

EntryAmineAldehydeCarboxylic AcidIsocyanideSolventYield (%)
1This compound methyl esterIsobutyraldehyde (B47883)Acetic acidtert-Butyl isocyanideMethanol88
2BenzylamineBenzaldehydeFmoc-L-BiphenylalanineCyclohexyl isocyanideDichloromethane91
3Glycine ethyl esterFormaldehydeThis compoundBenzyl isocyanideTrifluoroethanol85

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of Fmoc-L-Biphenylalanine

This protocol is adapted from procedures for the synthesis of Fmoc-protected arylphenylalanines.[1]

Materials:

  • Fmoc-L-4-iodophenylalanine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Fmoc-L-4-iodophenylalanine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (3:1:1).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Fmoc-L-biphenylalanine.

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol is based on a chemoenzymatic approach utilizing a phenylalanine ammonia lyase.

Part A: Enzymatic Synthesis of L-4-Bromophenylalanine

  • Prepare a buffered solution (e.g., Tris-HCl, pH 8.5) containing ammonium (B1175870) sulfate.

  • Dissolve 4-bromocinnamic acid in the buffer.

  • Add Phenylalanine Ammonia Lyase (PAL) enzyme to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the conversion to L-4-bromophenylalanine by HPLC.

  • Upon completion, terminate the reaction by acidifying the mixture and isolate the product.

Part B: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Protocol 4.1, using the L-4-bromophenylalanine obtained in Part A as the starting material.

Protocol 3: Ugi Synthesis of a Biphenylalanine-Containing Tripeptide Mimic

This protocol describes a general procedure for the Ugi four-component reaction.[4]

Materials:

  • This compound methyl ester (Amine component)

  • Isobutyraldehyde (Carbonyl component)

  • Acetic acid (Carboxylic acid component)

  • tert-Butyl isocyanide (Isocyanide component)

  • Methanol (Solvent)

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) and isobutyraldehyde (1.1 eq) in methanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add acetic acid (1.0 eq) to the mixture.

  • Add tert-butyl isocyanide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting α-acylamino carboxamide by column chromatography.

Mandatory Visualizations

Synthetic Workflow and Biological Application

G cluster_synthesis Synthesis of this compound Derivatives cluster_application Application in Peptide Synthesis and Biological Systems start Starting Materials (e.g., Halophenylalanine, Cinnamic Acid) suzuki Suzuki-Miyaura Coupling start->suzuki enzymatic Chemoenzymatic Synthesis (PAL) start->enzymatic bip_derivative This compound Derivative suzuki->bip_derivative enzymatic->bip_derivative ugi Ugi Multicomponent Reaction bip_derivative->ugi spps Solid-Phase Peptide Synthesis (SPPS) bip_derivative->spps peptide Bip-Containing Peptide spps->peptide gpcr G-Protein Coupled Receptor (GPCR) peptide->gpcr Ligand Binding signaling Downstream Signaling Cascade gpcr->signaling Activation

Caption: General workflow for the synthesis and application of this compound derivatives.

GPCR Signaling Pathway Activated by a Biphenylalanine-Containing Ligand

L-phenylalanine and its derivatives can act as agonists for various G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling pathways.[5] The following diagram illustrates a canonical Gαq signaling pathway that can be activated by a Bip-containing peptide ligand.

G ligand Bip-Containing Peptide Ligand receptor GPCR (Gαq-coupled) ligand->receptor Binds g_protein Heterotrimeric G-Protein (Gαqβγ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor response Cellular Response (e.g., Gene Expression, Cell Proliferation) pkc->response ca2 Ca²⁺ Release er->ca2 ca2->response

Caption: A representative Gαq signaling pathway activated by a Bip-containing ligand.

Conclusion

The synthesis of this compound derivatives is a critical aspect of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced properties. The methodologies outlined in this guide—Suzuki-Miyaura cross-coupling, chemoenzymatic synthesis, and the Ugi multicomponent reaction—provide robust and versatile routes to these valuable building blocks. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. Furthermore, the visualization of synthetic workflows and biological signaling pathways highlights the journey of these molecules from the laboratory to their potential biological targets, underscoring their importance in drug discovery and development.

References

The Biological Activity of L-Biphenylalanine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Biphenylalanine, a synthetic derivative of the essential amino acid L-phenylalanine (B559525), is emerging as a molecule of interest in drug discovery and chemical biology. Its structural similarity to L-phenylalanine suggests a comparable biological activity profile, primarily as a modulator of the Calcium-Sensing Receptor (CaSR). The CaSR, a Class C G-protein coupled receptor (GPCR), plays a pivotal role in calcium homeostasis and is implicated in a variety of physiological processes, including hormone secretion and neurotransmission. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on its interaction with the CaSR. While direct quantitative data for this compound is limited, this document leverages the extensive research on L-phenylalanine to provide a foundational understanding for future investigation. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by the presence of a biphenyl (B1667301) group attached to the alanine (B10760859) side chain. This structural modification distinguishes it from its parent molecule, L-phenylalanine, and may confer unique pharmacological properties. Given that aromatic amino acids are known to be allosteric modulators of the CaSR, this compound is hypothesized to interact with this receptor, influencing its downstream signaling cascades.

Interaction with the Calcium-Sensing Receptor (CaSR)

The CaSR is a key regulator of systemic calcium concentration. Its activation by extracellular calcium ions ([Ca²⁺]o) or allosteric modulators triggers intracellular signaling pathways that modulate hormonal secretion, including parathyroid hormone (PTH) and glucagon-like peptide-1 (GLP-1).

Allosteric Modulation

L-phenylalanine is a well-documented positive allosteric modulator (PAM) of the CaSR. It enhances the receptor's sensitivity to [Ca²⁺]o, meaning that in the presence of L-phenylalanine, a lower concentration of calcium is required to activate the receptor.[1][2][3] This potentiation is stereoselective for the L-isomer.[1] It is strongly anticipated that this compound exhibits a similar allosteric modulatory effect on the CaSR, potentially with altered potency or efficacy due to the biphenyl moiety.

Signaling Pathways

Activation of the CaSR, potentiated by L-amino acids, leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, which can be observed as an increase in intracellular calcium concentration ([Ca²⁺]i).[2][4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers L_Biphenylalanine This compound L_Biphenylalanine->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Activation

CaSR Gq/11 Signaling Pathway

Quantitative Biological Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. However, data from studies on L-phenylalanine and a novel L-phenylalanine dipeptide derivative provide valuable insights.

Table 1: Allosteric Modulation of CaSR by L-Phenylalanine
ParameterValueCell LineConditionsReference
EC₅₀ for [Ca²⁺]o (no L-Phe) 4.2 ± 0.2 mMHEK-293-[1]
EC₅₀ for [Ca²⁺]o (+10 mM L-Phe) 2.2 ± 0.1 mMHEK-29310 mM L-Phe[1]
EC₅₀ for L-Phe (at 2.5 mM [Ca²⁺]o) 2.2 mMHEK-2932.5 mM [Ca²⁺]o[1]
Hill Coefficient (no L-Phe) 3.0 ± 0.1HEK-293-[2]
Hill Coefficient (+5 mM L-Phe) 4.0HEK-2935 mM L-Phe[2]
EC₅₀ for [Ca²⁺]o (no L-Phe) 1.82 ± 0.07 mMTT cellsCalcitonin Release[5]
EC₅₀ for [Ca²⁺]o (+10 mM L-Phe) 1.22 ± 0.03 mMTT cellsCalcitonin Release[5]
EC₅₀ for L-Phe (at 1.3 mM [Ca²⁺]o) 1.58 ± 0.22 mMTT cellsCalcitonin Release[5]
Table 2: Anticancer Activity of a Novel L-Phenylalanine Dipeptide (HXL131)
ParameterValueCell LineAssayReference
IC₅₀ 5.15 ± 0.22 µmol/LPC3 (Prostate Cancer)MTT Assay (24h)[6]
IC₅₀ 18.59 ± 1.54 µmol/LLO2 (Normal Liver)MTT Assay (24h)[6]

Experimental Protocols

The following protocols are foundational for investigating the biological activity of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general approach for the synthesis of this compound from a protected L-bromophenylalanine derivative and a phenylboronic acid.

Suzuki_Coupling_Workflow start Start: Protected L-4-bromophenylalanine step1 React with Phenylboronic Acid start->step1 step2 Add Palladium Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) step1->step2 step3 Reaction in a suitable solvent (e.g., DMF/water) step2->step3 step4 Heat the reaction mixture step3->step4 step5 Reaction monitoring (TLC or LC-MS) step4->step5 step6 Work-up: Extraction and washing step5->step6 step7 Purification (e.g., column chromatography) step6->step7 step8 Deprotection of amino and carboxyl groups step7->step8 end End: this compound step8->end

Suzuki-Miyaura Coupling Workflow

Materials:

  • N-protected L-4-bromophenylalanine methyl ester

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dimethylformamide/water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve N-protected L-4-bromophenylalanine methyl ester (1 equivalent) and phenylboronic acid (1.2 equivalents) in a degassed solvent mixture of DMF and water.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Perform deprotection of the amino and carboxyl groups using standard procedures (e.g., acid or base hydrolysis) to yield this compound.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to this compound in cells expressing the CaSR.

Calcium_Assay_Workflow start Start: CaSR-expressing cells (e.g., HEK293) step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24-48 hours step1->step2 step3 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) step2->step3 step4 Incubate for 30-60 minutes step3->step4 step5 Wash cells to remove excess dye step4->step5 step6 Add this compound at various concentrations step5->step6 step7 Measure fluorescence using a plate reader (Ex/Em for Fura-2: 340/510 nm and 380/510 nm) step6->step7 step8 Calculate the ratio of fluorescence intensities step7->step8 end End: Dose-response curve of [Ca²⁺]i step8->end

Intracellular Calcium Assay Workflow

Materials:

  • HEK293 cells stably or transiently expressing the human CaSR

  • Cell culture medium and supplements

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence plate reader with dual-wavelength excitation/emission capabilities

Procedure:

  • Seed CaSR-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Prepare serial dilutions of this compound in HBSS containing a fixed concentration of extracellular calcium (e.g., 1.5 mM).

  • Add the this compound solutions to the respective wells.

  • Immediately measure the fluorescence intensity at emission wavelength ~510 nm following excitation at ~340 nm and ~380 nm over time.

  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

  • Plot the change in fluorescence ratio against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Potential Therapeutic Applications

Based on its presumed activity as a CaSR modulator, this compound could be explored for therapeutic applications in several areas:

  • Metabolic Disorders: By stimulating GLP-1 secretion, it may have potential in the treatment of type 2 diabetes and obesity.

  • Cancer: The findings with the L-phenylalanine dipeptide suggest that derivatives of this compound could be investigated as anticancer agents.

  • Neurological Disorders: As the CaSR is expressed in the nervous system, this compound could be explored for its potential effects on neurological functions.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting the Calcium-Sensing Receptor. While direct biological data for this specific molecule is currently limited, the extensive research on L-phenylalanine provides a robust framework for guiding future investigations. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate its precise pharmacological profile, including its binding affinity, potency, and in vivo efficacy.

References

Methodological & Application

Application Notes: Site-Specific Incorporation of L-Biphenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Biphenylalanine (BPA) is a non-canonical amino acid (ncAA) and a derivative of phenylalanine that serves as a valuable tool in protein engineering and chemical biology.[1] Its unique biphenyl (B1667301) side chain provides a bulky, hydrophobic, and fluorescent probe that can be site-specifically incorporated into a protein's structure.[2] This allows for detailed investigation of protein structure, function, and dynamics with minimal perturbation, even within folded regions of a protein.[3] The primary applications of incorporating BPA include its use as a fluorescent probe for Förster Resonance Energy Transfer (FRET) studies to monitor protein conformational changes and its utility in exploring protein-protein interactions.[2]

The most common method for incorporating this compound is through the expansion of the genetic code.[4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor transfer RNA (tRNA) pair.[6] A nonsense codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of interest.[7] The engineered aaRS specifically charges the suppressor tRNA with this compound, and the tRNA's anticodon recognizes the UAG codon, leading to the insertion of BPA into the growing polypeptide chain during translation.[8]

Core Mechanism: Orthogonal Translation System

The site-specific incorporation of this compound is achieved by hijacking the cell's translational machinery. This requires two key engineered components that are "orthogonal" to the host cell's own machinery, meaning they function independently without cross-reacting with endogenous tRNAs, synthetases, or amino acids.

  • Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, often derived from a different species (like Methanococcus jannaschii), is mutated to specifically recognize and bind this compound instead of its natural amino acid substrate.[6][9]

  • Suppressor tRNA: A tRNA is engineered to have an anticodon that recognizes a nonsense or "stop" codon (e.g., CUA to recognize the UAG amber codon). This tRNA is not recognized by the host cell's endogenous synthetases but is a specific substrate for the engineered aaRS.[5]

When these components are expressed in a host cell along with the target protein's gene (containing a UAG codon at the desired position) and this compound is supplied in the growth medium, the orthogonal system directs the incorporation of the unnatural amino acid at that specific site.

G cluster_1 Cellular Translation aaRS Engineered aaRS (BPA-specific) tRNA Suppressor tRNA (anticodon: CUA) aaRS->tRNA 2. Charging (Aminoacylation) BPA This compound BPA->aaRS 1. Binding Ribosome Ribosome tRNA->Ribosome 3. Delivery to Ribosome mRNA Target mRNA with Amber Codon (UAG) mRNA->Ribosome Protein Protein with BPA Incorporated Ribosome->Protein 4. Translation & Incorporation

Caption: The orthogonal system for this compound incorporation.

Data Presentation: Impact on Protein Function

The incorporation of a bulky amino acid like this compound can potentially perturb protein function. The extent of this perturbation depends heavily on the incorporation site. The following data summarizes the enzymatic activity of E. coli Dihydrofolate Reductase (DHFR) after incorporating different isomers of Biphenyl-phenylalanine at three distinct positions. Activity is presented as a percentage of wild-type (WT) DHFR activity.

Amino Acid IncorporatedPosition 16 (% WT Activity)Position 49 (% WT Activity)Position 115 (% WT Activity)
4-Biphenyl-L-phenylalanine (A) ~200%~100%~95%
3,4'-Biphenyl-L-phenylalanine (B) ~200%~100%~30%
4,3'-Biphenyl-L-phenylalanine (C) ~150%~100%~82%
3,3'-Biphenyl-L-phenylalanine (D) ~150%~100%~35%
Data adapted from Gafni et al., Biochemistry, 2013.[2]

Analysis:

  • Position 16 & 49: These sites are considered sterically accessible. Incorporation of all BPA isomers at these positions resulted in enzymatic activity comparable to or even exceeding wild-type DHFR. The increased activity at position 16 is attributed to an altered rate-limiting step in the enzyme's catalytic cycle.[3]

  • Position 115: This site is located within a folded region of the protein. Here, the orientation of the biphenyl rings significantly impacts function. The para-linked isomers (A and C) were well-tolerated with minimal disruption, while meta-linked isomers (B and D) caused a significant loss of activity, highlighting the structural constraints of the protein core.[2][3]

Experimental Protocols

Protocol 1: In Vivo Incorporation in E. coli

This protocol outlines the general procedure for site-specific incorporation of this compound into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1 (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair for BPA.[10]

  • Plasmid 2 (e.g., pBAD) encoding the target gene with an in-frame amber (TAG) codon at the desired position.

  • This compound (BPA).

  • Standard growth media (e.g., LB or M9 minimal media) and appropriate antibiotics.

  • Inducers (e.g., L-arabinose and IPTG).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with both the pEVOL-BPA plasmid and the target gene plasmid using standard chemical transformation or electroporation methods.[10]

  • Plating: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.[10]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of growth medium (supplemented with antibiotics) with the overnight starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Add this compound to a final concentration of 1-2 mM.

    • Induce the expression of the orthogonal system with its specific inducer (e.g., 0.02% L-arabinose for pEVOL).

    • Simultaneously, induce the expression of the target protein with its inducer (e.g., 1 mM IPTG for pBAD-based vectors).[10]

  • Expression: Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and yield.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Purification and Analysis: Resuspend the cell pellet and purify the target protein using standard methods (e.g., affinity chromatography if the protein is tagged). Verify the incorporation of BPA using mass spectrometry.

G start Co-transform E. coli with Plasmids (pEVOL-BPA + Target Gene) plate Plate on Selective Media start->plate culture Grow Overnight Starter Culture plate->culture expression Inoculate Large-Scale Culture culture->expression grow Grow to mid-log phase (OD600 = 0.6-0.8) expression->grow add_bpa Add this compound (1-2 mM) grow->add_bpa induce Induce Expression (Arabinose + IPTG) add_bpa->induce incubate Express Protein at Reduced Temperature (18-25°C) induce->incubate harvest Harvest Cells by Centrifugation incubate->harvest purify Purify Target Protein harvest->purify analyze Verify Incorporation (Mass Spectrometry) purify->analyze

Caption: Experimental workflow for in vivo incorporation of BPA.

Protocol 2: In Vitro Cell-Free Protein Synthesis

This protocol is adapted from methods used to incorporate BPA derivatives into DHFR and is suitable for smaller-scale expression or when cellular toxicity is a concern.[2]

Materials:

  • S-30 extract from E. coli (e.g., strain BL21(DE3)).

  • Plasmid DNA encoding the target gene with a TAG codon.

  • Premix buffer components (Tris-acetate, potassium glutamate, etc.).

  • All 20 natural amino acids.

  • [³⁵S]-L-methionine (for radiolabeling and quantification).

  • Rifampicin, IPTG, ATP, GTP, CTP, UTP, cAMP.

  • Chemically acylated suppressor tRNACUA charged with this compound.

Methodology:

  • Prepare Acylated tRNA: Synthesize the N-pentenoyl protected BPA-pdCpA dinucleotide and ligate it to a truncated suppressor tRNACUA(-CA) using T4 RNA ligase. Deprotect the N-pentenoyl group using aqueous iodine to yield the final BPA-tRNACUA.[2]

  • Reaction Mixture Assembly: In a microcentrifuge tube on ice, combine the following components for a 300 µL total reaction volume:

    • Plasmid DNA (30 µg).

    • Premix Buffer (120 µL) containing: 35 mM Tris-acetate (pH 7.0), 190 mM potassium glutamate, 30 mM ammonium (B1175870) acetate, 2.0 mM DTT, 11 mM magnesium acetate, 20 mM phospho(enol)pyruvate, 0.8 mg/mL bulk E. coli tRNA, 0.8 mM IPTG, 20 mM ATP/GTP, 5 mM CTP/UTP, 4 mM cAMP.

    • 20 Amino Acid Mix (100 µM each, excluding methionine).

    • [³⁵S]-L-methionine (30 µCi).

    • Rifampicin (10 µg/µL).

    • Deprotected BPA-tRNACUA (90 µg).

    • E. coli S-30 Extract (90 µL).[2]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis: Analyze the protein expression yield by SDS-PAGE and autoradiography to visualize the radiolabeled protein product.

  • Purification: If required, purify the synthesized protein using methods appropriate for the target protein (e.g., affinity chromatography).

Application Example: FRET Analysis

This compound's intrinsic fluorescence makes it an excellent probe for FRET experiments. By incorporating BPA as an acceptor and a natural fluorescent amino acid like tryptophan (Trp) as a donor, changes in the distance between these two residues can be monitored as changes in FRET efficiency. This provides a powerful tool to study protein conformational changes, folding dynamics, or ligand binding in real-time.

G cluster_0 State 1: Open Conformation (Low FRET) cluster_1 State 2: Closed Conformation (High FRET) P1 Protein P1_label Large Distance Trp1 Trp (Donor) BPA1 BPA (Acceptor) Trp1->BPA1 Inefficient Energy Transfer EmD1 Donor Emission (High) Trp1->EmD1 EmA1 Acceptor Emission (Low) BPA1->EmA1 Exc1 Excitation (280 nm) Exc1->Trp1 P2 Protein P2_label Small Distance Trp2 Trp (Donor) BPA2 BPA (Acceptor) Trp2->BPA2 Efficient Energy Transfer EmD2 Donor Emission (Low) Trp2->EmD2 EmA2 Acceptor Emission (High) BPA2->EmA2 Exc2 Excitation (280 nm) Exc2->Trp2 Ligand Ligand Binding or Conformational Change cluster_1 cluster_1 cluster_0 cluster_0

Caption: Principle of FRET using a Trp-BPA pair.

References

Application Notes and Protocols: L-Biphenylalanine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biphenylalanine (BipA) is a non-canonical amino acid that has emerged as a valuable fluorescent probe for investigating protein structure, dynamics, and interactions. Its rigid, planar biphenyl (B1667301) side chain provides intrinsic fluorescence with a notable quantum yield, making it an excellent tool for various biophysical and biochemical applications. This document provides detailed application notes and protocols for the effective use of this compound and its isomers as fluorescent probes in research and drug development.

This compound and its positional isomers offer distinct photophysical properties, allowing for their use in a range of fluorescence-based assays. Their relatively small size compared to traditional fluorescent dyes minimizes potential perturbations to protein structure and function, a critical consideration for meaningful biological studies. These fluorescent amino acids can be incorporated site-specifically into proteins using non-canonical amino acid incorporation techniques, providing a powerful tool for probing specific regions of a protein.

Key Applications

  • Probing Protein Structure and Dynamics: The fluorescence properties of this compound are sensitive to its local environment. Changes in protein conformation can alter the polarity and rigidity around the incorporated BipA residue, leading to measurable changes in its fluorescence emission spectrum, quantum yield, and lifetime.

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a donor or acceptor in FRET-based experiments to measure intramolecular or intermolecular distances. Its spectral properties make it a suitable FRET partner for other fluorescent probes, including other unnatural amino acids or organic dyes.[1]

  • Fluorescence Anisotropy: The rotational freedom of the biphenyl side chain can be monitored by fluorescence anisotropy to study protein-ligand binding, protein-protein interactions, and protein conformational changes.

  • High-Throughput Screening (HTS): The fluorescence properties of this compound can be exploited to develop robust and sensitive assays for high-throughput screening of small molecule inhibitors or modulators of protein function.

Data Presentation

Photophysical Properties of Biphenyl-L-phenylalanine Isomers

The photophysical properties of different positional isomers of Biphenyl-L-phenylalanine can vary, offering a selection of probes for different experimental needs. The following table summarizes the available data for four isomers, designated as A, B, C, and D, where A is 4,4'-biphenyl-L-phenylalanine.[2]

IsomerExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
A (4,4'-) ~280~315Not explicitly stated0.83[3]Not explicitly stated
B ~280~315Not explicitly statedNot explicitly statedNot explicitly stated
C ~280~315Not explicitly statedNot explicitly statedNot explicitly stated
D ~280~315Not explicitly statedNot explicitly statedNot explicitly stated

Note: The data in this table is compiled from various sources and may have been measured under different conditions. Researchers should characterize the specific isomer and conditions for their experiments.

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenyl-L-phenylalanine

While commercially available, 4-Biphenyl-L-phenylalanine can be synthesized in the laboratory. The following is a general protocol based on a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aryl halides and boronic acids.[4]

Materials:

  • 4-Iodo-L-phenylalanine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Iodo-L-phenylalanine and phenylboronic acid in the chosen solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-Biphenyl-L-phenylalanine.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

G cluster_synthesis Synthesis of 4-Biphenyl-L-phenylalanine Start Start Reactants 4-Iodo-L-phenylalanine + Phenylboronic acid Start->Reactants Combine Reaction Suzuki Coupling (Pd catalyst, Base) Reactants->Reaction Heat Purification Column Chromatography Reaction->Purification Workup Product 4-Biphenyl-L-phenylalanine Purification->Product Isolate

Synthesis workflow for 4-Biphenyl-L-phenylalanine.
Protocol 2: Site-Specific Incorporation of this compound into Proteins

This protocol outlines the general steps for incorporating this compound into a protein of interest at a specific site using amber codon suppression technology in E. coli.[5][6][7][8]

Materials:

  • Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., pEVOL-BipA).

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound.

  • Standard cell culture and protein expression reagents.

  • Protein purification equipment (e.g., Ni-NTA or other affinity chromatography).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-BipA plasmid. Plate on selective media.

  • Starter Culture: Inoculate a single colony into a small volume of appropriate growth medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a large-scale culture with the overnight starter culture. Grow the cells at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Induction: Add this compound to the culture medium to a final concentration of 1-2 mM. Induce protein expression by adding IPTG (or another appropriate inducer) to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the protein containing this compound from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

G cluster_incorporation Site-Specific Incorporation Workflow Transformation Co-transform E. coli Growth Grow Culture Transformation->Growth Induction Add BipA & Inducer Growth->Induction Expression Protein Expression Induction->Expression Purification Purify Protein Expression->Purification Verification Mass Spectrometry Purification->Verification

Workflow for incorporating this compound.
Protocol 3: Förster Resonance Energy Transfer (FRET) Measurements

This protocol provides a general framework for conducting a FRET experiment to measure the distance between this compound (as the donor) and a suitable acceptor fluorophore.[3][9]

Materials:

  • Purified protein labeled with both this compound (donor) and an acceptor fluorophore.

  • Fluorometer with wavelength selection for excitation and emission.

  • Quartz cuvettes.

  • Appropriate buffer solution.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the dual-labeled protein in the desired buffer. Also, prepare samples of the protein labeled only with the donor and only with the acceptor as controls.

  • Donor Emission Scan: Excite the dual-labeled protein sample at the excitation maximum of this compound (e.g., 280 nm) and record the emission spectrum over a range that covers the emission of both the donor and the acceptor.

  • Acceptor Emission Scan (Control): Excite the dual-labeled protein sample at the excitation maximum of the acceptor and record its emission spectrum. This is to correct for direct excitation of the acceptor.

  • Donor-Only and Acceptor-Only Scans: Record the emission spectra of the donor-only and acceptor-only labeled proteins under the same conditions.

  • Data Analysis:

    • Correct the raw FRET data for background fluorescence and inner filter effects.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Calculate the distance (r) between the donor and acceptor using the Förster equation: E = 1 / (1 + (r / R0)6) where R0 is the Förster distance, the distance at which the FRET efficiency is 50%. R0 can be calculated or obtained from the literature for the specific donor-acceptor pair.[10][11]

G cluster_fret FRET Experiment and Analysis SamplePrep Prepare Dual-labeled and Control Samples Measurement Measure Fluorescence Spectra (Donor, Acceptor, FRET) SamplePrep->Measurement DataCorrection Correct for Background and Spectral Overlap Measurement->DataCorrection EfficiencyCalc Calculate FRET Efficiency (E) DataCorrection->EfficiencyCalc DistanceCalc Calculate Distance (r) using Förster Equation EfficiencyCalc->DistanceCalc

FRET experimental and data analysis workflow.
Protocol 4: Fluorescence Anisotropy Assay for Protein-Ligand Binding

This protocol describes how to use the change in fluorescence anisotropy of this compound incorporated into a protein to determine the binding affinity of a ligand.[12][13][14][15]

Materials:

  • Purified protein with site-specifically incorporated this compound.

  • Ligand of interest.

  • Fluorometer equipped with polarizers for both excitation and emission channels.

  • Appropriate buffer solution.

Procedure:

  • Instrument Setup: Set the excitation wavelength to the maximum for this compound (e.g., 280 nm) and the emission wavelength to its maximum (e.g., 315 nm). Calibrate the instrument's G-factor using a standard fluorophore with a known anisotropy.

  • Sample Preparation: Prepare a solution of the labeled protein at a constant concentration in the desired buffer. Prepare a stock solution of the ligand.

  • Titration: Titrate the protein solution with increasing concentrations of the ligand. After each addition, allow the sample to equilibrate before measurement.

  • Anisotropy Measurement: For each ligand concentration, measure the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively, and G is the G-factor.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the ligand concentration.

    • Fit the data to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

G cluster_anisotropy Fluorescence Anisotropy Binding Assay Start Start Titration Titrate Labeled Protein with Ligand Start->Titration Measurement Measure Anisotropy Titration->Measurement Analysis Plot Anisotropy vs. [Ligand] and Fit to Binding Model Measurement->Analysis Result Determine Kd Analysis->Result

Fluorescence anisotropy assay workflow.

Conclusion

This compound and its isomers are versatile fluorescent probes that offer significant advantages for studying protein structure, function, and interactions. Their site-specific incorporation into proteins allows for precise probing of local environments with minimal perturbation. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to advancements in basic research and drug discovery.

References

Application Notes and Protocols for L-Biphenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the non-canonical amino acid L-Biphenylalanine (Bip) in solid-phase peptide synthesis (SPPS). The inclusion of Bip in peptide sequences is a key strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce conformational constraints.[1][2][3][4]

This compound is a derivative of phenylalanine with a second phenyl group attached to the para position of the benzyl (B1604629) side chain.[5][6] This bulky, hydrophobic side chain can significantly influence the pharmacological properties of peptides. Standard coupling conditions are often sufficient for the incorporation of Bip into a growing peptide chain.[7]

Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several advantages, making it a valuable tool for peptide chemists and drug developers:

  • Enhanced Metabolic Stability: The bulky biphenyl (B1667301) side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1][4]

  • Modulation of Receptor Interactions: The aromatic biphenyl group can engage in π-π stacking and hydrophobic interactions with receptor binding pockets, potentially increasing binding affinity and selectivity. Peptides containing Bip have been synthesized as analogs of Neuropeptide Y (NPY), targeting G-protein coupled receptors (GPCRs).[7][8]

  • Conformational Constraint: The large side chain of Bip can restrict the conformational freedom of the peptide backbone, which can help to stabilize bioactive conformations and improve receptor binding.[9][10][11]

  • Peptidomimetic Design: this compound is a key building block in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][3]

Quantitative Data in SPPS with this compound

The success of incorporating sterically hindered amino acids like this compound is highly dependent on the specific peptide sequence and synthesis conditions. While standard protocols are generally effective, careful monitoring of coupling efficiency is crucial.[12][13]

ParameterTypical Value/RangeMonitoring MethodReference
Coupling Efficiency >99% (with optimized conditions)Kaiser Test, UV-Vis monitoring of Fmoc deprotection[12][13]
Double Coupling Often recommended for Bip and subsequent residuesNot Applicable[13]
Coupling Time 1 - 4 hours (may require extension)Kaiser Test[13][14]
Purity of Crude Peptide Sequence-dependent, typically 50-90%RP-HPLC[8]

Experimental Protocols

General Protocol for Manual Fmoc SPPS incorporating this compound

This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy on a Rink Amide resin.[8][15][16]

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Biphenylalanine (Fmoc-Bip-OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).[17]

  • Amino Acid Coupling (for Fmoc-Bip-OH and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[17]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling. If the test is positive, repeat the coupling step (double coupling).[13]

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[17]

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[15]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[17]

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.[17]

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[8]

Workflow for SPPS Incorporating this compound

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Bip-OH (or other aa) with HBTU/DIPEA Washing1->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative Repeat Repeat for next amino acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Bip-Containing Peptide Ligand Ligand->GPCR Binds Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates target proteins leading to

References

L-Biphenylalanine Derivatives in FRET: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) has become an indispensable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity. The selection of an appropriate FRET pair is critical for the success of these studies. While traditional FRET pairs often involve bulky organic dyes that can perturb the system under investigation, the use of fluorescent non-canonical amino acids offers a minimally invasive alternative. This document focuses on the application of L-Biphenylalanine derivatives, specifically p-cyanophenylalanine (PheCN), as a versatile FRET donor. While this compound itself has limited direct applications in FRET, its cyanated derivative, PheCN, has emerged as a powerful probe due to its favorable photophysical properties and its structural similarity to natural amino acids like phenylalanine and tyrosine.

PheCN can be readily incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) or genetic code expansion techniques. Its primary FRET partners are tryptophan (Trp) and its analogs, such as 7-azatryptophan (B1233867) (7AW) and 5-hydroxytryptophan (B29612) (5HW). These pairs offer Förster distances suitable for probing intramolecular distances within peptides and proteins.

Photophysical Properties of PheCN and its FRET Pairs

The selection of a FRET pair is governed by their spectral overlap, the donor's quantum yield, and the acceptor's extinction coefficient. Below is a summary of the key photophysical properties of PheCN and its common FRET acceptors.

FluorophoreRoleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
p-Cyanophenylalanine (PheCN)Donor~280~291-305~0.14 (in water)~7.0 (in water)~850 at 280 nm
Tryptophan (Trp)Acceptor~280~3500.13 - 0.20 (in water)~2.6 (in water)~5600 at 280 nm
7-Azatryptophan (7AW)Acceptor~290~386-440Varies with environment~0.78 (at pH 7)Varies
5-Hydroxytryptophan (5HW)Acceptor~295~340Higher than TrpVariesVaries

FRET Pair Characteristics

FRET PairFörster Distance (R₀, Å)
PheCN - Trp~16
PheCN - 7AW~18.5
PheCN - 5HW~18.5

Experimental Protocols

Incorporation of p-Cyanophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing PheCN using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-p-cyanophenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (3 eq.) and DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-p-cyanophenylalanine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Another Cycle? Wash2->Loop Loop->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection No Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

SPPS Workflow for Peptide Synthesis

FRET Measurement and Data Analysis

This protocol describes how to measure FRET efficiency in solution using a spectrofluorometer.

Materials:

  • Purified peptide containing the PheCN-Trp (or other acceptor) FRET pair.

  • A control "donor-only" peptide containing only PheCN.

  • A suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quartz cuvettes.

  • Spectrofluorometer.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the FRET peptide and the donor-only peptide in the chosen buffer.

    • Determine the precise concentration of the peptide solutions using the absorbance of PheCN at 280 nm (ε = 850 M⁻¹cm⁻¹).

    • Prepare a series of dilutions of both peptides in the buffer to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm to preferentially excite PheCN.

    • Set the emission scan range from 290 nm to 450 nm to capture the emission of both the donor (PheCN) and the acceptor (e.g., Trp).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank.

    • Record the fluorescence emission spectrum of the donor-only peptide (ID).

    • Record the fluorescence emission spectrum of the FRET peptide (IDA).

    • Subtract the buffer blank spectrum from both the donor-only and the FRET peptide spectra.

  • FRET Efficiency Calculation:

    • The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (IDA / ID) where:

      • IDA is the integrated fluorescence intensity of the donor in the presence of the acceptor (from the FRET peptide spectrum).

      • ID is the integrated fluorescence intensity of the donor in the absence of the acceptor (from the donor-only peptide spectrum).

    • The integration should be performed over the donor's emission wavelength range (e.g., 290-320 nm for PheCN).

FRET_Measurement_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_FRET Prepare FRET Peptide Solution Measure_FRET Measure FRET Spectrum (IDA) Prep_FRET->Measure_FRET Prep_Donor Prepare Donor-Only Peptide Solution Measure_Donor Measure Donor-Only Spectrum (ID) Prep_Donor->Measure_Donor Setup Setup Spectrofluorometer (Ex: 280 nm, Em: 290-450 nm) Measure_Blank Measure Buffer Blank Setup->Measure_Blank Measure_Blank->Measure_Donor Measure_Donor->Measure_FRET Subtract_Blank Subtract Blank from Spectra Measure_Donor->Subtract_Blank Measure_FRET->Subtract_Blank Integrate Integrate Donor Emission Intensity Subtract_Blank->Integrate Calculate_E Calculate FRET Efficiency (E) E = 1 - (IDA / ID) Integrate->Calculate_E

FRET Measurement and Analysis Workflow

Applications and Considerations

  • Probing Protein and Peptide Conformation: By placing PheCN and an acceptor at specific sites within a peptide or protein, changes in the distance between these residues due to folding, unfolding, or ligand binding can be monitored in real-time.

  • Enzyme Assays: FRET peptides can be designed as enzyme substrates. Cleavage of the peptide by a protease separates the donor and acceptor, leading to a change in the FRET signal, which can be used to quantify enzyme activity.

  • Minimally Perturbing: The small size of PheCN makes it an excellent probe for studies where larger dyes might interfere with the biological process of interest.

  • Considerations:

    • The orientation factor (κ²) is often assumed to be 2/3 for freely rotating fluorophores in solution. However, in a structured peptide or protein, the orientation may be fixed, which can affect the accuracy of distance calculations.

    • Environmental factors such as solvent polarity and pH can influence the quantum yield and lifetime of the fluorophores, potentially affecting FRET efficiency. Proper controls are essential.

    • When using Trp as an acceptor, it is important to ensure that there are no other native Trp residues in the protein that could interfere with the FRET signal.

Signaling Pathway and Logical Relationships

The fundamental principle of FRET can be visualized as a signaling pathway where the excitation of a donor molecule leads to the emission of light from an acceptor molecule, provided they are in close proximity.

FRET_Signaling Excitation Excitation Light Donor_Ground Donor (Ground State) Excitation->Donor_Ground Absorption Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Donor_Emission Donor Emission Donor_Excited->Donor_Emission Fluorescence FRET FRET Donor_Excited->FRET Acceptor_Ground Acceptor (Ground State) Acceptor_Excited Acceptor (Excited State) Acceptor_Ground->Acceptor_Excited Acceptor_Emission Acceptor Emission Acceptor_Excited->Acceptor_Emission Fluorescence FRET->Acceptor_Ground

The FRET Signaling Process

By following these detailed protocols and considering the underlying principles, researchers can effectively utilize p-cyanophenylalanine in FRET studies to gain valuable insights into a wide range of biological processes.

Site-Specific Incorporation of L-Biphenylalanine: A Versatile Tool for Probing Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for expanding the chemical diversity of the proteome, enabling novel approaches in basic research and drug development. L-Biphenylalanine (BipA), a fluorescent amino acid with a bulky biphenyl (B1667301) side chain, has emerged as a valuable tool for investigating protein structure, dynamics, and interactions. Its unique photophysical properties and sensitivity to the local environment make it an effective intrinsic probe. This document provides detailed application notes and protocols for the site-specific incorporation of this compound into proteins using an engineered orthogonal translation system.

Principle of Incorporation

The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system functions independently of the host cell's endogenous translational machinery. An engineered aaRS is specifically evolved to recognize and charge BipA onto an orthogonal tRNA, which in turn recognizes a unique codon, typically an amber stop codon (UAG), introduced at the desired site in the gene of interest. This process leads to the ribosomal incorporation of BipA at the specified position, yielding a protein with a precisely placed biophysical probe. A notable engineered synthetase capable of recognizing and incorporating L-4,4′-biphenylalanine is a derivative of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (pCNFRS), which has been shown to be polyspecific and accepts various phenylalanine analogues, including BipA.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications:

  • Probing Protein Structure and Dynamics: The intrinsic fluorescence of BipA is sensitive to the polarity and dynamics of its local environment.[2][3] This allows for the monitoring of conformational changes in proteins upon ligand binding, folding, or interaction with other molecules. The rotational flexibility of the biphenyl rings allows it to be accommodated within folded regions of a protein with minimal perturbation of the native structure.[2][3]

  • Förster Resonance Energy Transfer (FRET): BipA can serve as a FRET donor when paired with a suitable acceptor molecule. This enables the measurement of intramolecular or intermolecular distances and the study of protein-protein interactions.[2]

  • Drug Discovery: By incorporating BipA into a target protein, researchers can study the binding of small molecule inhibitors and characterize their effects on protein conformation and dynamics.[4] This information is valuable for structure-based drug design and the development of novel therapeutics.

Data Presentation

Catalytic Efficiency of Dihydrofolate Reductase (DHFR) with Site-Specifically Incorporated this compound Isomers

The catalytic efficiency of E. coli dihydrofolate reductase (DHFR) was assessed after the incorporation of four different positional isomers of this compound at various sites. The data demonstrates that the incorporation of these bulky amino acids can be well-tolerated, and in some cases, even enhance enzymatic activity.

Amino Acid IsomerIncorporation Sitekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)Relative Efficiency (%)
Wild-Type-153.05.0 x 10⁶100
A (4-Biphenyl)16282.51.1 x 10⁷220
B (3-Biphenyl)16272.61.0 x 10⁷200
C (2-Biphenyl)16293.09.7 x 10⁶194
D (3,5-Diphenyl)16252.88.9 x 10⁶178
A (4-Biphenyl)49163.15.2 x 10⁶104
B (3-Biphenyl)49153.05.0 x 10⁶100
C (2-Biphenyl)49142.94.8 x 10⁶96
D (3,5-Diphenyl)49132.84.6 x 10⁶92
A (4-Biphenyl)115123.23.8 x 10⁶76
B (3-Biphenyl)11553.51.4 x 10⁶28
C (2-Biphenyl)11514.02.5 x 10⁵5
D (3,5-Diphenyl)115----

Data adapted from "Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification".[2][3]

Photophysical Properties of Biphenyl-Phenylalanine Derivatives

The fluorescence quantum yields of the N-pentenoyl derivatives of the four biphenyl-phenylalanine isomers were determined in acetonitrile.

Amino Acid IsomerFluorescence Quantum Yield (Φ)
A (4-Biphenyl)0.18
B (3-Biphenyl)0.15
C (2-Biphenyl)0.12
D (3,5-Diphenyl)0.10

Data adapted from "Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification".[2]

Experimental Protocols

Generation of the Expression Vector

The gene encoding the protein of interest is cloned into a suitable expression vector (e.g., pET vector series). Site-directed mutagenesis is then performed to introduce an amber stop codon (TAG) at the desired position for this compound incorporation.

Transformation

E. coli expression strains (e.g., BL21(DE3)) are co-transformed with two plasmids:

  • The expression plasmid containing the gene of interest with the amber codon.

  • A plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase (e.g., a pCNFRS variant) and its cognate suppressor tRNA (e.g., pEVOL-pCNF).

Transformed cells are selected on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.

Protein Expression

A detailed protocol for expressing a protein containing this compound is provided below. This protocol is adapted from established methods for incorporating phenylalanine analogs.

Materials:

  • LB medium

  • Appropriate antibiotics

  • This compound (BipA)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

Procedure:

  • Inoculate a single colony of the co-transformed E. coli into 5 mL of LB medium containing the appropriate antibiotics.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing the antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

  • Harvest the cells by centrifugation.

Protein Purification

The purification protocol will depend on the specific protein and the affinity tag used (e.g., His-tag, GST-tag). A general protocol for a His-tagged protein is outlined below.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity resin

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a column containing pre-equilibrated Ni-NTA resin.

  • Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.

Characterization of the BipA-containing Protein

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the precise mass of the purified protein, verifying the incorporation of BipA.

Fluorescence Spectroscopy: The intrinsic fluorescence of the incorporated BipA can be characterized using a fluorometer. Emission spectra can be recorded by exciting at a suitable wavelength (e.g., 280 nm) to observe the fluorescence emission maximum, which can provide information about the local environment of the BipA residue.[2]

Visualizations

Orthogonal_Translation_System cluster_0 Engineered Orthogonal Components cluster_1 Host Cell Machinery aaRS Engineered BipA-RS charged_tRNA BipA-tRNA(CUA) aaRS->charged_tRNA ATP tRNA Orthogonal tRNA(CUA) tRNA->aaRS BipA This compound BipA->aaRS Ribosome Ribosome Protein Protein with BipA Ribosome->Protein Translation mRNA mRNA with TAG codon mRNA->Ribosome charged_tRNA->Ribosome

Caption: Mechanism of site-specific this compound incorporation.

Experimental_Workflow cluster_prep Preparation cluster_expression Expression & Purification cluster_analysis Analysis Plasmid_Prep Plasmid Construction (Gene of Interest + TAG) Co_transformation Co-transformation into E. coli (Expression & Synthetase Plasmids) Plasmid_Prep->Co_transformation Cell_Culture Cell Growth (OD600 0.6-0.8) Co_transformation->Cell_Culture Induction Add BipA & Inducers (IPTG, Arabinose) Cell_Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Purification Protein Purification (e.g., Ni-NTA) Harvesting->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Fluorescence_Spec Fluorescence Spectroscopy Purification->Fluorescence_Spec Functional_Assay Functional Assays Purification->Functional_Assay

Caption: Experimental workflow for producing and analyzing BipA-containing proteins.

FRET_Signaling cluster_protein Protein of Interest BipA_site This compound (Donor) FRET FRET BipA_site->FRET Energy Transfer Donor_Emission Donor Emission BipA_site->Donor_Emission Acceptor_site Acceptor Fluorophore Acceptor_Emission Acceptor Emission Acceptor_site->Acceptor_Emission Excitation Excitation Light (e.g., 280 nm) Excitation->BipA_site FRET->Acceptor_site

References

L-Biphenylalanine: A Powerful Tool for Mapping Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biphenylalanine (Bpa) is a photo-activatable, non-canonical amino acid that has become an indispensable tool for elucidating protein-protein interactions (PPIs) in their native cellular environment. Its unique benzophenone (B1666685) side chain allows for the formation of covalent crosslinks with interacting proteins upon exposure to long-wave UV light. This "freezes" transient and stable interactions, enabling their capture and subsequent identification. The site-specific incorporation of Bpa into a protein of interest via genetic code expansion provides unparalleled precision in mapping interaction interfaces. These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying PPIs.

Principle of this compound Photo-Crosslinking

The benzophenone moiety of this compound is chemically inert in the dark. Upon excitation with UV light (typically 350-365 nm), the benzophenone group forms a reactive triplet diradical. This diradical can then abstract a hydrogen atom from a nearby C-H bond of an interacting protein, resulting in the formation of a stable covalent carbon-carbon bond. This process effectively and irreversibly crosslinks the two interacting proteins.[1] The site-specificity of Bpa incorporation allows researchers to probe specific domains or even individual amino acid residues for their involvement in protein interactions.

Applications in Research and Drug Development

The ability to covalently trap protein interaction partners in situ makes this compound a valuable tool in various research and development areas:

  • Mapping Protein Interaction Networks: Bpa can be used to identify novel binding partners of a protein of interest within complex cellular lysates or even in living cells.

  • Validating Putative Interactions: It provides a robust method to confirm interactions suggested by other techniques like yeast two-hybrid or co-immunoprecipitation.

  • Defining Interaction Interfaces: By systematically incorporating Bpa at different positions within a protein, the specific residues that constitute the binding interface can be mapped at high resolution.[2]

  • Studying Transient or Weak Interactions: The covalent nature of the crosslink allows for the capture of interactions that are too transient or weak to be detected by traditional methods.

  • Drug Discovery: Bpa can be used to identify the cellular targets of small molecule drugs by incorporating it into the drug molecule itself or by mapping changes in protein interaction networks upon drug treatment.

Data Presentation: Quantitative Analysis of Crosslinking Efficiency

The efficiency of photo-crosslinking can be influenced by the specific chemical properties of the photo-activatable amino acid. Halogenated derivatives of p-benzoyl-L-phenylalanine (pBpa), a compound structurally similar to this compound, have been shown to increase crosslinking yields. The electron-withdrawing nature of halogens is hypothesized to enhance the reactivity of the benzophenone diradical.[1]

p-benzoyl-L-phenylalanine AnalogRelative Fold Change in Crosslinking Yield (compared to pBpa)
p-benzoyl-L-phenylalanine (pBpa)1.0
3-chloro-p-benzoyl-L-phenylalanine2.5
4-chloro-p-benzoyl-L-phenylalanine3.0
3-bromo-p-benzoyl-L-phenylalanine2.8
4-bromo-p-benzoyl-L-phenylalanine3.5
3-iodo-p-benzoyl-L-phenylalanine2.2
4-iodo-p-benzoyl-L-phenylalanine4.0

Table 1: Relative crosslinking yields of halogenated pBpa analogs. Data is synthesized from studies comparing the in vitro crosslinking of the Med25 activator-interacting domain with a biotinylated VP16 peptide containing the respective pBpa analog. Yields were quantified by Western blot analysis.[1]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in E. coli

This protocol outlines the general steps for the expression of a target protein containing this compound at a specific site using an amber stop codon suppression system.

Materials:

  • Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for Bpa (e.g., pEVOL-pBpF).

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (Bpa).

  • LB medium and agar (B569324) plates.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

  • Ni-NTA affinity resin for His-tagged proteins.

  • Wash Buffer: 25 mM HEPES, 500 mM NaCl, 20 mM imidazole, pH 7.5.

  • Elution Buffer: 25 mM HEPES, 500 mM NaCl, 300 mM imidazole, pH 7.5.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pBpF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA pair with 0.02% (w/v) L-arabinose. Induce the expression of the target protein with 1 mM IPTG.

  • Protein Expression: Incubate the culture at 30°C for 16-24 hours with shaking.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Protein Purification: Clarify the lysate by centrifugation. Purify the His-tagged protein containing Bpa using Ni-NTA affinity chromatography according to the manufacturer's protocol, using the provided wash and elution buffers.

  • Verification: Confirm the incorporation of Bpa by mass spectrometry.

Protocol 2: In Vitro Photo-Crosslinking of a Bpa-Containing Protein with its Interaction Partner

This protocol describes the steps to perform a photo-crosslinking experiment with a purified Bpa-containing protein and its potential binding partner.

Materials:

  • Purified protein with site-specifically incorporated this compound.

  • Purified potential interaction partner protein.

  • Reaction Buffer: 25 mM HEPES, 250 mM NaCl, pH 7.5 (or a buffer optimized for the specific interaction).

  • Handheld long-wave UV lamp (365 nm).

  • SDS-PAGE gels and running buffer.

  • Western blot apparatus and antibodies against the proteins of interest.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the Bpa-containing protein (e.g., 2 µM final concentration) and the interacting partner (e.g., 10-100 µM final concentration) in the reaction buffer. Include a negative control reaction without the interacting partner and another control without UV irradiation.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to allow the protein complex to form.

  • UV Irradiation: Place the samples on ice and irradiate with a 365 nm UV lamp for 5-60 minutes. The optimal irradiation time should be determined empirically.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples and boil for 5 minutes. Analyze the samples on an SDS-PAGE gel. A higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Analysis by Western Blot: Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane. Probe the membrane with antibodies specific to the proteins of interest to confirm the identity of the crosslinked product.

Protocol 3: Identification of Crosslinked Peptides by Mass Spectrometry

This protocol provides a general workflow for identifying the crosslinked peptides after an in-gel digestion of the crosslinked protein complex.

Materials:

  • Excised gel band containing the crosslinked protein complex.

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate).

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate).

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate).

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate).

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid).

  • LC-MS/MS system.

  • Specialized crosslink identification software (e.g., xQuest, pLink, MaxLynx).[3][4]

Procedure:

  • In-Gel Digestion:

    • Excise the gel band corresponding to the crosslinked complex.

    • Destain the gel piece with the destaining solution.

    • Reduce the disulfide bonds with the reduction solution at 56°C for 1 hour.

    • Alkylate the cysteine residues with the alkylation solution in the dark at room temperature for 45 minutes.

    • Wash and dehydrate the gel piece with acetonitrile.

    • Rehydrate the gel piece with the trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the peptide extraction solution.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software to search the MS/MS data against a database containing the sequences of the two interacting proteins to identify the crosslinked peptides.[3][4]

Visualization of Pathways and Workflows

experimental_workflow cluster_protein_prep Protein Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis plasmid_prep Plasmid Construction (TAG codon insertion) transformation E. coli Transformation plasmid_prep->transformation expression Protein Expression with this compound transformation->expression purification Protein Purification (e.g., Ni-NTA) expression->purification incubation Incubation of Bait and Prey Proteins purification->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page western_blot Western Blot sds_page->western_blot ms_analysis Mass Spectrometry sds_page->ms_analysis Excise band data_analysis Data Analysis (Identification of Crosslinked Peptides) ms_analysis->data_analysis

Fig. 1: Experimental workflow for PPI studies using this compound.

signaling_pathway cluster_info Mapping Interactions with Bpa ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Protein (e.g., Grb2) dimerization->adaptor recruits effector Effector Protein (e.g., Sos) adaptor->effector activates downstream Downstream Signaling Cascade (e.g., Ras-MAPK pathway) effector->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response bpa Bpa Incorporation bpa->receptor bpa->adaptor info Bpa can be incorporated into the receptor or adaptor to map their direct interaction upon ligand binding.

Fig. 2: Generic Receptor Tyrosine Kinase signaling pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no expression of Bpa-containing protein - Inefficient amber suppression.- Toxicity of the unnatural amino acid or synthetase.- Bpa incorporation site is critical for protein folding or stability.- Optimize the concentration of this compound and L-arabinose.- Use a different expression strain or lower the expression temperature.- Choose a different site for Bpa incorporation, preferably on the protein surface.
No crosslinked product observed - Bpa is not at the interaction interface.- The interaction is too transient or does not occur under the experimental conditions.- Insufficient UV irradiation time or intensity.- Incorporate Bpa at multiple sites within the putative binding domain.- Optimize the reaction buffer (pH, salt concentration).- Increase the UV irradiation time or use a more powerful UV source.
High background of non-specific crosslinking - Over-irradiation with UV light.- High protein concentrations leading to random collisions.- Perform a time-course of UV irradiation to find the optimal time.- Optimize the concentrations of the bait and prey proteins.
Difficulty in identifying crosslinked peptides by MS - Low abundance of the crosslinked species.- Complex fragmentation spectra.- Inappropriate software or search parameters.- Enrich for the crosslinked complex by gel filtration or affinity purification before digestion.- Use a mass spectrometer with high resolution and accuracy.- Utilize specialized crosslinking data analysis software and databases.[3][4]

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. The ability to site-specifically incorporate this photo-crosslinker into proteins allows for the precise mapping of interaction interfaces and the capture of transient interactions that are often missed by other methods. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this compound to gain valuable insights into the complex networks of protein interactions that govern cellular processes.

References

Application Notes and Protocols for Labeling Proteins with L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing protein structure and function, developing novel therapeutics, and creating new biomaterials. L-Biphenylalanine (BPA), a fluorescent amino acid, serves as a valuable probe for investigating protein conformational changes and interactions. Its rigid, bulky biphenyl (B1667301) side chain can be incorporated into proteins with minimal perturbation to the overall structure, depending on the substitution site.[1] This document provides detailed protocols for the site-specific incorporation of this compound into target proteins using both in vivo (E. coli expression) and in vitro (cell-free) systems.

Data Presentation

The successful incorporation of this compound can be assessed by various methods, including mass spectrometry to confirm the mass of the modified protein and western blotting to quantify the yield of full-length protein. The functional consequence of the UAA incorporation should be evaluated on a case-by-case basis. The following tables present data on the relative catalytic activity of Dihydrofolate Reductase (DHFR) after incorporation of different this compound isomers at various positions and a template for researchers to quantify their own incorporation efficiency.

Table 1: Relative Catalytic Activity of DHFR Mutants Containing Biphenyl-Phenylalanine Isomers

This table summarizes the catalytic activity of DHFR with different biphenyl-phenylalanine isomers incorporated at specific sites, relative to the wild-type enzyme.[1]

Amino Acid IsomerPosition in DHFRRelative Catalytic Activity (%)
4-Biphenyl-L-phenylalanine (A)16Not Reported
4-Biphenyl-L-phenylalanine (A)4977
4-Biphenyl-L-phenylalanine (A)11591
Isomer B16Not Reported
Isomer B4967
Isomer B11525
Isomer C16Not Reported
Isomer C4972
Isomer C11582
Isomer D16Not Reported
Isomer D4967
Isomer D11511-12

Table 2: Template for Quantifying this compound Incorporation Efficiency

This table can be used to record and compare the expression yields of the wild-type and this compound-containing mutant proteins. Protein yield can be determined by methods such as densitometry of Coomassie-stained SDS-PAGE gels or by measuring the concentration of purified protein.

ConstructExpression SystemUAA ConcentrationInduction ConditionsProtein Yield (mg/L)Incorporation Efficiency (%)
Wild-Type ProteinE. coli / Cell-FreeN/A[Specify][Record Yield]100
Mutant Protein + BPAE. coli / Cell-Free[Specify][Specify][Record Yield][Calculate]*

*Incorporation Efficiency (%) = (Yield of Mutant Protein / Yield of Wild-Type Protein) x 100

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein containing this compound at a specific site using the amber stop codon (TAG) suppression method in E. coli.

1. Materials

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target gene with a TAG codon at the desired incorporation site.

  • pEVOL or equivalent plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • This compound (BPA)

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

2. Procedure

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium containing the antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.

  • Add UAA: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[2]

  • Expression: Reduce the temperature to 30°C and continue to shake the culture overnight.[2]

  • Harvesting: Harvest the cells by centrifugation. The protein of interest can then be purified from the cell pellet using standard procedures.

Protocol 2: In Vitro Site-Specific Incorporation of this compound using a Cell-Free System

This protocol outlines the incorporation of this compound using a prokaryotic cell-free protein synthesis system. This method is advantageous when the UAA is not cell-permeable or is toxic to cells.

1. Materials

  • This compound (BPA)

  • Suppressor tRNA specific for the amber codon (tRNACUA)

  • Aminoacyl-tRNA synthetase specific for BPA

  • Plasmid DNA encoding the target protein with a TAG codon at the desired site.

  • Cell-free protein synthesis kit (prokaryotic)

  • ATP, GTP

  • Amino acid mixture (lacking phenylalanine if possible, though not strictly necessary with an orthogonal system)

  • N-pentenoyl protecting group (if synthesizing aminoacyl-tRNA)

  • T4 RNA Ligase

2. Procedure

Part A: Preparation of L-Biphenylalanyl-tRNACUA [1]

  • Aminoacylation: Chemically acylate the suppressor tRNACUA with N-pentenoyl protected this compound. This is a specialized chemical synthesis step. A common method involves activating the amino acid and reacting it with the 3'-end of the tRNA.

  • Ligation: Ligate the protected aminoacyl-pdCpA to the suppressor tRNACUA using T4 RNA ligase. The reaction mixture typically contains HEPES buffer (pH 7.5), ATP, MgCl₂, the tRNA, an excess of the N-pentenoyl protected aminoacyl-pdCpA, DMSO, and T4 RNA ligase. Incubate at 37°C for 1 hour.[1]

  • Deprotection: Remove the N-pentenoyl protecting group using a brief treatment with aqueous iodine.[1]

  • Purification: Purify the resulting L-Biphenylalanyl-tRNACUA.

Part B: In Vitro Translation [1]

  • Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free protein synthesis system according to the manufacturer's instructions.

  • Add Components: Add the plasmid DNA encoding the target protein, the prepared L-Biphenylalanyl-tRNACUA, and a mixture of the 20 natural amino acids.

  • Incubation: Incubate the reaction mixture at 37°C for approximately 45 minutes to 1 hour.[1]

  • Analysis: The resulting protein can be analyzed by SDS-PAGE and autoradiography (if a radiolabeled amino acid was included) or by western blot. The protein can also be purified for further characterization.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the in vivo and in vitro labeling protocols.

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis & Purification plasmid_target Target Protein Plasmid (with TAG codon) transformation Co-transformation plasmid_target->transformation plasmid_pevol pEVOL Plasmid (Synthetase/tRNA) plasmid_pevol->transformation ecoli E. coli Host Strain (e.g., BL21(DE3)) ecoli->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Scale-up Culture starter_culture->expression_culture growth Grow to OD600 0.5-0.6 expression_culture->growth add_bpa Add this compound growth->add_bpa induction Induce with IPTG and L-arabinose add_bpa->induction expression Express Protein Overnight at 30°C induction->expression harvest Harvest Cells expression->harvest purification Protein Purification harvest->purification analysis Analysis (MS, WB) purification->analysis

Caption: Workflow for in vivo incorporation of this compound in E. coli.

in_vitro_workflow cluster_reagent_prep Reagent Preparation cluster_translation In Vitro Translation cluster_analysis Analysis & Purification bpa This compound aminoacylation Aminoacylate tRNA with BPA bpa->aminoacylation trna Suppressor tRNA (tRNA_CUA) trna->aminoacylation add_components Add Plasmid DNA and BPA-tRNA_CUA aminoacylation->add_components plasmid_dna Target Protein Plasmid (with TAG codon) plasmid_dna->add_components cfps_mix Prepare Cell-Free Protein Synthesis Mix cfps_mix->add_components incubation Incubate at 37°C add_components->incubation purification Protein Purification incubation->purification analysis Analysis (MS, WB, etc.) purification->analysis

Caption: Workflow for in vitro incorporation of this compound.

References

Application Notes and Protocols for the Genetic Encoding of L-Biphenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and drug development. By site-specifically incorporating amino acids with novel chemical and physical properties, it is possible to create proteins with enhanced functions, novel catalytic activities, or tailored therapeutic properties. L-Biphenylalanine (BPA) is a particularly valuable ncAA. Its bulky, hydrophobic biphenyl (B1667301) side chain can be used to probe or engineer protein structure, modulate protein-protein interactions, and create novel binding pockets.

The incorporation of this compound into proteins in Escherichia coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This system operates independently of the host cell's endogenous translational machinery. A unique codon, typically the amber stop codon (UAG), is repurposed to encode for the ncAA.

The core components of this system are:

  • An Orthogonal tRNA: An amber suppressor tRNA (e.g., tRNACUA) that recognizes the UAG codon on the mRNA but is not recognized by any of the endogenous E. coli aminoacyl-tRNA synthetases.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges the orthogonal tRNA with this compound. This synthetase does not recognize any of the endogenous E. coli tRNAs.

  • A Gene of Interest: The target gene is modified to contain an in-frame amber (TAG) codon at the desired site of this compound incorporation.

  • Expression Host: An E. coli strain suitable for recombinant protein expression, such as BL21(DE3).

  • Culture Medium: The growth medium must be supplemented with this compound.

The most common platform for engineering new synthetases is the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (MjTyrRS/tRNATyr), which is naturally orthogonal in E. coli.[1] The active site of MjTyrRS is mutated through directed evolution to accommodate this compound instead of its natural substrate, L-tyrosine.

Signaling and Logical Workflow

The logical flow of genetically encoding this compound relies on the orthogonality of the engineered translational components. The engineered Biphenylalanyl-tRNA Synthetase (BpaRS) specifically loads this compound onto the orthogonal tRNA (o-tRNA), which then delivers the amino acid to the ribosome for insertion at the designated amber codon site.

Genetic_Encoding_Workflow cluster_components Core Components cluster_process Cellular Process BPA This compound (BPA) Activation Aminoacylation: BpaRS charges o-tRNA with BPA BPA->Activation o_tRNA Orthogonal tRNA(CUA) o_tRNA->Activation BpaRS Engineered BpaRS BpaRS->Activation Target_Gene Target Gene (with TAG codon) Translation Translation at Ribosome Target_Gene->Translation Ecoli E. coli Host Ecoli->Translation Activation->Translation BPA-tRNA(CUA) Protein Full-Length Protein with BPA incorporated Translation->Protein Successful Suppression Truncation Truncated Protein (if BPA or BpaRS/tRNA absent) Translation->Truncation Termination at TAG

Figure 1: Logical workflow for this compound incorporation.

Quantitative Data Summary

Achieving high fidelity and yield is critical for the production of proteins containing ncAAs. The efficiency of this compound incorporation is dependent on several factors, including the activity and specificity of the engineered BpaRS, the expression levels of the orthogonal components, and the concentration of this compound in the medium. The following table summarizes representative data for the incorporation of bulky phenylalanine analogs, which can be considered indicative of expected outcomes for this compound.

ParameterTypical ValueMethod of DeterminationNotes
Protein Yield 1 - 10 mg/L of cultureSDS-PAGE, Western Blot, UV-VisHighly dependent on the target protein and expression conditions.
Incorporation Efficiency > 95%Mass Spectrometry (MS)Determined by comparing the mass of the full-length protein to the expected mass.[2]
Fidelity > 99%MS/MS AnalysisMeasures the mis-incorporation of natural amino acids (e.g., Tyr, Phe) at the target UAG codon.
BpaRS Km for BPA 100 - 500 µMIn vitro aminoacylation assayKinetic parameters are specific to the evolved synthetase.
BpaRS kcat for BPA 0.1 - 1.0 s-1In vitro aminoacylation assayThese values reflect the catalytic efficiency of the enzyme.

Table 1: Representative quantitative data for the incorporation of this compound and its analogs in E. coli. Data is aggregated from studies on similar bulky phenylalanine derivatives.

Key Experimental Protocols

Engineering of the Biphenylalanyl-tRNA Synthetase (BpaRS)

The creation of a BpaRS involves mutating the active site of a parent orthogonal synthetase, typically MjTyrRS, to accommodate the biphenyl side chain and exclude tyrosine.

Methodology: Directed Evolution

  • Library Creation: The MjTyrRS gene is subjected to random mutagenesis, focusing on key active site residues (e.g., Tyr32, Leu65, His70, Phe108, Gln109, Asp158, Ile159, Leu162, Ala167, and Gln172) to create a large library of mutants.

  • Positive Selection: The library is transformed into E. coli containing a positive selection reporter (e.g., a chloramphenicol (B1208) resistance gene with an amber codon at a permissive site). Cells are grown in the presence of this compound and a low concentration of chloramphenicol. Only cells expressing a functional BpaRS that incorporates BPA will survive.

  • Negative Selection: Surviving colonies are grown in the absence of this compound on a medium containing a toxic gene (e.g., barnase) that has two amber codons. Synthetases that incorporate natural amino acids will lead to the expression of the toxic protein and cell death. Clones that survive have a low activity for natural amino acids.

  • Iteration: Several rounds of positive and negative selection are performed to isolate a highly active and specific BpaRS clone.

Protocol for Protein Expression with this compound

This protocol describes the expression of a target protein containing a site-specifically incorporated this compound using the pEVOL plasmid system, which co-expresses the engineered BpaRS and the orthogonal tRNACUA.[3]

A. Plasmids and Strain

  • Protein Plasmid: A plasmid (e.g., pET-based) containing the gene of interest with a C-terminal His-tag and an in-frame TAG codon at the desired position. Carries an ampicillin (B1664943) resistance marker.

  • Synthetase Plasmid: pEVOL-BpaRS, containing the engineered BpaRS gene under the control of an arabinose-inducible promoter (araC-PBAD) and the MjtRNACUA under a constitutive promoter. Carries a chloramphenicol resistance marker.

  • Host Strain: E. coli BL21(DE3).

B. Transformation

  • Co-transform competent E. coli BL21(DE3) cells with 50-100 ng of the protein plasmid and 50-100 ng of the pEVOL-BpaRS plasmid.

  • Plate the transformation mixture on an LB-agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol.

  • Incubate overnight at 37°C.

C. Protein Expression

  • Inoculate a single colony into 10 mL of LB medium containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL). Grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (containing both antibiotics) with the 10 mL overnight culture.

  • Add this compound to a final concentration of 1 mM.

  • Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.

  • Induce expression by adding L-arabinose to a final concentration of 0.02% (w/v) to express the BpaRS, and IPTG to a final concentration of 1 mM to express the target protein.

  • Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C for better protein folding.

D. Cell Harvesting and Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication or with a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

Verification of this compound Incorporation

Mass spectrometry is the definitive method to confirm the successful and specific incorporation of the unnatural amino acid.

Methodology: ESI-MS

  • Purify the target protein as described above.

  • Prepare the sample for electrospray ionization mass spectrometry (ESI-MS).

  • Analyze the intact protein to determine its molecular weight. The observed mass should match the theoretical mass calculated for the protein containing this compound.

  • (Optional) Perform a tryptic digest followed by LC-MS/MS analysis to confirm the exact location of this compound by identifying the modified peptide fragment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in expressing and purifying a protein containing this compound in E. coli.

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis Transform Co-transform Plasmids (pET-Target & pEVOL-BpaRS) into BL21(DE3) Culture_1 Overnight Starter Culture (LB + Amp + Cam) Transform->Culture_1 Culture_2 Inoculate 1L Culture Add 1 mM BPA Culture_1->Culture_2 Growth Grow to OD600 0.6-0.8 at 37°C Culture_2->Growth Induction Induce with IPTG (1 mM) & L-Arabinose (0.02%) Growth->Induction Expression Express Protein (4h @ 30°C or O/N @ 18°C) Induction->Expression Harvest Harvest Cells (Centrifugation) Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purify Purify Protein (Ni-NTA Chromatography) Lysis->Purify Verify Verify Incorporation (Mass Spectrometry) Purify->Verify

Figure 2: Experimental workflow for protein production with this compound.

Orthogonal Synthetase Reaction

The engineered BpaRS catalyzes the ATP-dependent charging of the orthogonal tRNA with this compound. This two-step reaction is the cornerstone of specific incorporation.

Synthetase_Reaction BpaRS BpaRS Enzyme Intermediate BPA-AMP (Enzyme Bound) BpaRS->Intermediate Step 1: Activation BPA This compound BPA->BpaRS ATP ATP ATP->BpaRS Charged_tRNA BPA-tRNA(CUA) Intermediate->Charged_tRNA Step 2: Transfer PPi PPi Intermediate->PPi AMP AMP Intermediate->AMP o_tRNA Orthogonal tRNA(CUA) o_tRNA->Intermediate Charged_tRNA->BpaRS

Figure 3: Reaction catalyzed by the engineered Biphenylalanyl-tRNA Synthetase.

References

L-Biphenylalanine as a Structural Probe in Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biphenylalanine (Bpa) is a non-canonical amino acid that has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. Its unique biphenyl (B1667301) side chain offers distinct advantages as both a fluorescent probe and a photo-crosslinker. As a fluorescent probe, Bpa's spectral properties are sensitive to the local environment, providing insights into conformational changes. When equipped with a photo-activatable moiety (as in p-benzoyl-L-phenylalanine, a close analog), it can be used to covalently trap transient protein-protein interactions, enabling their identification and characterization. This document provides detailed application notes and experimental protocols for the utilization of this compound as a structural probe in proteins.

I. Applications of this compound

Probing Protein Conformation and Dynamics with Fluorescence

This compound's intrinsic fluorescence makes it a valuable tool for monitoring protein conformational changes. The biphenyl side chain is larger and more conformationally flexible than the native aromatic amino acids, tryptophan and tyrosine. This flexibility, combined with the sensitivity of its fluorescence to the polarity and rigidity of its local environment, allows it to report on subtle structural rearrangements within a protein.

Key Applications:

  • Monitoring Ligand Binding: Changes in the fluorescence intensity or emission wavelength of a Bpa residue incorporated near a binding site can indicate the binding of a small molecule, protein, or nucleic acid.

  • Studying Protein Folding: The fluorescence of Bpa can be used to follow the kinetics and thermodynamics of protein folding and unfolding processes.

  • Fluorescence Resonance Energy Transfer (FRET): Bpa can serve as a FRET donor or acceptor when paired with another suitable fluorophore. This enables the measurement of distances and distance changes between specific points in a protein or protein complex, providing detailed information about molecular architecture and dynamics.[1][2]

Mapping Protein-Protein Interactions via Photo-Crosslinking

By using a photo-activatable derivative of phenylalanine, such as p-benzoyl-L-phenylalanine (pBpa), which shares a similar core structure with Bpa, researchers can covalently trap interacting proteins. Upon exposure to UV light, the benzophenone (B1666685) group of pBpa forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a stable covalent crosslink.[3] This "zero-length" crosslinking provides high-resolution information about the interaction interface.

Key Applications:

  • Identifying Binding Partners: Photo-crosslinking can capture transient or weak protein-protein interactions that are difficult to detect by other methods.

  • Mapping Interaction Interfaces: By incorporating the photo-crosslinker at various positions within a protein of interest, the specific residues at the binding interface can be identified through mass spectrometry analysis of the crosslinked products.

  • Studying Dynamic Interactions: The temporal control afforded by photo-activation allows for the study of protein interactions at specific points in a biological process.

II. Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for this compound and its derivatives as structural probes.

Table 1: Photophysical Properties of Biphenyl-Phenylalanine Isomers

IsomerExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
4-Biphenyl-L-phenylalanine (A)280345~19,500
3-Biphenyl-L-phenylalanine (B)255345~21,000
2-Biphenyl-L-phenylalanine (C)250345~11,000
3,4-Biphenyl-L-phenylalanine (D)260360~23,000

Data adapted from studies on N-pentenoyl derivatives of biphenyl-phenylalanines.

Table 2: Catalytic Activity of Dihydrofolate Reductase (DHFR) with Incorporated Biphenyl-Phenylalanine Isomers

Position of IncorporationBpa IsomerRelative Activity (%)
16A~200
16B~180
16C~150
16D~130
49A77
49B67
49C70
49D75
115A91
115B25
115C82
115D12

Relative activity is compared to wild-type DHFR.[1]

Table 3: FRET Efficiency in DHFR with Biphenyl-Phenylalanine as a Donor

FRET Pair ConfigurationFRET Efficiency
DHFR I: Bpa at position 17 (surface), Coumarin at position 115 (folded region)Less Efficient
DHFR II: Coumarin at position 17 (surface), Bpa at position 115 (folded region)More Efficient

Efficiency is described qualitatively based on fluorescence emission spectra.[1][2]

III. Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol describes the genetic incorporation of Bpa into a protein of interest in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pEVOL-Bpa).

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (Bpa).

  • Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-Bpa plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal media supplemented with the necessary antibiotics with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and L-arabinose to a final concentration of 0.02% (to induce the expression of the BpaRS/tRNA pair).

  • Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-20°C) overnight to improve protein folding and incorporation efficiency.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Photo-Crosslinking of a Bpa-Containing Protein

This protocol is for a photo-activatable analog like p-benzoyl-L-phenylalanine (pBpa).

Materials:

  • Purified protein with site-specifically incorporated pBpa.

  • Binding partner (protein, DNA, etc.).

  • Reaction buffer.

  • UV lamp (365 nm).

  • SDS-PAGE analysis equipment.

Procedure:

  • Complex Formation: Incubate the pBpa-containing protein with its binding partner in the reaction buffer to allow for complex formation.

  • UV Irradiation: Expose the sample to UV light at 365 nm. The duration of exposure will need to be optimized for each system but typically ranges from 5 to 60 minutes on ice.

  • Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.

  • Analysis: Analyze the crosslinking products by SDS-PAGE. A successful crosslink will result in a higher molecular weight band corresponding to the covalent complex. The identity of the crosslinked product can be confirmed by Western blotting or mass spectrometry.

Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides

Procedure:

  • In-gel or In-solution Digestion: Excise the crosslinked band from the SDS-PAGE gel and perform an in-gel tryptic digest. Alternatively, perform an in-solution digest of the crosslinked sample.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., pLink, xQuest, or Kojak) to identify the crosslinked peptides from the complex MS/MS spectra. These programs can identify both inter- and intra-molecular crosslinks.

Protocol 4: Fluorescence Spectroscopy to Monitor Conformational Changes

Procedure:

  • Sample Preparation: Prepare samples of the Bpa-containing protein in a suitable buffer.

  • Fluorescence Measurements: Using a fluorometer, measure the fluorescence emission spectrum of Bpa by exciting at its absorption maximum (around 280 nm).

  • Titration Experiment: To study ligand binding, titrate the protein solution with increasing concentrations of the ligand and record the fluorescence spectrum at each concentration.

  • Data Analysis: Analyze the changes in fluorescence intensity or the shift in the emission maximum to determine binding affinities (Kd) or to characterize the conformational change.

IV. Visualizations

Experimental_Workflow cluster_incorporation 1. Site-Specific Incorporation cluster_application 2. Application cluster_analysis 3. Analysis plasmid Protein of Interest Plasmid (with TAG codon) ecoli E. coli Expression plasmid->ecoli pEVOL pEVOL-Bpa Plasmid (BpaRS/tRNA) pEVOL->ecoli purification Protein Purification ecoli->purification Expression with Bpa fluorescence Fluorescence Spectroscopy (Conformational Changes) purification->fluorescence crosslinking Photo-Crosslinking (Interaction Mapping) purification->crosslinking fret_analysis FRET Data Analysis fluorescence->fret_analysis ms_analysis Mass Spectrometry crosslinking->ms_analysis Tryptic Digest

Caption: Experimental workflow for using this compound as a structural probe.

Photo_Crosslinking_Mechanism pBpa p-Benzoyl-L-phenylalanine (pBpa) (Ground State) Triplet Triplet State (Diradical) pBpa->Triplet n -> π* transition UV UV Light (365 nm) Crosslink Covalent Crosslink Triplet->Crosslink H-atom abstraction & radical recombination Reversion Reversion to Ground State Triplet->Reversion Target Interacting Protein (with C-H bond) Target->Crosslink Reversion->pBpa

Caption: Mechanism of photo-crosslinking with p-benzoyl-L-phenylalanine.

FRET_Signaling_Pathway cluster_protein Protein with FRET Pair cluster_no_fret State 1: Unbound/Unfolded cluster_fret State 2: Bound/Folded Donor Donor Fluorophore (e.g., Bpa) EnergyTransfer Förster Resonance Energy Transfer (FRET) Donor->EnergyTransfer Non-radiative DonorEmission Donor Emission Donor->DonorEmission Radiative Acceptor Acceptor Fluorophore AcceptorEmission Acceptor Emission (Sensitized) Acceptor->AcceptorEmission Excitation Excitation Light Excitation->Donor EnergyTransfer->Acceptor NoFRET No FRET (Large Distance) FRET FRET Occurs (Close Proximity) Donor1 Donor Acceptor1 Acceptor Donor2 Donor Acceptor2 Acceptor

Caption: Principle of FRET for studying protein conformational changes.

References

Application Notes and Protocols for Cell-Free Protein Synthesis with L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid L-Biphenylalanine into proteins using an E. coli S30 cell-free protein synthesis (CFPS) system. This technology enables the production of proteins with novel functionalities, offering exciting opportunities in drug discovery, protein engineering, and fundamental biological research.

Introduction to Cell-Free Protein Synthesis of Proteins Containing this compound

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of recombinant proteins, offering several advantages over traditional cell-based expression systems. These advantages include an open reaction environment, tolerance of toxic proteins, and the ability to easily incorporate non-canonical amino acids (ncAAs). The incorporation of ncAAs like this compound, a fluorescent amino acid, allows for the introduction of unique chemical handles and biophysical probes into proteins.

This compound's intrinsic fluorescence makes it a valuable tool for studying protein structure, dynamics, and interactions through techniques such as Fluorescence Resonance Energy Transfer (FRET). By strategically placing this compound within a protein, researchers can create novel biosensors, investigate protein-protein interactions, and develop new therapeutic modalities.

The primary method for site-specific incorporation of this compound is through the suppression of an amber stop codon (UAG) introduced at the desired location in the gene of interest. This is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair or by utilizing a chemically pre-charged suppressor tRNA. This document will focus on the latter approach, which provides a more direct and versatile method for incorporating this compound.

Applications in Research and Drug Development

The ability to incorporate this compound into proteins opens up a wide range of applications:

  • Drug Discovery:

    • High-Throughput Screening: Develop FRET-based assays to screen for small molecule inhibitors or activators of protein-protein interactions.

    • Fragment-Based Drug Discovery: Use the fluorescent properties of this compound to detect the binding of small molecule fragments to a target protein.

  • Protein Engineering:

    • Biosensor Development: Engineer proteins that exhibit a change in fluorescence upon binding to a specific ligand or undergoing a conformational change.

    • Enhanced Stability and Function: The bulky, hydrophobic nature of the biphenyl (B1667301) side chain can be used to modulate protein stability and interactions.

  • Structural Biology:

    • Distance Measurements: Determine intramolecular and intermolecular distances in protein complexes using FRET.

    • Conformational Dynamics: Monitor real-time changes in protein conformation in response to various stimuli.

Quantitative Data

While specific quantitative data for the incorporation of this compound in a cell-free system is not extensively published, data from structurally similar non-canonical amino acids, such as p-acetyl-L-phenylalanine, can provide a reasonable estimate of expected yields and incorporation efficiencies.

Table 1: Estimated Quantitative Data for ncAA Incorporation in an E. coli S30 CFPS System

ParameterValueReference
Protein Yield (sfGFP with one ncAA) 96 ± 3 mg/L[1]
Incorporation Accuracy ≥ 98%[1]
Suppression Efficiency (Amber Codon) >90% (in RF-1 deficient strains)[2]

Note: These values are for p-acetyl-L-phenylalanine and should be considered as an approximation for this compound. Actual yields and efficiencies will depend on the specific protein, the position of incorporation, and the optimization of the CFPS reaction conditions.

Experimental Protocols

Preparation of Chemically Acylated this compound-tRNA

This protocol describes a general method for the chemical aminoacylation of a suppressor tRNA with this compound. This process involves the synthesis of an activated this compound ester and its subsequent ligation to a truncated suppressor tRNA.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Suppressor tRNA (e.g., yeast tRNAPheCUA) lacking the 3'-terminal CA dinucleotide (tRNA-COH)

  • pdCpA dinucleotide

  • T4 RNA Ligase

  • ATP

  • Reaction buffers (e.g., HEPES, MgCl2, DTT)

Protocol:

  • Activation of this compound:

    • Dissolve this compound and NHS in DMF.

    • Add DCC to the solution and stir at room temperature for 12-16 hours.

    • Filter the reaction to remove the dicyclohexylurea precipitate.

    • Precipitate the activated this compound-NHS ester by adding cold diethyl ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • Acylation of pdCpA:

    • Dissolve the this compound-NHS ester and pdCpA in a suitable buffer (e.g., 0.1 M HEPES-NaOH, pH 7.5).

    • Incubate the reaction at room temperature for 2-4 hours.

    • Purify the acylated pdCpA-L-Biphenylalanine by HPLC.

  • Ligation to Suppressor tRNA:

    • In a reaction mixture containing HEPES buffer, MgCl2, DTT, and ATP, combine the suppressor tRNA-COH and the purified pdCpA-L-Biphenylalanine.

    • Add T4 RNA Ligase to the mixture.

    • Incubate at 37°C for 1-2 hours.

    • Purify the full-length, acylated this compound-tRNACUA using phenol-chloroform extraction and ethanol (B145695) precipitation.

    • Resuspend the purified tRNA in nuclease-free water and store at -80°C.

Preparation of E. coli S30 Cell Extract

This protocol is for the preparation of a highly active S30 cell extract from an E. coli strain, such as BL21(DE3). For enhanced incorporation of ncAAs, it is recommended to use a strain lacking release factor 1 (RF-1).[2]

Materials:

  • E. coli strain (e.g., BL21(DE3) or an RF-1 deficient strain)

  • 2xYTPG media

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 2 mM DTT)

  • Sonicator

  • Centrifuge

Protocol:

  • Cell Culture:

    • Inoculate a starter culture of the E. coli strain in 2xYTPG media and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of 2xYTPG media with the starter culture and grow at 37°C with shaking to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Extract Preparation:

    • Wash the cell pellet three times with cold S30 Buffer.

    • Resuspend the cell pellet in S30 Buffer (1 mL per gram of cell paste).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (this is the S30 extract).

    • Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

    • Dialyze the extract against S30 Buffer.

    • Aliquot the final S30 extract and store at -80°C.

Cell-Free Protein Synthesis Reaction

This protocol outlines the setup of a typical batch-format CFPS reaction for the incorporation of this compound.

Materials:

  • S30 Cell Extract

  • Premix Solution (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, amino acids (except L-phenylalanine), and buffer components)

  • This compound-tRNACUA

  • Plasmid DNA encoding the gene of interest with an amber (UAG) codon at the desired position

  • T7 RNA Polymerase

Protocol:

  • Thaw all components on ice.

  • Set up the reaction mixture in a microcentrifuge tube as follows:

ComponentFinal Concentration
S30 Cell Extract25-30% (v/v)
Premix SolutionAs per manufacturer's recommendation
Plasmid DNA10-20 nM
T7 RNA Polymerase10-20 U/µL
This compound-tRNACUA50-200 µg/mL
Nuclease-free waterTo final volume
  • Mix the components gently by pipetting.

  • Incubate the reaction at 30-37°C for 2-4 hours.

  • Analyze the protein expression by SDS-PAGE, Western blot, or by measuring the fluorescence of this compound.

Visualizations

Experimental Workflow for this compound Incorporation

G cluster_0 Preparation of this compound-tRNA cluster_1 Cell-Free Protein Synthesis cluster_2 Analysis A This compound Activation B pdCpA Acylation A->B C Ligation to Suppressor tRNA B->C E Set up CFPS Reaction C->E D Prepare S30 Cell Extract D->E F Incubate Reaction E->F G Protein Expression Analysis (SDS-PAGE) F->G H Functional Assay (e.g., FRET) F->H

Caption: Workflow for CFPS with this compound.

Signaling Pathway for FRET-based Protein-Protein Interaction Assay

G cluster_0 Protein-Protein Interaction (PPI) Assay cluster_1 No Interaction cluster_2 Interaction A Protein A (with this compound - Donor) D Donor Emission (No FRET) A->D E Protein A-B Complex B Protein B (with Acceptor Fluorophore) C Excitation of Donor (e.g., 280 nm) C->A G Energy Transfer (FRET) E->G F Excitation of Donor F->E H Acceptor Emission G->H

Caption: FRET-based protein-protein interaction assay.

References

Application Notes and Protocols for Fmoc-L-Biphenylalanine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Biphenylalanine (Fmoc-Bip-OH) is an unnatural amino acid derivative increasingly utilized in peptide synthesis to introduce unique structural and functional properties into peptides. The biphenyl (B1667301) side chain can enhance peptide stability, promote specific conformations, and serve as a scaffold for further chemical modifications. However, the bulky nature of the biphenyl moiety presents significant steric hindrance during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced peptide yields.

These application notes provide a comprehensive guide to the successful incorporation of Fmoc-L-Biphenylalanine into peptide sequences using Fmoc-based SPPS. The protocols and data presented herein are designed to assist researchers in overcoming the challenges associated with this sterically hindered amino acid.

Challenges in Coupling Fmoc-L-Biphenylalanine

The primary challenge in the incorporation of Fmoc-L-Biphenylalanine is the steric hindrance exerted by its bulky biphenyl side chain. This can lead to:

  • Low Coupling Efficiency: The bulky side chain can physically block the approach of the activated amino acid to the free amine on the resin, resulting in incomplete reactions.[1]

  • Formation of Deletion Sequences: Incomplete coupling leads to peptide chains that are missing the biphenylalanine residue.

  • Aggregation: The hydrophobicity of the biphenyl group can contribute to peptide aggregation on the solid support, further hindering reagent accessibility.[2]

To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.

Recommended Coupling Reagents

For sterically hindered amino acids like Fmoc-L-Biphenylalanine, potent activating reagents are recommended. The choice of coupling reagent can significantly impact the efficiency of the reaction.

Coupling ReagentDescriptionAdvantagesDisadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly effective for difficult couplings due to the formation of a highly reactive OAt ester.[3]Can be more expensive than other reagents.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms a highly reactive ester, making it a good choice for hindered amino acids. Often faster than HBTU.Benzotriazole-based, which can be a safety concern.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA newer generation uronium salt with coupling efficiencies comparable to HATU. It has an improved safety profile as it does not contain potentially explosive benzotriazole (B28993) moieties.[3][4]Higher cost compared to older reagents.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA well-established phosphonium-based reagent effective for sterically hindered couplings.[3]Can be less efficient than HATU for some sequences.
DIC/Oxyma Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetateA cost-effective carbodiimide-based method with low racemization potential.[5]Generally slower than uronium/aminium salts.

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids

While specific quantitative data for Fmoc-L-Biphenylalanine coupling is not extensively published, data from the coupling of other sterically hindered amino acids, such as Fmoc-Aib-Aib-NH2, can provide insights into reagent performance.

Coupled ResiduesCoupling ReagentYield (%)Purity (%)Reference
Fmoc-Aib-Aib-NH2COMU-99.74[4]
Z-Phe-Aib-OEtCOMU93-[4]

Experimental Protocols

The following protocols are designed for the efficient incorporation of Fmoc-L-Biphenylalanine in manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and resin.

General Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Fmoc-Bip-OH Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle or Final Deprotection Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Step

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of Fmoc-L-Biphenylalanine

This protocol utilizes a potent uronium/aminium salt coupling reagent like HATU or HCTU.

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • Fmoc-L-Biphenylalanine

  • Coupling Reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Biphenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Double Coupling Strategy for Fmoc-L-Biphenylalanine

This strategy is recommended for particularly difficult couplings to ensure maximum incorporation.

Procedure:

  • Perform the first coupling reaction as described in Protocol 1 for 1-2 hours.

  • After the first coupling, wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-L-Biphenylalanine as described in Protocol 1 .

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (5 times).

Protocol 3: Final Cleavage and Deprotection

Procedure:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Low Coupling Efficiency

Troubleshooting Start Low Coupling Efficiency (Positive Kaiser Test) CheckReagents Check Reagent Quality (Fresh Solvents, Active Reagents) Start->CheckReagents IncreaseTime Increase Coupling Time (e.g., to 4 hours or overnight) CheckReagents->IncreaseTime DoubleCouple Perform Double Coupling IncreaseTime->DoubleCouple End Improved Coupling Efficiency IncreaseTime->End If successful ChangeReagent Change to a More Potent Coupling Reagent (e.g., HATU, COMU) DoubleCouple->ChangeReagent DoubleCouple->End If successful IncreaseTemp Increase Reaction Temperature (e.g., 40-50°C) ChangeReagent->IncreaseTemp ChangeReagent->End If successful IncreaseTemp->End If successful

Troubleshooting workflow for low coupling efficiency.
ProblemPossible CauseRecommended Solution
Positive Kaiser Test after coupling Incomplete coupling reaction due to steric hindrance.1. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 4 hours or overnight).2. Double Coupling: Perform a second coupling with fresh reagents as described in Protocol 2.[1]3. Increase Reagent Concentration: Use a higher excess of the amino acid and coupling reagents.4. Change Coupling Reagent: Switch to a more potent activator like HATU or COMU.[1]
Low peptide yield after cleavage Accumulation of deletion sequences from incomplete couplings.1. Optimize the coupling protocol for Fmoc-L-Biphenylalanine using the strategies above.2. Consider using a capping step after the coupling of Fmoc-L-Biphenylalanine to block any unreacted amines.
Peptide Aggregation Hydrophobic interactions of the peptide chain on the resin.1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).2. Perform the synthesis at an elevated temperature (e.g., 40-50°C).[1]3. Incorporate backbone-modifying dipeptides (pseudoprolines) in the sequence if possible.

Conclusion

The successful incorporation of the sterically hindered Fmoc-L-Biphenylalanine into peptide sequences is readily achievable with optimized protocols. The use of potent coupling reagents such as HATU, HCTU, or COMU, along with careful monitoring of the reaction and the implementation of strategies like double coupling, is crucial for obtaining high-purity peptides in good yields. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to effectively utilize this valuable amino acid derivative in their synthetic endeavors.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of synthetic peptides incorporating the unnatural amino acid L-Biphenylalanine (Bip). The inclusion of Bip can enhance the pharmacological properties of peptides, but its bulky, aromatic side chain requires careful consideration during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).

Introduction

This compound is a derivative of phenylalanine with a second phenyl group attached to the para position of the side chain. This modification introduces significant steric bulk and hydrophobicity, which can influence peptide conformation, receptor binding, and metabolic stability. Successful synthesis of Bip-containing peptides hinges on an effective final cleavage and deprotection strategy that ensures complete removal of side-chain protecting groups and cleavage from the resin support while minimizing side reactions.

The biphenyl (B1667301) side chain of this compound is generally stable under the acidic conditions of trifluoroacetic acid (TFA) cleavage, a common method in Fmoc-based SPPS. However, the steric hindrance and hydrophobicity of the Bip residue can impact the efficiency of the cleavage process and may necessitate optimized conditions compared to peptides containing only natural amino acids.

Key Considerations for Cleavage and Deprotection

Several factors must be considered to achieve high yield and purity of Bip-containing peptides:

  • Cleavage Cocktail Composition: The choice and ratio of reagents in the cleavage cocktail are critical. A strong acid, typically TFA, is the primary cleavage agent. Scavengers are essential to quench reactive cationic species generated during the removal of protecting groups, which can otherwise lead to unwanted modifications of sensitive residues.

  • Reaction Time: The duration of the cleavage reaction needs to be sufficient for complete removal of all protecting groups and cleavage from the resin. The steric bulk of Bip may require extended reaction times.

  • Scavengers: Due to the aromatic nature of the biphenyl side chain, appropriate scavengers are necessary to prevent electrophilic substitution or other side reactions.

  • Peptide Sequence: The amino acids adjacent to the Bip residue and the overall composition of the peptide can influence the cleavage efficiency.

Recommended Cleavage Protocols

The following protocols are recommended for the cleavage and deprotection of peptides containing this compound synthesized using Fmoc chemistry. It is always advisable to perform a small-scale trial cleavage on a small amount of resin to optimize conditions for a specific peptide.

Protocol 1: Standard Cleavage Cocktail for Bip-Containing Peptides

This protocol is suitable for most peptides containing this compound and other standard amino acids without particularly sensitive residues like Cysteine or Methionine.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Cleavage Cocktail Composition (Reagent T):

ReagentPercentage (v/v)
Trifluoroacetic acid (TFA)95%
Triisopropylsilane (TIS)2.5%
Water2.5%

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (Reagent T) to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage Cocktail for Bip-Containing Peptides with Sensitive Residues

This protocol is recommended for peptides containing this compound along with sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (deionized)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Cleavage Cocktail Composition (Reagent K modified):

ReagentPercentage (v/v/v/v)
Trifluoroacetic acid (TFA)94%
Triisopropylsilane (TIS)1%
1,2-Ethanedithiol (EDT)2.5%
Water2.5%

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Centrifuge to pellet the peptide and decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under nitrogen or vacuum.

Experimental Workflow and Data Presentation

A typical workflow for the cleavage, deprotection, and analysis of a Bip-containing peptide is illustrated below.

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Purification cluster_analysis Analysis Synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin_Prep Resin Swelling (DCM) Synthesis->Resin_Prep Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin_Prep->Cleavage Incubation Incubation (2-4 hours, RT) Cleavage->Incubation Precipitation Precipitation (Cold Diethyl Ether) Incubation->Precipitation Washing Washing & Drying Precipitation->Washing Purification RP-HPLC Purification Washing->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis

Caption: General workflow for the cleavage and purification of Bip-containing peptides.

Quantitative Data Summary

The efficiency of the cleavage and the purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The following table provides a template for summarizing quantitative data from cleavage experiments.

Peptide SequenceCleavage CocktailCleavage Time (h)Crude Purity (%)[1][2]Expected Mass (Da)Observed Mass (Da)
Ac-X-Y-Bip-Z-NH2TFA/TIS/H2O (95:2.5:2.5)2851234.51234.6
Ac-X-Y-Bip-Z-NH2TFA/TIS/H2O (95:2.5:2.5)4901234.51234.5
H-Cys-A-Bip-B-Met-OHTFA/TIS/EDT/H2O (94:1:2.5:2.5)382987.6987.7

Potential Side Reactions and Troubleshooting

While the biphenyl side chain is robust, side reactions can occur with other sensitive amino acids in the sequence if improper scavengers are used.

  • Alkylation of Tryptophan: Cationic species can alkylate the indole (B1671886) ring of Trp. The use of scavengers like TIS and EDT helps to minimize this.

  • Oxidation of Methionine: Met can be oxidized to its sulfoxide. Using a cleavage cocktail under an inert atmosphere (e.g., nitrogen or argon) and including scavengers like EDT can reduce oxidation.

  • Incomplete Deprotection: Bulky protecting groups on other amino acids may require longer cleavage times for complete removal. The progress of deprotection can be monitored by taking small aliquots at different time points and analyzing them by HPLC-MS.

Logical Relationship of Cleavage Components

The components of the cleavage cocktail work in concert to efficiently cleave the peptide and remove protecting groups while minimizing side reactions.

Cleavage_Components TFA TFA (Trifluoroacetic Acid) Protecting_Groups Side-Chain Protecting Groups TFA->Protecting_Groups Removes Resin_Linker Resin Linker TFA->Resin_Linker Cleaves Peptide Crude Peptide TFA->Peptide Releases Scavengers Scavengers (TIS, EDT, H2O) Reactive_Cations Reactive Cations Scavengers->Reactive_Cations Quench Protecting_Groups->Reactive_Cations Generates Resin_Linker->Reactive_Cations Generates Side_Products Side Products Reactive_Cations->Side_Products Leads to

Caption: Interplay of cleavage cocktail components during peptide deprotection.

By following these protocols and considering the key factors outlined, researchers can successfully cleave and deprotect peptides containing this compound, paving the way for their use in a wide range of scientific and therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of L-Biphenylalanine-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Biphenylalanine (Bip) is an unnatural amino acid increasingly incorporated into therapeutic and research peptides to enhance their biological activity, stability, and binding affinity. The introduction of the bulky, hydrophobic biphenyl (B1667301) side chain significantly alters the physicochemical properties of the peptide, posing unique challenges for purification. This application note provides a detailed protocol for the efficient purification of this compound-labeled peptides using reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique for peptide purification.[1][2][3] The methods described herein are designed to achieve high purity and recovery, which are critical for subsequent in vitro and in vivo applications.[4]

The primary challenge in purifying Bip-labeled peptides is their increased hydrophobicity, which can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and potential for aggregation.[5][6] This note addresses these challenges by providing systematic guidance on column selection, mobile phase optimization, and gradient design to achieve optimal separation.

Data Presentation: Quantitative Parameters

Effective purification relies on the careful selection of chromatographic parameters. The following tables summarize key quantitative data and recommended starting points for the purification of Bip-labeled peptides.

Table 1: Stationary Phase Selection Based on Peptide Properties

Peptide PropertyRecommended Stationary PhaseRationale
Small Bip-labeled peptides (<15 amino acids) C18, 100-130 ÅHigh surface area provides good retention and resolution for smaller, yet still hydrophobic, peptides.
Medium to large Bip-labeled peptides (15-40 amino acids) C8 or C4, 300 ÅReduces strong hydrophobic interactions, preventing excessively long retention times and improving peak shape.[7] The wider pore size is beneficial for larger molecules.
Highly hydrophobic or multiple Bip-labeled peptides C4 or Phenyl, 300 ÅMinimizes the risk of irreversible binding and peak broadening associated with very strong hydrophobic interactions. A phenyl-based stationary phase can offer alternative selectivity due to pi-pi interactions with the biphenyl group.[7]

Table 2: Influence of Trifluoroacetic Acid (TFA) Concentration on Purification

TFA ConcentrationEffect on Retention TimeImpact on Peak Shape
Low (0.05%) Shorter retention.May lead to peak tailing for basic peptides due to insufficient ion-pairing.
Standard (0.1%) Provides a good starting point for retention and is widely used for peptide purification.[8]Generally yields sharp, symmetrical peaks by effectively protonating carboxyl groups and forming ion pairs.[2]
High (0.2%) Longer retention, particularly for basic peptides.Can improve the peak shape for some challenging separations but may also cause peak broadening.

Experimental Protocols

This section details the methodologies for the analytical and preparative HPLC purification of this compound-labeled peptides.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and water.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA).

  • Sample Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for initial dissolution of hydrophobic peptides.

  • Columns: Appropriate reversed-phase columns (e.g., C18, C8, C4) for both analytical and preparative scales.

Sample Preparation Protocol

Due to the hydrophobicity of Bip-labeled peptides, proper sample preparation is crucial to prevent precipitation and ensure accurate loading.

  • Initial Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.

  • Dilution: Dilute the dissolved peptide solution with the initial mobile phase (low percentage of ACN). It is critical to perform this step gradually while vortexing to avoid precipitation.

  • Filtration: Centrifuge the final sample solution to remove any particulates or filter through a 0.22 µm syringe filter before injection to protect the HPLC column.[9]

Analytical HPLC Method Development

Before scaling up to preparative purification, an analytical method must be developed to determine the retention time of the target peptide and optimize the separation from impurities.[8]

  • System Setup:

    • Column: Analytical RP-HPLC column (e.g., C18 or C8, 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for the peptide bond) and 280 nm (if Trp or Tyr are present).[9]

  • Scouting Gradient:

    • Run a broad, linear gradient to determine the approximate elution point of the Bip-labeled peptide. For example, 5% to 95% Mobile Phase B over 30-40 minutes.[7]

  • Optimized Gradient:

    • Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 50% to 70% B over 20-30 minutes.

Preparative HPLC Purification Protocol

The optimized analytical method is scaled up for preparative purification.

  • System Setup:

    • Column: Preparative RP-HPLC column (e.g., C8 or C4, 21.2 x 250 mm, 10 µm) with the same stationary phase as the analytical column.

    • Mobile Phases: Same as the analytical method.

    • Flow Rate: Scale the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

    • Loading: Inject the prepared sample. Typical loading for synthetic peptides is 1-2 mg of crude material per milliliter of packed column volume.[7]

  • Focused Gradient Elution:

    • Apply the focused gradient developed during the analytical stage.

  • Fraction Collection:

    • Collect fractions across the peak corresponding to the target peptide. It is advisable to collect smaller fractions to ensure high purity of the final pooled sample.[7]

  • Purity Analysis and Lyophilization:

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Visualizations

Experimental Workflow for HPLC Purification

The following diagram illustrates the systematic workflow for the purification of this compound-labeled peptides, from initial method development to the final purified product.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis and Final Product A Sample Preparation (Dissolve in DMSO, dilute in Mobile Phase A) B Analytical HPLC with Scouting Gradient (e.g., 5-95% ACN) A->B C Identify Target Peptide Retention Time B->C D Design Optimized Shallow Gradient C->D E Scale-Up to Preparative Column D->E Transfer Optimized Method F Inject Crude Peptide E->F G Run Optimized Gradient F->G H Collect Fractions G->H I Analyze Fraction Purity by Analytical HPLC H->I J Pool High-Purity Fractions I->J K Lyophilization J->K L Purified Bip-Labeled Peptide K->L

Caption: Workflow for HPLC Purification of Bip-Labeled Peptides.

Logical Relationship of Purification Parameters

This diagram shows the logical relationship between key parameters and their impact on the successful purification of hydrophobic peptides.

G cluster_0 Key Challenges cluster_1 Chromatographic Solutions Peptide Bip-Labeled Peptide (High Hydrophobicity) Solubility Poor Solubility Peptide->Solubility Aggregation Aggregation Peptide->Aggregation Retention Strong Retention Peptide->Retention Solvent Use of Organic Co-solvents (DMSO/DMF for sample) Solubility->Solvent Aggregation->Solvent Column Select Less Retentive Column (C8, C4, Phenyl) Retention->Column Gradient Employ Shallow Gradient Retention->Gradient MobilePhase Optimize Mobile Phase (TFA concentration) Retention->MobilePhase Outcome Successful Purification (High Purity & Recovery) Solvent->Outcome Column->Outcome Gradient->Outcome MobilePhase->Outcome

Caption: Key Challenges and Solutions in Bip-Peptide Purification.

References

Probing Protein Dynamics: Application Notes for L-Biphenylalanine in Studying Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of proteins is fundamental to elucidating their function, mechanism of action, and role in disease. L-Biphenylalanine (Bpa) has emerged as a powerful tool for investigating these intricate molecular movements. As a non-canonical amino acid, Bpa can be site-specifically incorporated into proteins, serving as a versatile probe for monitoring conformational changes through fluorescence resonance energy transfer (FRET) and for capturing transient protein-protein interactions via photo-crosslinking. Its unique biphenyl (B1667301) side chain provides distinct spectroscopic properties and photoreactivity, making it an invaluable asset in structural biology and drug discovery.

These application notes provide a comprehensive guide for utilizing this compound to study protein conformational changes, complete with detailed experimental protocols, data presentation tables, and workflow visualizations.

Key Applications and Principles

This compound's utility stems from two primary properties: its intrinsic fluorescence and its ability to be activated by UV light to form a covalent crosslink with nearby molecules.

  • Fluorescence Resonance Energy Transfer (FRET): The biphenyl side chain of Bpa possesses fluorescent properties that allow it to act as a FRET donor or acceptor when paired with another suitable fluorophore. Changes in the distance or orientation between the Bpa probe and its FRET partner, resulting from protein conformational shifts, can be monitored as changes in FRET efficiency. This provides a real-time readout of protein dynamics.

  • Photo-Crosslinking: While this compound itself is not the most common photo-crosslinker, its analog, p-benzoyl-L-phenylalanine (pBpa), is widely used. Upon exposure to UV light (~365 nm), the benzophenone (B1666685) moiety of pBpa forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H or N-H bond, leading to the formation of a stable covalent bond. This "zero-length" crosslinking effectively traps transient interactions, allowing for the identification of interacting partners and the mapping of binding interfaces. The principles and protocols for pBpa can be readily adapted for this compound-based photo-crosslinking studies.

Experimental Protocols

Site-Specific Incorporation of this compound via Unnatural Amino Acid Mutagenesis

This protocol outlines the incorporation of this compound into a target protein in E. coli using the amber stop codon suppression method.

Workflow for Unnatural Amino Acid Incorporation:

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification & Verification Site-directed Mutagenesis Introduce TAG codon in gene of interest Co-transformation Co-transform E. coli with target plasmid and pEVOL/pDule2 plasmid Site-directed Mutagenesis->Co-transformation Inoculation & Growth Inoculate starter culture and grow to OD600 ~0.6-0.8 Co-transformation->Inoculation & Growth Induction & Bpa Addition Induce with IPTG/Arabinose and add this compound Inoculation & Growth->Induction & Bpa Addition Harvest Cells Harvest cells by centrifugation Induction & Bpa Addition->Harvest Cells Cell Lysis Lyse cells by sonication Harvest Cells->Cell Lysis His-tag Purification Purify protein using Ni-NTA affinity chromatography Cell Lysis->His-tag Purification Verification (SDS-PAGE, MS) Verify incorporation by SDS-PAGE and Mass Spectrometry His-tag Purification->Verification (SDS-PAGE, MS)

Caption: Workflow for site-specific incorporation of this compound.

Materials:

  • Target protein expression plasmid (e.g., in a pET vector with a His-tag)

  • pEVOL or pDule2-pCNF plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Bpa[1][2]

  • E. coli expression strain (e.g., BL21(DE3))

  • This compound (Bpa)

  • LB medium and appropriate antibiotics

  • IPTG and/or L-arabinose for induction

  • Ni-NTA affinity chromatography resin and buffers

Protocol:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of Bpa incorporation in your target protein's gene using a standard site-directed mutagenesis protocol.

  • Transformation: Co-transform competent E. coli cells with the target protein plasmid and the pEVOL/pDule2 plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics for both plasmids.

  • Expression: a. Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight. b. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. c. Add this compound to a final concentration of 1 mM. d. Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG, 0.02% L-arabinose) and continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).[3][4]

  • Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication on ice.[5] c. Clarify the lysate by centrifugation. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[6][7]

  • Verification: Confirm the incorporation of Bpa by SDS-PAGE (a successful incorporation will show a full-length protein band that is absent in a control culture grown without Bpa) and by mass spectrometry to verify the mass of the modified protein.

Photo-Crosslinking with p-Benzoyl-L-phenylalanine (pBpa)

This protocol describes the use of the Bpa analog, pBpa, to capture protein-protein interactions.

Workflow for Photo-Crosslinking:

G cluster_0 Analysis of Crosslinked Products Protein with pBpa Purified protein containing pBpa + potential interacting partner UV Irradiation (365 nm) UV Irradiation (365 nm) Protein with pBpa->UV Irradiation (365 nm) Forms reactive triplet state Covalent Crosslink Formation Stable covalent bond forms between interacting proteins UV Irradiation (365 nm)->Covalent Crosslink Formation Abstracts H from nearby residue Analysis Analysis Covalent Crosslink Formation->Analysis SDS-PAGE / In-gel Fluorescence Visualize higher molecular weight crosslinked species Analysis->SDS-PAGE / In-gel Fluorescence Mass Spectrometry Identify interacting partner and crosslinked residues Analysis->Mass Spectrometry

Caption: General workflow for photo-crosslinking using pBpa.

Materials:

  • Purified protein containing site-specifically incorporated pBpa

  • Potential interacting partner protein(s)

  • UV lamp (365 nm)

  • Reaction buffer (e.g., PBS)

  • SDS-PAGE materials

  • Mass spectrometer

Protocol:

  • Sample Preparation: Mix the pBpa-containing protein with its potential interacting partner(s) in a suitable reaction buffer in a UV-transparent plate or tube.

  • UV Irradiation: Expose the sample to UV light (365 nm) on ice for a predetermined amount of time (typically 5-60 minutes). The optimal irradiation time should be determined empirically.[8][9]

  • Analysis by SDS-PAGE: a. After irradiation, add SDS-PAGE loading buffer to the samples. b. Run the samples on an SDS-PAGE gel. c. Visualize the proteins by Coomassie staining, silver staining, or in-gel fluorescence if one of the proteins is fluorescently tagged.[10][11] A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the complex of the two proteins.

  • Analysis by Mass Spectrometry: a. Excise the crosslinked band from the SDS-PAGE gel. b. Perform in-gel digestion with a protease (e.g., trypsin). c. Analyze the resulting peptides by LC-MS/MS to identify the interacting protein and the specific residues involved in the crosslink.[12][13]

Data Presentation

Quantitative data from experiments utilizing this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: FRET Efficiency Changes Upon Ligand Binding

Protein ConstructLigandFRET Efficiency (E)Change in E (ΔE)
Protein-Bpa-Donor/Acceptor-0.45 ± 0.02-
Protein-Bpa-Donor/Acceptor+0.68 ± 0.03+0.23
Control Protein+0.46 ± 0.02+0.01

Table 2: Photo-Crosslinking Efficiency

Bait Protein (with pBpa)Prey ProteinUV Exposure (min)Crosslinking Efficiency (%)
Protein A (Site 1)Protein B1525 ± 3
Protein A (Site 2)Protein B155 ± 1
Protein A (Site 1)No Prey15<1
Wild-type Protein AProtein B15<1

Application Example: Probing Conformational Changes in the Ras Signaling Pathway

The Ras family of small GTPases acts as molecular switches in signal transduction pathways that control cell growth, differentiation, and survival. The transition between the inactive GDP-bound and active GTP-bound states involves significant conformational changes in the Switch I and Switch II regions. This compound can be incorporated into these regions to monitor these changes.

Signaling Pathway Diagram: Ras Activation and Downstream Signaling

Ras_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 recruits SOS SOS (GEF) Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (Active) (Bpa incorporated in Switch I/II) Ras_GDP->Ras_GTP GDP -> GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes

Caption: Ras signaling pathway illustrating the activation of Ras and downstream effectors.

By incorporating Bpa into the Switch I or Switch II region of Ras, researchers can use FRET to monitor the conformational changes that occur upon GTP binding and interaction with downstream effectors like Raf.[14] This allows for a detailed kinetic and thermodynamic characterization of Ras activation and signaling. Furthermore, incorporating a photo-crosslinking analog of Bpa can be used to trap the transient interaction between Ras and its effectors, providing structural information about the signaling complex.[8]

Conclusion

This compound is a powerful and versatile tool for the study of protein conformational changes and interactions. Its site-specific incorporation into proteins allows for precise probing of molecular dynamics through FRET and photo-crosslinking. The protocols and examples provided in these application notes offer a solid foundation for researchers to employ this compound in their own systems, paving the way for new insights into the intricate world of protein function.

References

Troubleshooting & Optimization

Technical Support Center: L-Biphenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of the non-canonical amino acid L-Biphenylalanine (Bpa). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the incorporation of this compound (Bpa) into proteins?

A1: The incorporation of this compound (Bpa) utilizes a technique called genetic code expansion. This method relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2] This orthogonal pair functions independently of the host cell's endogenous aaRS and tRNA pairs. The engineered aaRS is specifically designed to recognize and attach Bpa to the orthogonal tRNA. This Bpa-loaded tRNA then recognizes a repurposed codon, typically a stop codon like the amber codon (UAG), within the messenger RNA (mRNA) of the target protein.[3][4] When the ribosome encounters this specific codon, it incorporates Bpa into the growing polypeptide chain instead of terminating translation.

Q2: Why is the amber stop codon (UAG) most commonly used for Bpa incorporation?

A2: The amber (UAG) stop codon is the least frequently used stop codon in many organisms, including E. coli.[3] Repurposing the UAG codon minimizes the chances of read-through of endogenous stop codons, which could lead to unintended protein extensions and cellular stress.[3] However, the usage of stop codons can vary between different organisms, which should be a consideration when choosing a suppressor system.[3]

Q3: What are the key components of a successful Bpa incorporation system?

A3: A successful this compound incorporation system requires several key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme must be engineered to specifically recognize and charge this compound while not recognizing any of the 20 canonical amino acids.

  • An orthogonal tRNA: This tRNA must be recognized by the engineered aaRS but not by any of the host cell's endogenous synthetases. It should also have an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG stop codon).

  • A gene of interest with a repurposed codon: The target gene must be mutated to include the specific codon (e.g., TAG) at the desired site of Bpa incorporation.

  • A suitable expression host: The host organism (e.g., E. coli, yeast, mammalian cells) must be able to support the expression of the orthogonal pair and the target protein.

  • Sufficient this compound: The growth medium must be supplemented with an adequate concentration of Bpa for uptake by the host cells.

Q4: Can I use a different stop codon or a sense codon for Bpa incorporation?

A4: Yes, while the UAG stop codon is the most common, other stop codons (UAA or UGA) or even sense codons can be repurposed.[4][5] Using sense codons, a strategy known as synonymous codon compression, involves replacing all instances of a specific sense codon in the genome with its synonym, freeing it up for ncAA incorporation.[4] However, this is a more complex approach that often requires genomically recoded organisms.[4]

Q5: What are the potential applications of incorporating Bpa into proteins?

A5: Incorporating this compound, a bulky hydrophobic amino acid, can be used to probe protein structure and function. Its unique properties can be leveraged for applications such as:

  • Protein engineering: Introducing Bpa can alter the hydrophobic core of a protein, potentially enhancing its stability.

  • Studying protein-protein interactions: The bulky biphenyl (B1667301) side chain can be used to probe binding interfaces and understand the spatial requirements for molecular recognition.

  • Developing novel therapeutics: Proteins with site-specifically incorporated Bpa may exhibit altered pharmacological properties.

Troubleshooting Guide for Low this compound Incorporation Efficiency

Low incorporation efficiency is a common challenge in experiments involving non-canonical amino acids. The following guide provides a structured approach to identifying and resolving potential issues.

ProblemPossible CausesRecommended Solutions
No or very low expression of the full-length target protein 1. Inefficient aaRS: The engineered aminoacyl-tRNA synthetase (aaRS) may have low activity or specificity for Bpa.- Sequence the aaRS plasmid to confirm the correct mutations. - Test different published Bpa-specific aaRS variants. - Further engineer the aaRS active site to improve Bpa binding and charging.[6][7] - Increase the expression level of the aaRS.
2. Poor tRNA suppression efficiency: The orthogonal tRNA may not be efficiently transcribed, processed, or recognized by the ribosome.- Use a strong promoter for tRNA expression. - Optimize the tRNA sequence for better stability and recognition by the host's translational machinery. - Increase the copy number of the tRNA gene.
3. Competition with Release Factor 1 (RF1): In systems using the UAG stop codon, the host's RF1 can compete with the Bpa-loaded tRNA, leading to premature termination of translation.- Use an E. coli strain with a deleted or down-regulated RF1 gene (e.g., C321.ΔA).[5] - Increase the expression levels of the orthogonal tRNA and aaRS to outcompete RF1.
4. Low intracellular Bpa concentration: Bpa may not be efficiently transported into the cells, or it may be metabolically unstable.- Increase the concentration of Bpa in the growth medium (typically in the range of 1-10 mM). - Optimize the timing of Bpa addition to the culture. - Use a richer growth medium to support cell health.
5. Toxicity of Bpa or the orthogonal pair: High concentrations of Bpa or overexpression of the orthogonal components may be toxic to the host cells.- Perform a toxicity assay to determine the optimal Bpa concentration. - Use inducible promoters to control the expression of the aaRS and tRNA, and optimize inducer concentrations.
Full-length protein is produced, but mass spectrometry shows incorporation of a canonical amino acid at the target site 1. Lack of orthogonality: The engineered aaRS may still recognize and charge a canonical amino acid (e.g., tyrosine or phenylalanine).- Perform negative selection during the evolution of the aaRS to remove variants that recognize canonical amino acids. - Test the aaRS for polyspecificity and, if necessary, perform directed evolution to improve its selectivity for Bpa.[7]
2. Contamination of Bpa stock: The this compound powder may be contaminated with canonical amino acids.- Use high-purity this compound. - Prepare fresh Bpa solutions for each experiment.
Significant amount of truncated protein is observed 1. Inefficient codon suppression: This is a primary cause of truncated products, often due to the reasons listed in the first section (inefficient aaRS, poor tRNA efficiency, RF1 competition).- Re-evaluate all the solutions provided for "No or very low expression of the full-length target protein."
2. mRNA instability: The introduction of the repurposed codon might create a sequence that is prone to degradation.- Perform codon optimization of the gene of interest to improve mRNA stability and translation.[8][9][10]

Quantitative Data on Non-Canonical Amino Acid Incorporation

Non-Canonical Amino AcidExpression SystemTarget ProteinReported Efficiency/Yield
p-azido-L-phenylalanine (pAzF)E. colisfGFP~80% of wild-type GFP expression for a single UAG codon
p-acetyl-L-phenylalanine (pAcF) and Nε-Boc-L-lysine (eBK)E. coliGFP (dual incorporation)20-25% of wild-type GFP expression
D-phenylalanine analogs (DFAs)E. colisfGFPUAG translation efficiencies ranging from ~10% to over 60% depending on the specific DFA and PylRS variant[11]
O-methyltyrosine (OMeY)Zebrafish embryoEGFPSignificant fluorescence signal indicating successful incorporation[12]
3,4-dihydroxy-L-phenylalanine (DOPA)E. colisfGFPHigher incorporation efficiency with biosynthetic DOPA compared to external feeding[13]

Experimental Protocols

Detailed Methodology for this compound Incorporation in E. coli

This protocol provides a general framework for the expression of a target protein containing this compound at a specific site using an amber codon (UAG) suppression system.

1. Plasmid Preparation and Transformation:

  • Obtain or construct two plasmids:

    • pEVOL/pULTRA-BpaRS: A plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and the corresponding orthogonal tRNAPylCUA.

    • pET-TargetGene-TAG: An expression plasmid for your gene of interest, where the codon at the desired incorporation site has been mutated to a TAG stop codon.

  • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

2. Protein Expression and Bpa Incorporation:

  • Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of minimal medium (e.g., M9 medium) supplemented with glucose, MgSO4, and the necessary antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Add this compound to a final concentration of 1-5 mM. It is recommended to first dissolve the Bpa in a small amount of 1M NaOH and then neutralize with HCl before adding it to the culture medium.

  • Induce the expression of the BpaRS/tRNA pair and the target protein. For example, add L-arabinose (e.g., to a final concentration of 0.02%) to induce the pULTRA plasmid and IPTG (e.g., to a final concentration of 0.5 mM) to induce the pET plasmid.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours with shaking.

3. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Analyze the purified protein by SDS-PAGE to check for the presence of the full-length protein.

  • Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein containing Bpa will be higher than the wild-type protein.

Visualizations

Experimental Workflow for this compound Incorporation

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis pEVOL pEVOL-BpaRS/tRNA Plasmid ecoli E. coli Expression Strain pEVOL->ecoli pET pET-TargetGene-TAG Plasmid pET->ecoli culture Cell Culture Growth (OD600 0.6-0.8) ecoli->culture Co-transformation add_bpa Add this compound culture->add_bpa induce Induce Expression (IPTG, Arabinose) add_bpa->induce express Overnight Expression (18-25°C) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify sds SDS-PAGE purify->sds ms Mass Spectrometry purify->ms

Caption: Workflow for site-specific incorporation of this compound in E. coli.

Troubleshooting Logic for Low Incorporation Efficiency

G start Low/No Full-Length Protein check_sds Is there any protein expression at all? start->check_sds check_truncation Is there a prominent truncated band? check_sds->check_truncation Yes no_expression Possible Issues: - General expression problem (promoter, host) - Toxicity of target protein check_sds->no_expression No check_ms Does Mass Spec confirm Bpa incorporation? misincorporation Possible Issues: - Lack of aaRS orthogonality - Bpa stock contamination check_ms->misincorporation No (canonical AA incorporated) check_truncation->check_ms No (mostly full-length) truncation Possible Issues: - Inefficient aaRS/tRNA - RF1 competition - Low Bpa concentration check_truncation->truncation Yes solution_no_expression Solutions: - Optimize expression conditions (temp, inducer) - Use a different expression host/vector no_expression->solution_no_expression solution_truncation Solutions: - Increase aaRS/tRNA expression - Use RF1 knockout strain - Increase Bpa concentration truncation->solution_truncation solution_misincorporation Solutions: - Re-engineer aaRS for specificity - Use high-purity Bpa misincorporation->solution_misincorporation

Caption: A logical workflow for troubleshooting low this compound incorporation.

References

Solubility issues of L-Biphenylalanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Biphenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an unnatural amino acid, a derivative of L-phenylalanine with a biphenyl (B1667301) group attached to its side chain. This modification significantly increases its hydrophobicity, which can lead to unique therapeutic properties. It is often explored in drug discovery and development, particularly in cancer research, for its potential to inhibit cell growth and metastasis.

Q2: What are the main challenges when working with this compound in aqueous solutions?

Due to its hydrophobic nature, this compound has limited solubility in neutral aqueous solutions. The primary challenges include difficulty in dissolving the compound, precipitation upon addition to aqueous buffers or cell culture media, and the potential for aggregation, which can affect its biological activity and lead to inconsistent experimental results.

Q3: How can I dissolve this compound?

The solubility of this compound is highly dependent on pH. It is sparingly soluble in neutral water but its solubility increases significantly in alkaline conditions. A common starting point is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous experimental medium. For aqueous stock solutions, adjusting the pH is necessary.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in my aqueous buffer (e.g., PBS).
  • Cause: this compound is poorly soluble in neutral aqueous solutions due to its hydrophobic biphenyl group.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or basic conditions. For this compound, increasing the pH can significantly improve solubility. A reported method to dissolve this compound in water is to adjust the pH to 14 with 1 M NaOH, which achieves a solubility of 16.67 mg/mL (69.09 mM)[1]. For less extreme pH adjustments, consider titrating with a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution.

    • Use of Organic Co-solvents: For many applications, particularly in cell culture, preparing a concentrated stock solution in an organic solvent is the most practical approach.

      • Recommended Solvent: High-purity, anhydrous DMSO is the most common choice.

      • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. The compound should readily dissolve in DMSO with gentle vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: My this compound solution precipitates when I add it to my cell culture medium or aqueous buffer.
  • Cause: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity when a concentrated organic stock solution is diluted into an aqueous medium.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to your aqueous medium while vigorously stirring or vortexing. This helps to ensure rapid and uniform dispersion, preventing the formation of localized high concentrations that can lead to precipitation[2].

    • Lower the Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. Try reducing the final working concentration.

    • Maintain a Low Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity to cells[2]. Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.

    • Warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help to improve solubility and prevent precipitation.

Issue 3: I am observing inconsistent results in my biological assays.
  • Cause: Inconsistent results can be due to the precipitation or aggregation of this compound in your experimental setup. Aggregates can have different biological activities than the monomeric form and may not be uniformly distributed in your samples.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your prepared solutions for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, do not use the solution and prepare it fresh following the troubleshooting steps above.

    • Sonication: Brief sonication of the stock solution before dilution can sometimes help to break up small, non-visible aggregates.

    • Filtration: For non-cell-based assays, filtering the final working solution through a 0.22 µm syringe filter can remove precipitated material. However, this may also reduce the effective concentration of the compound if a significant amount has precipitated.

    • Fresh Preparations: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Do not store dilute aqueous solutions of this compound.

Quantitative Data

The solubility of this compound and its close analogue, L-phenylalanine, is presented below. Note that the data for L-phenylalanine can provide an estimate of the expected behavior of this compound due to their structural similarity, but direct experimental values for this compound are limited.

Table 1: Solubility of this compound

Solvent SystemTemperatureSolubilityCitation
Water (pH adjusted to 14 with 1 M NaOH)Not Specified16.67 mg/mL (69.09 mM)[1]

Table 2: Solubility of L-Phenylalanine (Analogue)

Solvent SystemTemperatureSolubilityCitation
Water25°C (298.15 K)~29.65 g/L[3][4]
Water45°C (318.15 K)~43.89 g/L[3][4]
PBS (pH 7.2)Not Specified~5 mg/mL[5]
Water + Ethanol (50% w/w)25°C (298.15 K)~1.85 g/kg solvent[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 241.29 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 241.29 g/mol = 0.00241 g = 2.41 mg

  • Weigh the this compound:

    • Carefully weigh approximately 2.41 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous medium (e.g., DMEM, PBS) pre-warmed to 37°C

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare 10 mL of a 10 µM working solution.

  • Calculate the required volume of the stock solution:

    • V1 * C1 = V2 * C2

    • V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • While gently vortexing or stirring the 10 mL of pre-warmed aqueous medium, slowly add the 10 µL of the 10 mM this compound stock solution drop-by-drop.

  • Final Mix and Use:

    • Briefly vortex the final solution to ensure homogeneity.

    • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway affected by L-phenylalanine derivatives in cancer cells and a general experimental workflow for testing the effects of this compound on cell viability.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound stock solution in DMSO prep_working Prepare working solutions in cell culture medium (e.g., 1-100 µM) prep_stock->prep_working add_treatment Treat cells with varying concentrations of this compound and vehicle control (DMSO) prep_working->add_treatment seed_cells Seed cancer cells in 96-well plates incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere incubate_adhere->add_treatment incubate_treatment Incubate for 24, 48, or 72 hours add_treatment->incubate_treatment perform_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate_treatment->perform_assay read_plate Read absorbance/luminescence on a plate reader perform_assay->read_plate calc_viability Calculate percent cell viability relative to vehicle control read_plate->calc_viability plot_data Plot dose-response curve and determine IC50 value calc_viability->plot_data

Experimental workflow for assessing this compound's effect on cell viability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes receptor Receptor PI3K PI3K receptor->PI3K activates MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->MAPK_pathway activates IKK IKK receptor->IKK activates L_Biphenylalanine This compound Derivative L_Biphenylalanine->receptor binds/modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR nucleus_mTOR mTOR targets mTOR->nucleus_mTOR nucleus_MAPK AP-1, etc. MAPK_pathway->nucleus_MAPK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB nucleus_NFkB NF-κB targets NFkB->nucleus_NFkB translocates to nucleus IkB->NFkB inhibits gene_expression Gene Expression nucleus_NFkB->gene_expression regulates nucleus_mTOR->gene_expression regulates nucleus_MAPK->gene_expression regulates proliferation ↓ Proliferation gene_expression->proliferation apoptosis ↑ Apoptosis gene_expression->apoptosis metastasis ↓ Metastasis gene_expression->metastasis

Potential signaling pathways modulated by L-phenylalanine derivatives in cancer cells.

References

Technical Support Center: Optimizing L-Biphenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Biphenylalanine (Bip) coupling reactions in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving this compound (Bip) often challenging?

A1: The primary challenge in coupling this compound stems from its bulky biphenyl (B1667301) side chain, which creates significant steric hindrance.[1][2] This bulkiness can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete or slow reactions.[1][3] Additionally, as the peptide chain elongates, it may aggregate, further limiting the accessibility of reactive sites.[1]

Q2: What are the most common indicators of a failed or incomplete Bip coupling reaction?

A2: A common indicator of incomplete coupling is a positive Kaiser test, which detects the presence of unreacted primary amines on the resin beads by turning them a deep blue or purple color.[1][2] More quantitatively, analysis of a small test cleavage by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can reveal the presence of deletion sequences (peptides missing the Bip residue), confirming a failed coupling step.[2][4]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like Bip, standard carbodiimide (B86325) reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often inefficient.[3] It is highly recommended to use more potent aminium/uronium or phosphonium (B103445) salt-based coupling reagents.[3][5] Reagents like HATU, HBTU, and PyBOP are generally more effective.[3][6] Oxyma-based reagents such as COMU have also demonstrated high efficiency and are considered safer alternatives to HOBt- or HOAt-based reagents.[6][7]

Q4: Is a single coupling reaction sufficient for this compound?

A4: Due to the steric hindrance of Bip, a single coupling reaction may not be sufficient to achieve a high yield.[2] A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is a common and effective method to drive the reaction to completion.[2][3][8]

Q5: Can I modify reaction conditions to improve coupling efficiency?

A5: Yes, several parameters can be optimized. Increasing the coupling reaction time, for instance from the standard 1-2 hours to 4 hours or even overnight, can be beneficial.[2] Additionally, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but should be done with caution to avoid side reactions.[2] Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts such as LiCl can help to disrupt peptide aggregation and improve reagent accessibility.[2]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when coupling this compound.

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance.[1][2]Perform a second coupling (double coupling) with fresh reagents.[2][3]
Insufficiently reactive coupling reagent.[3]Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[3][6]
Peptide aggregation on the resin.[1]Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl).[2]
Presence of Deletion Sequences in HPLC/MS Failed coupling reaction.[2]Implement a double coupling strategy for the Bip residue.[2][8]
Incomplete deprotection of the previous amino acid.Increase the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[2]
Unreacted amines were not capped.After the coupling step, perform a capping step with acetic anhydride (B1165640) to block any unreacted amines.[9]
Low Overall Yield of the Final Peptide Accumulation of incomplete couplings at the Bip position.Optimize the coupling protocol for Bip using a combination of a potent coupling reagent and a double coupling strategy.[3][8]
Poor resin swelling.[1]Ensure the resin is adequately swollen in the reaction solvent before the first coupling step.[1]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-L-Biphenylalanine using HATU

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[10]

  • Deprotection: Following the successful coupling of the previous amino acid, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-L-Biphenylalanine (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for completeness.[2]

  • Washing: Wash the resin with DMF.

  • Second Coupling:

    • Repeat step 3 with a fresh solution of activated Fmoc-L-Biphenylalanine.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the deprotection of the Bip residue.[3]

Protocol 2: Monitoring Coupling with the Kaiser Test

This qualitative test detects the presence of free primary amines.[2]

  • Sample Preparation: Place a few resin beads in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

  • Heating: Heat the test tube at 100°C for 5 minutes.[1][2]

  • Observation:

    • Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.[1]

    • Negative Result (Complete Coupling): The beads and solution remain colorless or turn a faint yellow/brown.[1]

Protocol 3: Capping of Unreacted Amines

This step is recommended after the final coupling of a difficult residue like Bip to prevent the formation of deletion peptides.[9]

  • Washing: After the final Bip coupling and subsequent DMF wash, wash the resin with DCM.

  • Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).[9]

  • Reaction: Treat the resin with the capping solution for 30 minutes.[9]

  • Final Washing: Wash the resin sequentially with DMF, DCM, and finally with methanol, then dry under vacuum.[9]

Visualizations

experimental_workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 is_bip Is Amino Acid This compound? wash1->is_bip coupling Couple Next Amino Acid (Standard Conditions) next_cycle Proceed to Next Cycle coupling->next_cycle is_bip->coupling No double_coupling Double Couple Bip (e.g., with HATU) is_bip->double_coupling Yes kaiser_test Kaiser Test double_coupling->kaiser_test is_complete Coupling Complete? kaiser_test->is_complete capping Capping Step (Acetic Anhydride) is_complete->capping No is_complete->next_cycle Yes capping->next_cycle

Caption: Workflow for SPPS incorporating this compound.

troubleshooting_flowchart start Positive Kaiser Test after Bip Coupling q1 Using potent coupling reagent (e.g., HATU, HCTU)? start->q1 a1_no Switch to a more potent coupling reagent q1->a1_no No q2 Performed double coupling? q1->q2 Yes a1_no->q2 a2_no Perform a second coupling q2->a2_no No q3 Extended reaction time? q2->q3 Yes a2_no->q3 a3_no Increase coupling time (e.g., to 4h or overnight) q3->a3_no No q4 Evidence of aggregation? q3->q4 Yes a3_no->q4 a4_yes Switch to NMP solvent or add chaotropic salts q4->a4_yes Yes end Re-evaluate and test cleavage q4->end No a4_yes->end

Caption: Troubleshooting flowchart for incomplete Bip coupling.

coupling_reagents reagents Coupling Reagent Classes Standard (Less Effective for Bip) Potent (Recommended for Bip) standard Carbodiimides (DCC, DIC) reagents:f1->standard potent Aminium/Uronium Salts HATU, HBTU, HCTU Phosphonium Salts PyBOP, PyAOP Oxyma-based COMU reagents:f2->potent

Caption: Comparison of coupling reagents for Bip incorporation.

References

Technical Support Center: Aggregation of Peptides with L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid L-Biphenylalanine. The inherent hydrophobicity and large aromatic surface area of this compound can significantly increase a peptide's propensity to aggregate, posing challenges during synthesis, purification, and formulation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound-containing peptides.

Problem 1: Poor Solubility of Lyophilized Peptide

Q: My lyophilized peptide containing this compound won't dissolve in aqueous buffers. What should I do?

A: Due to the hydrophobic nature of this compound, aqueous insolubility is a common challenge. A systematic approach to solubilization is recommended.

Initial Steps:

  • Assess Peptide Characteristics: Determine the overall charge of your peptide at neutral pH.

    • Acidic Peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1% aqueous ammonium (B1175870) hydroxide) and then dilute with your desired buffer.

    • Basic Peptides (net positive charge): Attempt to dissolve in an acidic solution (e.g., 10% acetic acid) before diluting.

    • Neutral Peptides: These are often the most challenging and typically require organic co-solvents.

  • Sonication: Gentle sonication in a water bath can help break up initial small aggregates and facilitate dissolution. Avoid excessive heating.

Advanced Strategies (If initial steps fail):

  • Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent is often necessary.

    • Start with dimethyl sulfoxide (B87167) (DMSO) and then slowly add your aqueous buffer to the desired concentration.

    • Alternatives to DMSO include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

  • Denaturing Agents: In difficult cases, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize the peptide. However, these will disrupt the peptide's secondary structure and may interfere with biological assays.

A logical workflow for troubleshooting solubility issues is presented below.

G Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized Peptide assess_charge Assess Peptide's Net Charge (Acidic, Basic, or Neutral) start->assess_charge try_aqueous Attempt Dissolution in Aqueous Buffer (pH adjusted based on charge) assess_charge->try_aqueous sonicate Apply Gentle Sonication try_aqueous->sonicate is_soluble1 Is the peptide soluble? sonicate->is_soluble1 use_organic Use Organic Co-solvent (e.g., DMSO) 1. Dissolve in minimal organic solvent. 2. Titrate in aqueous buffer. is_soluble1->use_organic No success Peptide Solubilized is_soluble1->success Yes is_soluble2 Is the peptide soluble? use_organic->is_soluble2 denaturants Use Denaturing Agents (e.g., 6M Guanidine HCl) (Use as a last resort) is_soluble2->denaturants No is_soluble2->success Yes denaturants->success failure Aggregation Persists Consider peptide redesign denaturants->failure

Caption: Troubleshooting workflow for solubilizing peptides.

Problem 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Q: I'm observing incomplete coupling and deprotection steps during the synthesis of a peptide with this compound. What could be the cause and how can I fix it?

A: These issues are classic signs of on-resin aggregation, where the growing peptide chains interact with each other, hindering reagent access. The bulky and hydrophobic nature of this compound can exacerbate this.

Strategies to Mitigate On-Resin Aggregation:

StrategyDescriptionRationale
Incorporate "Structure-Breaking" Residues Introduce pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protected amino acids every 6-7 residues.[1]These residues disrupt the formation of secondary structures like β-sheets that lead to intermolecular hydrogen bonding and aggregation.[1][2]
Optimize Synthesis Solvents Switch from standard DMF to N-methylpyrrolidone (NMP), or use solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1). Adding a small percentage of DMSO can also improve solvation.[1]These solvents can better solvate the growing peptide chain, reducing inter-chain interactions.
Change the Solid Support Use a lower loading resin or switch from a polystyrene-based resin to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel).[1]PEG-based resins are more hydrophilic and can improve the swelling and solvation of the peptide-resin complex, making reactive sites more accessible.
Adjust Coupling Conditions If coupling is incomplete, perform a "double coupling" by repeating the coupling step to drive the reaction to completion.[1]This increases the reaction time and ensures that sterically hindered sites are fully acylated.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound more prone to aggregation than a similar peptide with L-Phenylalanine?

A: The increased aggregation propensity of this compound-containing peptides stems from its unique structure. The biphenyl (B1667301) side chain has a larger hydrophobic surface area compared to the single phenyl ring of L-Phenylalanine. This enhances hydrophobic interactions, which are a primary driver of aggregation.[3] Additionally, the extended aromatic system of the biphenyl group can lead to stronger π-π stacking interactions between peptide chains, further stabilizing aggregated states.[3]

Q2: How can I detect and characterize the aggregation of my this compound peptide?

A: A multi-faceted approach using orthogonal techniques is recommended to accurately characterize peptide aggregation.

TechniqueInformation Provided
Dynamic Light Scattering (DLS) Provides the hydrodynamic radius of particles in solution, allowing for the detection of soluble aggregates and monitoring of their size distribution over time.[4][5][6]
Size-Exclusion Chromatography (SEC) Separates peptides based on their hydrodynamic volume, enabling the quantification of monomers, dimers, and higher-order soluble aggregates.[7][8][9]
Thioflavin T (ThT) Fluorescence Assay Detects the presence of amyloid-like fibrillar aggregates with cross-β-sheet structures. An increase in fluorescence intensity indicates fibril formation.[10][11][12][13][14]
Circular Dichroism (CD) Spectroscopy Characterizes the secondary structure of the peptide. A transition from random coil or α-helix to β-sheet conformation is often indicative of aggregation.
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology of aggregates, confirming the presence of amorphous aggregates or ordered fibrils.

A general workflow for characterizing peptide aggregation is outlined below.

G Workflow for Characterizing Peptide Aggregation start Start: Solubilized Peptide dls Dynamic Light Scattering (DLS) - Initial aggregate detection - Size distribution start->dls sec Size-Exclusion Chromatography (SEC) - Quantify monomer vs. aggregate - Soluble aggregate size start->sec tht Thioflavin T (ThT) Assay - Detect fibrillar aggregates start->tht cd Circular Dichroism (CD) - Secondary structure analysis (e.g., β-sheet formation) start->cd analysis Correlate Data and Characterize Aggregation State dls->analysis sec->analysis tem Transmission Electron Microscopy (TEM) - Visualize aggregate morphology tht->tem cd->analysis tem->analysis

Caption: A multi-technique workflow for aggregation analysis.

Q3: Can I predict the aggregation propensity of my this compound-containing peptide sequence?

A: While precise prediction is challenging, several factors in the peptide sequence can indicate a higher risk of aggregation. Computational tools, such as CamSol, are being developed to predict the solubility of peptides containing non-natural amino acids by considering physicochemical properties like hydrophobicity and structural propensities.[15] Key sequence characteristics that increase aggregation risk include:

  • A high percentage of hydrophobic residues.

  • Alternating patterns of hydrophobic and hydrophilic residues.

  • Sequences with a high propensity to form β-sheet structures.

The general signaling pathway from a problematic peptide sequence to aggregation is depicted below.

G Peptide Aggregation Signaling Pathway sequence Peptide Sequence (High % Hydrophobic Residues, β-sheet propensity) hydrophobic Hydrophobic Interactions (esp. with this compound) sequence->hydrophobic pi_stacking π-π Stacking (enhanced by Biphenyl group) sequence->pi_stacking h_bonding Intermolecular Hydrogen Bonding sequence->h_bonding oligomers Formation of Soluble Oligomers hydrophobic->oligomers pi_stacking->oligomers h_bonding->oligomers protofibrils Protofibril Assembly oligomers->protofibrils amorphous Amorphous Aggregates oligomers->amorphous fibrils Mature Fibrils (β-sheet rich) protofibrils->fibrils

References

Technical Support Center: Improving the Yield of L-Biphenylalanine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of L-Biphenylalanine into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the expression of proteins containing this compound.

Low or No Yield of Labeled Protein

Q1: I am not seeing any expression of my protein of interest after induction in media containing this compound. What could be the issue?

A1: Several factors could contribute to a complete lack of protein expression. Consider the following troubleshooting steps:

  • This compound Concentration and Solubility: High concentrations of this compound can be toxic to E. coli.[1] Ensure you are using an optimized concentration, typically in the range of 1-5 mM. Also, verify the solubility of your this compound stock solution. A common solvent is water with the pH adjusted to 14 with 1 M NaOH to a concentration of approximately 16.67 mg/mL.[2]

  • Toxicity: this compound, like other non-canonical amino acids, can sometimes inhibit cell growth.[3][4] Monitor the optical density (OD600) of your cultures after adding this compound and compare it to a control culture without the amino acid. If you observe a significant decrease in growth rate, consider lowering the this compound concentration or inducing protein expression at a lower temperature (e.g., 18-25°C) for a longer period.

  • Plasmid Integrity: Verify the integrity of your expression plasmid (containing the gene of interest with an amber codon) and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA. Sequence the relevant regions to ensure there are no mutations.

  • Induction Conditions: Ensure that your induction conditions (e.g., IPTG concentration, post-induction temperature, and duration) are optimal for your specific protein. High-level overexpression itself can be toxic to cells.[5]

Q2: My Western blot shows a band at the expected size for the full-length protein, but also a prominent lower molecular weight band. What does this indicate?

A2: This often points to premature termination of translation at the amber (TAG) codon, leading to a truncated protein product. This occurs when the amber codon is read as a stop signal instead of being suppressed by the this compound-charged tRNA.

  • Competition with Release Factor 1 (RF1): In most standard E. coli strains, Release Factor 1 (RF1) recognizes the amber stop codon and terminates translation.[6] The efficiency of this compound incorporation depends on the competition between the this compound-loaded suppressor tRNA and RF1.

  • Improving Suppression Efficiency:

    • Use an RF1-deficient E. coli strain: Genomically recoded organisms (GROs) where all amber stop codons have been replaced and the gene for RF1 is deleted can significantly improve the incorporation efficiency of non-canonical amino acids.[6][7]

    • Optimize aaRS and tRNA Expression: Ensure that the orthogonal aaRS and tRNA are expressed at sufficient levels to outcompete RF1. You can try using a stronger promoter for the aaRS and tRNA expression plasmid or a higher copy number plasmid.

    • Codon Context: The nucleotide sequence immediately following the amber codon can influence suppression efficiency. If possible, try to mutate the downstream codon to one that is known to favor suppression.[8]

Confirming Incorporation and Purity

Q3: How can I be certain that this compound has been incorporated into my protein at the desired site?

A3: Mass spectrometry is the gold standard for confirming the site-specific incorporation of a non-canonical amino acid.

  • Methodology: After purifying your protein, you can use a bottom-up proteomics approach. This involves digesting your protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Expected Result: You should be able to identify a peptide fragment containing the this compound, which will have a predictable mass shift compared to the wild-type peptide. The mass of this compound is 241.29 g/mol .

Q4: I am using an RF1-deficient strain, but I suspect I am still getting mis-incorporation of natural amino acids at the amber codon site. How can I check for this and what can I do to prevent it?

A4: In RF1-deficient strains, near-cognate suppression by endogenous tRNAs can sometimes lead to the incorporation of natural amino acids (like glutamine, tyrosine, or lysine) at the amber codon.[6][10]

  • Detection: High-resolution mass spectrometry is the most reliable way to detect this low level of mis-incorporation.

  • Prevention:

    • Improve aaRS Efficiency and Specificity: An engineered aaRS with higher activity and specificity for this compound will charge the orthogonal tRNA more efficiently, helping it to outcompete near-cognate tRNAs.[10]

    • Optimize this compound Concentration: Ensure that there is a sufficient intracellular concentration of this compound. You may need to titrate the concentration in your growth media.

Quantitative Data

The yield of proteins containing non-canonical amino acids can vary significantly depending on the protein, the expression system, and the specific amino acid. Below are some representative yields for proteins labeled with phenylalanine analogs, which can serve as an estimate for this compound incorporation.

ProteinNon-Canonical Amino AcidExpression SystemYield (mg/L)Reference
sfGFP-N135→7o-cyano-phenylalanineE. coli (autoinduction media)140[11]
sfGFP-F27→7o-cyano-phenylalanineE. coli (autoinduction media)220[11]
Various proteinsp-azido-L-phenylalanineE. coli1-10[12]
Various proteinsp-acetyl-L-phenylalanineE. coli2-5[13]

Amber Suppression Efficiency in Different Contexts

The efficiency of suppressing the amber stop codon can be influenced by the position of the codon within the gene.

Protein VariantAmber Codon PositionSuppression Efficiency (%) in E. coli DH10B (+RF1)Suppression Efficiency (%) in E. coli C321.ΔA.exp (-RF1)Reference
GFP Variant 1Position X5176[14]
GFP Variant 2Position Y117104[14]
GFP Variant 3Position Z8095[14]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber (TAG) Codon

This protocol outlines the steps to introduce a TAG codon at a specific site in your gene of interest using a standard inverse PCR-based site-directed mutagenesis kit.

  • Primer Design: Design two mutagenic primers that are complementary to opposite strands of the plasmid. The primers should contain the desired TAG mutation in the middle, flanked by 10-15 bases of correct sequence on both sides.[15] The melting temperature (Tm) of the primers should be ≥78°C.[13]

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity polymerase (e.g., Q5 or Phusion).

    • Use 5-50 ng of your template plasmid.

    • A typical thermocycling program is:

      • Initial denaturation: 98°C for 30 seconds.

      • 16-25 cycles of:

        • Denaturation: 98°C for 30 seconds.

        • Annealing: 55-68°C for 60 seconds.

        • Extension: 72°C for 60-75 seconds per kb of plasmid length.

      • Final extension: 72°C for 10 minutes.[13]

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1 hour to digest the parental methylated template DNA.[15]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective media and incubate overnight at 37°C.[16]

  • Verification: Pick colonies, isolate plasmid DNA, and verify the introduction of the TAG codon by Sanger sequencing.

Protocol 2: Expression of this compound Labeled Protein in E. coli

This protocol provides a general procedure for expressing a protein containing this compound.

  • Transformation: Co-transform the expression plasmid (containing your gene with the TAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain). Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids.[17]

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[17]

  • Expression Culture: The next day, inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.

    • Add this compound to a final concentration of 1-5 mM.

    • Induce protein expression by adding IPTG (typically to a final concentration of 0.1-1 mM) and, if required for the aaRS plasmid, L-arabinose (e.g., 0.02%).[17]

  • Expression: Shake the culture overnight at a reduced temperature (e.g., 18-30°C) to improve protein folding and solubility.[17]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Confirmation of this compound Incorporation by Mass Spectrometry

This protocol outlines the general steps for preparing your purified protein for analysis by LC-MS/MS.

  • Protein Digestion:

    • Denature the purified protein sample.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[18]

    • Digest the protein into peptides using a sequence-specific protease like trypsin overnight at 37°C.[9]

  • Peptide Cleanup: Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method to remove contaminants that can interfere with mass spectrometry.[9]

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography (LC).

    • Analyze the eluted peptides using a mass spectrometer operating in data-dependent acquisition mode.[9]

  • Data Analysis: Search the resulting MS/MS spectra against a protein database that includes the sequence of your target protein with the this compound substitution. The identification of a peptide with the correct mass shift confirms incorporation.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Prep Prepare Plasmids: 1. Target Gene (with TAG) 2. Orthogonal aaRS/tRNA Transformation Co-transform Plasmids into E. coli Plasmid_Prep->Transformation Host_Prep Prepare Competent E. coli Cells Host_Prep->Transformation Growth Grow Culture to Mid-Log Phase (OD600 0.5-0.8) Transformation->Growth Addition Add this compound (1-5 mM) Growth->Addition Induction Induce Expression (IPTG, Arabinose) Addition->Induction Incubation Incubate Overnight at 18-30°C Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest Purification Purify Protein Harvest->Purification Confirmation Confirm Incorporation (Mass Spectrometry) Purification->Confirmation

Experimental workflow for this compound incorporation.

amber_suppression cluster_ribosome Ribosome at Amber Codon (UAG) cluster_pathways Competing Pathways cluster_outcomes Translation Outcomes Ribosome Ribosome mRNA mRNA with UAG codon BPA_tRNA This compound-tRNA_CUA Ribosome->BPA_tRNA Competition RF1 Release Factor 1 (RF1) Ribosome->RF1 Competition Suppression Successful Suppression Full_Length Full-Length Labeled Protein Suppression->Full_Length Termination Premature Termination Truncated Truncated Protein Termination->Truncated BPA_tRNA->Suppression RF1->Termination

Competition at the amber stop codon.

References

Technical Support Center: Overcoming Poor Protein Expression with L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating L-Biphenylalanine into proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein engineering?

A1: this compound is an unnatural amino acid (UAA) that is a derivative of L-phenylalanine. Its bulky, hydrophobic biphenyl (B1667301) side chain can be used to probe or modify protein structure and function. It is often incorporated to study protein-protein interactions, enhance thermal stability, or create novel binding pockets.

Q2: What are the basic requirements for incorporating this compound into a protein?

A2: Successful incorporation of this compound requires an orthogonal translation system. This system consists of:

  • An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and attaches it to the corresponding tRNA.

  • An orthogonal suppressor tRNA (commonly tRNAPyl or an engineered tRNATyr) that recognizes a nonsense codon (typically the amber stop codon, UAG) introduced at the desired site in the gene of interest.

  • A host expression system (e.g., E. coli) that can accommodate the orthogonal pair and the target protein expression vector.

Q3: Can I use a standard Phenylalanyl-tRNA synthetase (PheRS) to incorporate this compound?

A3: No, a standard PheRS is not suitable for efficiently incorporating this compound. The active site of a wild-type PheRS is optimized for L-phenylalanine and will not efficiently recognize and charge the bulkier this compound onto the suppressor tRNA. An engineered aaRS with a modified binding pocket is essential.

Troubleshooting Guide

Low or No Protein Expression

Q4: I am observing very low or no yield of my full-length protein containing this compound. What are the possible causes and solutions?

A4: Low or no expression is a common issue when working with UAAs. The problem can stem from several factors related to the orthogonal system, the expression conditions, or the properties of the resulting protein.

Possible Causes & Troubleshooting Steps:

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS):

    • Problem: The engineered aaRS may have low activity or specificity for this compound, leading to inefficient charging of the suppressor tRNA.

    • Solution:

      • Sequence Verification: Ensure the aaRS gene sequence is correct and free of mutations.

      • Codon Optimization: Optimize the codon usage of the aaRS gene for your expression host (e.g., E. coli).[1]

      • Promoter Strength: Use a vector with a strong, inducible promoter for the aaRS to ensure sufficient enzyme levels.

      • Directed Evolution: If expression remains low, consider further engineering of the aaRS through directed evolution to improve its activity for this compound.

  • Poor Suppressor tRNA Performance:

    • Problem: The suppressor tRNA may be expressed at low levels, be unstable, or not be efficiently recognized by the ribosome and elongation factors.

    • Solution:

      • tRNA Gene Copy Number: Use a plasmid with multiple copies of the suppressor tRNA gene.

      • Promoter Choice: Ensure the tRNA is expressed from a suitable promoter (e.g., a constitutive proK promoter in E. coli).

      • tRNA Optimization: Consider using an optimized suppressor tRNA variant, as mutations in the tRNA body can improve its performance in the host's translation machinery.

  • Inefficient Amber (UAG) Codon Suppression:

    • Problem: The host's release factor 1 (RF1), which recognizes the UAG stop codon, can compete with the charged suppressor tRNA, leading to premature termination of translation.

    • Solution:

      • Host Strain Selection: Use an E. coli strain with a reduced level of RF1 or a genomically recoded organism where all UAG codons have been replaced.

      • Codon Context: The nucleotide sequence surrounding the UAG codon can influence suppression efficiency. If possible, modify the codons adjacent to the UAG site to sequences known to favor suppression.[2][3]

  • Suboptimal Expression Conditions:

    • Problem: Standard protein expression conditions may not be optimal for incorporating a bulky UAA like this compound.

    • Solution:

      • Lower Induction Temperature: Reduce the induction temperature to 18-25°C to slow down protein synthesis, which can improve both incorporation efficiency and proper folding.[1]

      • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG, arabinose) to find the optimal level that balances protein expression and incorporation fidelity.

      • This compound Concentration: Ensure an adequate concentration of this compound is present in the growth medium (typically 1-2 mM).

      • Media Composition: Use a rich medium to support robust cell growth and protein production.

  • Toxicity of this compound or the Expressed Protein:

    • Problem: High concentrations of this compound or the resulting protein may be toxic to the host cells, leading to poor growth and low yields.

    • Solution:

      • Tighter Expression Control: Use an expression system with very tight regulation of both the target protein and the aaRS to minimize basal expression.

      • Lower this compound Concentration: If toxicity is suspected, try reducing the concentration of this compound in the medium, although this may also reduce incorporation efficiency.

Protein Insolubility and Aggregation

Q5: My protein with this compound is expressed, but it is found in inclusion bodies. How can I improve its solubility?

A5: The bulky and hydrophobic nature of this compound can disrupt protein folding and lead to aggregation.

Possible Causes & Troubleshooting Steps:

  • Increased Hydrophobicity:

    • Problem: The biphenyl side chain significantly increases the local hydrophobicity, which can lead to misfolding and aggregation if the UAA is incorporated in a region sensitive to such changes.

    • Solution:

      • Solubility-Enhancing Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein.

      • Lower Expression Temperature: Express the protein at a lower temperature (e.g., 15-20°C) to slow down translation and give the protein more time to fold correctly.[1]

      • Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper protein folding.

      • Refolding from Inclusion Bodies: If the protein is still insoluble, it may be necessary to purify the inclusion bodies and perform in vitro refolding.

  • Steric Hindrance:

    • Problem: The large size of the biphenyl group can cause steric clashes within the protein's core, preventing it from adopting its native conformation.

    • Solution:

      • Site Selection: If possible, choose a site for incorporation on the protein's surface or in a flexible loop region where the bulky side chain is less likely to disrupt the overall fold. Computational modeling can help identify suitable sites.

Data Presentation

Table 1: Factors Influencing this compound Incorporation Efficiency. This table summarizes key parameters and their typical ranges for optimizing the expression of proteins containing this compound.

ParameterTypical Range/ConditionRationale
This compound Concentration 1 - 2 mMEnsures sufficient substrate for the aaRS.
Expression Temperature 18 - 25 °CSlower translation can improve incorporation fidelity and protein folding.[1]
Inducer Concentration (e.g., IPTG) 0.1 - 0.5 mMLower concentrations can reduce expression rate, potentially improving solubility.
Inducer for aaRS (e.g., Arabinose) 0.02% - 0.2%Titrate to ensure sufficient aaRS expression without causing cellular stress.
Expression Host E. coli BL21(DE3) or modified strainsStrains with reduced RF1 activity can improve suppression efficiency.
Suppressor tRNA Plasmid High copy numberIncreases the intracellular concentration of the suppressor tRNA.

Table 2: Example Suppression Efficiencies and Functional Impact of Biphenyl-Phenylalanine Incorporation. This table presents data adapted from a study on the incorporation of biphenyl-phenylalanine isomers into Dihydrofolate Reductase (DHFR), illustrating how incorporation efficiency and functional impact can vary by site.

Incorporation Site in DHFRBiphenyl-Phenylalanine IsomerSuppression Yield (%)Relative Enzyme Activity (%)
Position 16 (Surface Exposed)Isomer A~45~200
Position 49 (Surface Exposed)Isomer A~54~77
Position 115 (Folded Region)Isomer ANot Reported91
Position 115 (Folded Region)Isomer BNot Reported25
Position 115 (Folded Region)Isomer CNot Reported82
Position 115 (Folded Region)Isomer DNot Reported~12

Data adapted from studies on biphenyl-phenylalanine incorporation, which demonstrate the principles applicable to this compound.

Experimental Protocols

Protocol 1: General Workflow for this compound Incorporation in E. coli

This protocol provides a general method for the expression of a target protein containing this compound using an amber suppressor codon (UAG) and a co-expressed orthogonal tRNA/synthetase pair.

Workflow_L_Biphenylalanine_Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis p1 Co-transform E. coli with: 1. Target protein plasmid (with UAG codon) 2. Orthogonal tRNA/aaRS plasmid p2 Plate on selective media and grow overnight p1->p2 p3 Inoculate starter culture and grow overnight p2->p3 e1 Inoculate main culture and grow to OD600 ~0.6-0.8 p3->e1 e2 Add this compound (1-2 mM final concentration) e1->e2 e3 Induce expression of aaRS and target protein e2->e3 e4 Incubate at reduced temperature (e.g., 20°C) for 16-24 hours e3->e4 a1 Harvest cells by centrifugation e4->a1 a2 Lyse cells and separate soluble and insoluble fractions a1->a2 a3 Analyze protein expression by SDS-PAGE and Western Blot a2->a3 a4 Purify protein (e.g., via His-tag) a2->a4 a5 Confirm incorporation by Mass Spectrometry a4->a5

Caption: General workflow for site-specific incorporation of this compound.

Protocol 2: Verifying this compound Incorporation by Mass Spectrometry

Confirmation of successful incorporation is critical. This is typically achieved by mass spectrometry of the purified protein or a proteolytic digest.

Mass_Spec_Workflow ms1 Purify the target protein containing this compound ms2 Option A: Intact Mass Analysis (LC-MS) ms1->ms2 ms3 Option B: Peptide Mapping (LC-MS/MS) ms1->ms3 ms2a Measure the total mass of the protein ms2->ms2a ms3a Digest the protein with a protease (e.g., Trypsin) ms3->ms3a ms2b Compare with the theoretical mass of the protein with this compound incorporated ms2a->ms2b ms3b Separate peptides by liquid chromatography ms3a->ms3b ms3c Analyze peptides by tandem mass spectrometry (MS/MS) ms3b->ms3c ms3d Identify the peptide containing this compound by its specific mass shift ms3c->ms3d

Caption: Mass spectrometry workflows for verifying this compound incorporation.

Signaling Pathways and Logical Relationships

The Orthogonal Translation System for this compound Incorporation

The successful incorporation of this compound relies on an engineered orthogonal translation system that functions in parallel with the host's native protein synthesis machinery without cross-reactivity.

Orthogonal_Translation_System cluster_orthogonal Orthogonal System cluster_translation Translation cluster_native Native System (Competition) BPA This compound aaRS Engineered aaRS BPA->aaRS Recognized by charged_tRNA Biphenylalanyl-tRNA(CUA) aaRS->charged_tRNA Charges tRNA Suppressor tRNA(CUA) tRNA->aaRS Recognized by ribosome Ribosome charged_tRNA->ribosome protein Protein with This compound ribosome->protein Incorporation at UAG termination Translation Termination ribosome->termination Competition at UAG mRNA mRNA with UAG codon mRNA->ribosome RF1 Release Factor 1 RF1->ribosome

References

Technical Support Center: L-Biphenylalanine Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the epimerization of L-biphenylalanine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound peptide synthesis?

A1: Epimerization is a chemical process where the stereochemical configuration at the α-carbon of an amino acid residue within a peptide chain is inverted.[1][2][3][4][5] For this compound, this means its conversion to D-biphenylalanine. This unintended change results in the formation of a diastereomeric peptide, which possesses the same molecular formula but a different three-dimensional structure.[1]

Q2: Why is it critical to control the epimerization of this compound?

A2: The biological activity of a peptide is intrinsically linked to its specific 3D conformation.[1][5] The presence of the D-biphenylalanine diastereomer can lead to:

  • Significant reduction or complete loss of the desired therapeutic effect.[6]

  • Altered binding affinity to the target receptor or enzyme.

  • Difficulty in purification due to the high physical similarity between diastereomers.[1][2][3][4][5]

  • Potential for undesirable off-target effects or immunogenicity.[6]

Q3: What are the primary chemical mechanisms that cause this compound to epimerize during synthesis?

A3: There are two main mechanisms responsible for epimerization during peptide synthesis:

  • Oxazolone (B7731731) Formation: This is considered the most predominant pathway.[5] During the activation of the carboxylic acid of the N-protected this compound, a highly reactive intermediate is formed. This intermediate can cyclize to form an oxazol-5(4H)-one. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. Subsequent re-protonation can occur from either side, leading to a mixture of L- and D-isomers.[5]

  • Direct Hα Abstraction (Enolization): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid residue.[1][5] This forms a planar enolate intermediate. Reprotonation of this intermediate can happen on either face, resulting in racemization.[1] The bulky biphenyl (B1667301) side chain of this compound can stabilize this enolate, potentially increasing its susceptibility to this mechanism.[1]

Q4: Which specific steps in solid-phase peptide synthesis (SPPS) are most prone to causing epimerization?

A4: Epimerization can occur at two critical, base-mediated stages of Fmoc-SPPS:

  • Amino Acid Coupling: The activation of the carboxylic acid group of Fmoc-L-biphenylalanine-OH with a coupling reagent to form a reactive ester makes the α-proton susceptible to abstraction by the bases used to catalyze the reaction.[1][7]

  • Fmoc Deprotection: The repeated use of a base, typically piperidine (B6355638), to remove the Fmoc protecting group can also lead to the gradual epimerization of the C-terminal amino acid residue of the growing peptide chain, especially for sensitive residues.[5][8]

Troubleshooting Guide

Problem: High levels of D-biphenylalanine diastereomer detected in the final peptide.

This section provides potential causes and actionable solutions to mitigate epimerization.

Potential Cause Recommended Solution(s) Explanation
Inappropriate Coupling Reagent • Switch to a phosphonium-based (e.g., PyBOP, PyAOP) or aminium/uronium-based (e.g., HBTU, HATU) reagent in combination with an additive.[1] • For carbodiimide-based reagents like DIC or EDC, the addition of a racemization-suppressing additive is crucial.[7][9]Carbodiimides like DCC and EDC can form highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[5] Additives like HOBt, HOAt, or Oxyma form less reactive esters, which increases coupling efficiency while suppressing epimerization.[7][9][10]
Excessive or Strong Base • Reduce the amount of base (e.g., DIPEA, NMM) used during the coupling step. • Use a less hindered or weaker base, such as collidine, especially for sensitive couplings.[11]Strong or sterically hindered bases can readily abstract the α-proton of the activated amino acid, promoting racemization.[6]
High Reaction Temperature • Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[6][12]Elevated temperatures accelerate the rate of epimerization.[6] While microwave synthesis can be efficient, conditions must be carefully optimized to control temperature and minimize racemization for sensitive residues.[11]
Prolonged Activation/Reaction Time • Minimize the pre-activation time of the amino acid before adding it to the resin.[12] • Monitor the reaction closely and stop it once complete to avoid prolonged exposure to basic conditions.The longer the activated amino acid exists in the reaction mixture, the greater the opportunity for epimerization to occur.[6]
Choice of Solvent • Consider using less polar solvents like dichloromethane (B109758) (DCM) or a mixture of DCM and DMF.Polar aprotic solvents like DMF can increase the rate of epimerization.[9] However, solvent choice must also account for peptide solubility and resin swelling.
Epimerization during Fmoc Removal • For C-terminal biphenylalanine residues, consider using a milder base for Fmoc deprotection, such as piperazine (B1678402) containing 0.1M HOBt.[8][13]While piperidine is standard, prolonged exposure can cause epimerization of the C-terminal residue. Piperazine has been shown to cause less side reaction.[8][13]

Quantitative Data on Epimerization

Table 1: Effect of Coupling Reagents and Additives on Epimerization

Coupling ReagentAdditiveRelative Epimerization LevelReference
DIC/EDCNoneHigh[9]
DIC/EDCHOBtLow[7][9]
DIC/EDCHOAtVery Low[7][9]
DIC/EDCOxymaVery Low[7][14]
HBTU/HATUNone (contains HOBt/HOAt)Low[1]
PyBOPNone (contains HOBt)Low[1]

Note: "Relative Epimerization Level" is a qualitative summary. Actual percentages are highly dependent on the specific amino acid sequence, base, solvent, and temperature.

Table 2: Effect of Bases Used for Fmoc Deprotection on C-Terminal Cysteine Racemization

Base (in DMF)Racemization after 24hReference
Piperidine~30%[8]
Piperazine with 0.1M HOBt<5%[8]

This data for Cysteine, another sensitive amino acid, highlights the significant impact the deprotection base can have on C-terminal residue integrity.[8][15]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Epimerization Quantification

This method is used to separate and quantify the desired L,L-dipeptide from its L,D-diastereomer.[16]

1. Sample Preparation: a. Prepare a standard solution of the purified desired peptide (e.g., Ac-L-Bip-L-Ala-NH₂) and, if available, the diastereomer (Ac-D-Bip-L-Ala-NH₂) to determine their respective retention times. b. Dissolve a known concentration of the crude peptide from the synthesis reaction (e.g., 1 mg/mL) in the mobile phase.[16]

2. HPLC Conditions: a. Column: A suitable chiral column (e.g., Chiralpak series). b. Mobile Phase: Typically a mixture of hexane (B92381) and isopropanol. The exact ratio must be optimized to achieve baseline separation of the diastereomers. c. Flow Rate: ~1.0 mL/min. d. Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm). e. Temperature: Column temperature should be controlled, often at room temperature.[12]

3. Data Analysis: a. Inject the crude peptide sample onto the chiral HPLC system. b. Integrate the peak areas corresponding to the L,L and L,D diastereomers.[16] c. Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(L,D) / (Area(L,L) + Area(L,D))] * 100[16]

Protocol 2: GC-MS Analysis of Amino Acid Enantiomers

This method involves hydrolyzing the peptide and derivatizing the resulting amino acids to determine the enantiomeric ratio.

1. Peptide Hydrolysis: a. Place a small amount of the purified peptide into a hydrolysis tube. b. Add 6N HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization (e.g., using Marfey's Reagent): a. Dissolve the dried hydrolysate in a suitable buffer (e.g., 0.1 M sodium bicarbonate). b. Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[17] c. Incubate the reaction at a controlled temperature (e.g., 40 °C) for 1 hour. d. Quench the reaction by adding 2N HCl. e. Evaporate the solvent.

3. GC-MS Analysis: a. Dissolve the derivatized sample in a suitable solvent for injection (e.g., ethyl acetate). b. Column: A chiral capillary GC column. c. Injection: Inject the sample into the GC-MS. d. Method: Run a temperature gradient program to separate the derivatized amino acid diastereomers. e. Detection: Use the mass spectrometer to identify and quantify the peaks corresponding to the this compound and D-Biphenylalanine derivatives.

Visualizations

Caption: Mechanism of epimerization via oxazolone formation.

Epimerization_Direct_Abstraction start Activated L-Bip Residue enolate Planar Enolate Intermediate start->enolate Base abstracts Hα l_product L-Bip Product (Desired) enolate->l_product Protonation d_product D-Bip Product (Epimer) enolate->d_product Protonation

Caption: Mechanism of epimerization via direct Hα abstraction.

Epimerization_Analysis_Workflow cluster_peptide Peptide Sample cluster_hplc Method 1: Chiral HPLC cluster_gcms Method 2: GC-MS decision decision hplc_analysis Inject on Chiral HPLC Column decision->hplc_analysis Intact Peptide hydrolysis Acid Hydrolysis (6N HCl) decision->hydrolysis Hydrolyzed Peptide crude_peptide Crude Peptide Product crude_peptide->decision Analysis Method hplc_data Integrate Peak Areas (L,L and L,D) hplc_analysis->hplc_data hplc_calc Calculate % Epimerization hplc_data->hplc_calc derivatization Derivatize with Chiral Reagent hydrolysis->derivatization gcms_analysis Analyze by Chiral GC-MS derivatization->gcms_analysis gcms_calc Calculate Enantiomeric Ratio gcms_analysis->gcms_calc

Caption: Experimental workflow for epimerization analysis.

References

Technical Support Center: Purification of L-Biphenylalanine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of proteins containing the unnatural amino acid L-Biphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying proteins containing this compound?

A1: The incorporation of this compound, a bulky and hydrophobic unnatural amino acid, can introduce several challenges during protein purification. These primarily include:

  • Increased Aggregation: The hydrophobic nature of the biphenyl (B1667301) side chain can lead to a higher propensity for protein aggregation, forming inclusion bodies or soluble aggregates.[1]

  • Lower Expression Yields: The cellular machinery may not efficiently incorporate this compound, leading to lower overall protein expression levels compared to proteins with only natural amino acids.[2]

  • Misfolding: The bulky side chain can interfere with proper protein folding, leading to non-functional protein or exposure of hydrophobic patches that promote aggregation.

  • Toxicity to the Expression Host: High concentrations of this compound or the expressed protein itself can be toxic to the expression host, such as E. coli, leading to reduced cell growth and lower protein yield.[3]

  • Difficulties in Chromatographic Separation: The altered surface properties of the protein can affect its interaction with chromatography resins, requiring optimization of purification protocols.

Q2: How can I improve the expression and solubility of my this compound-containing protein?

A2: To enhance the expression and solubility of your target protein, consider the following strategies:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-25°C) and reducing the inducer concentration can slow down protein expression, allowing more time for proper folding and reducing aggregation.[4]

  • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility.[5]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the this compound-containing protein.[4]

  • Codon Optimization: Ensure that the codons used for this compound and other amino acids are optimized for the expression host to prevent translational bottlenecks.

Q3: What analytical techniques are recommended for characterizing my purified this compound-containing protein?

A3: A combination of techniques is recommended to ensure the identity, purity, and structural integrity of your protein:

  • SDS-PAGE and Western Blot: To confirm the molecular weight and identity of the protein.

  • Mass Spectrometry (MS): Essential for confirming the successful incorporation of this compound at the desired site(s).[6]

  • Size Exclusion Chromatography (SEC): To assess the oligomeric state of the protein and detect the presence of soluble aggregates.[7][8][9]

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the protein and assess if the incorporation of this compound has caused significant conformational changes.

  • Dynamic Light Scattering (DLS): To detect the presence of aggregates in the purified sample.

Troubleshooting Guides

Issue 1: Low Protein Yield After Purification

Low yields are a common problem when working with proteins containing unnatural amino acids.[2] The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Low Expression Level - Optimize codon usage for the expression host.- Vary the concentration of this compound in the growth media.- Screen different expression strains.[10]- Optimize induction conditions (temperature, inducer concentration, induction time).[4]
Protein Degradation - Add protease inhibitors to all buffers during purification.[2]- Work at low temperatures (4°C) throughout the purification process.- Minimize the number of purification steps and the overall purification time.
Protein Loss During Chromatography - Ensure the affinity tag is accessible for binding to the resin.- Optimize binding, washing, and elution buffers for affinity chromatography.[11]- Check the binding capacity of your chromatography column.
Protein Precipitation/Aggregation During Concentration - Concentrate the protein in smaller increments, with intermittent gentle mixing.- Add stabilizing agents to the buffer, such as glycerol, arginine, or low concentrations of non-denaturing detergents.- Perform concentration at 4°C.
Issue 2: Protein Aggregation and Inclusion Body Formation

The hydrophobicity of this compound often leads to aggregation and the formation of insoluble inclusion bodies.[1]

Problem Recommended Solution
Protein is in Inclusion Bodies - Solubilization: Use denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride. For milder solubilization that may preserve secondary structure, consider using Sarcosyl.[12]- Refolding: After solubilization, refold the protein by dialysis or rapid dilution into a refolding buffer. The addition of L-phenylalanine (50-200 mM) to the refolding buffer can help suppress aggregation and promote proper folding.[12]
Soluble Aggregates Detected After Purification - Size Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate the monomeric protein from soluble aggregates.[13]- Buffer Optimization: Screen different buffer conditions (pH, ionic strength, additives) to find a condition that minimizes aggregation.
Precipitation During Purification Steps - Increase Buffer Ionic Strength: For proteins prone to hydrophobic aggregation, increasing the salt concentration (e.g., 300-500 mM NaCl) can sometimes improve solubility.- Add Stabilizing Excipients: Include additives like L-arginine, L-glutamate, or non-detergent sulfobetaines in your purification buffers.

Experimental Protocols

Protocol 1: Expression of this compound-Containing Protein in E. coli

This protocol provides a general guideline for expressing a target protein with a site-specifically incorporated this compound.

  • Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • A plasmid encoding the target gene with an amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.[14]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of a His-tagged this compound-Containing Protein

This protocol outlines a standard affinity purification followed by size exclusion chromatography.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[15]

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted fractions containing the target protein.

    • Equilibrate a size exclusion column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Load the concentrated protein onto the SEC column.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the pure, monomeric protein.[16]

Data Presentation

The following tables provide illustrative quantitative data for the purification of a hypothetical this compound-containing protein.

Table 1: Comparison of Expression and Purification Yields

Protein VariantExpression Level (mg/L of culture)Final Yield after SEC (mg/L of culture)Purity (%)
Wild-Type Protein5025>95
Protein with this compound208>95

Table 2: Optimization of Elution Conditions in Affinity Chromatography

Imidazole Concentration in Elution Buffer (mM)Protein Recovery (%)Purity (%)
1004585
2508592
5009090

Visualizations

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Characterization Transformation Transformation of Plasmids Culture Cell Culture and Induction with this compound Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Affinity Chromatography Lysis->Affinity SEC Size Exclusion Chromatography Affinity->SEC SDS_PAGE SDS-PAGE / Western Blot SEC->SDS_PAGE Purity_Analysis Purity and Aggregation Analysis (SEC, DLS) SEC->Purity_Analysis Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Structural_Analysis Structural Analysis (CD) Purity_Analysis->Structural_Analysis

Caption: A general experimental workflow for the expression, purification, and characterization of this compound-containing proteins.

Troubleshooting_Workflow Start Low Protein Yield or Purity CheckExpression Check Expression Levels (SDS-PAGE of whole cell lysate) Start->CheckExpression LowExpression Low or No Expression CheckExpression->LowExpression No GoodExpression Sufficient Expression CheckExpression->GoodExpression Yes OptimizeExpression Optimize Expression: - Codon Usage - Induction Conditions - Expression Strain LowExpression->OptimizeExpression CheckSolubility Check Protein Solubility (Soluble vs. Insoluble Fraction) GoodExpression->CheckSolubility Insoluble Protein in Inclusion Bodies CheckSolubility->Insoluble No Soluble Protein is Soluble CheckSolubility->Soluble Yes Refolding Solubilize and Refold: - Use Denaturants/Sarcosyl - Add L-phenylalanine to refolding buffer Insoluble->Refolding OptimizePurification Optimize Purification: - Buffer conditions (pH, salt) - Chromatography resins - Add stabilizing agents Soluble->OptimizePurification Refolding->OptimizePurification FinalProtein Pure, Soluble Protein OptimizePurification->FinalProtein

Caption: A troubleshooting workflow for addressing low yield or purity issues during the purification of this compound-containing proteins.

References

Technical Support Center: Troubleshooting Incomplete Coupling of L-Biphenylalanine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete coupling of L-Biphenylalanine during automated solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to incomplete coupling in automated peptide synthesizers?

A1: The primary reason for the difficult coupling of this compound is its significant steric hindrance. The bulky biphenyl (B1667301) side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling within the standard timeframes programmed into automated synthesizers.

Q2: What are the immediate signs of incomplete coupling of this compound?

A2: A common in-process method to detect incomplete coupling is the Kaiser test, which detects the presence of free primary amines on the resin. A positive Kaiser test (indicated by a blue or purple color) after a coupling step suggests that the incoming amino acid, in this case, this compound, has not completely reacted with all the available amino groups on the peptide-resin.[1][2]

Q3: Can peptide aggregation be a factor in the incomplete coupling of this compound?

A3: Yes, peptide aggregation can exacerbate the problem of incomplete coupling. Peptides containing hydrophobic residues like this compound have a tendency to aggregate on the resin, forming secondary structures that can mask the N-terminus and prevent efficient coupling.[3][4] Aromatic amino acids, in particular, can promote aggregation through π-π stacking interactions.[3]

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, it is crucial to use highly efficient coupling reagents. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP, are generally recommended over standard carbodiimide (B86325) reagents like DIC.[5][6] These reagents form highly reactive activated esters that can overcome the steric hindrance more effectively.

Q5: Is it necessary to modify the standard protocols on an automated synthesizer for this compound?

A5: Yes, it is often necessary to deviate from standard automated synthesis protocols. This may include programming longer coupling times, incorporating a "double coupling" step where the coupling reaction is repeated with fresh reagents, and potentially using elevated temperatures to improve reaction kinetics and disrupt aggregation.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting incomplete coupling of this compound.

Issue 1: Positive Kaiser Test After this compound Coupling

A positive Kaiser test indicates the presence of unreacted amino groups on the resin, signifying an incomplete coupling reaction.

Potential Causes and Solutions:

Potential Cause Recommended Solutions Supporting Evidence
Insufficient Coupling Time Extend the coupling time for this compound. While standard couplings are often 30-60 minutes, extending this to 2-4 hours or even longer may be necessary. Monitor the reaction with repeated Kaiser tests.For bulky amino acids, longer coupling times are often required to ensure the reaction goes to completion.[1]
Inefficient Coupling Reagent Switch to a more potent coupling reagent. If you are using a standard reagent like DIC/HOBt, consider changing to HATU, HCTU, or COMU.HATU is known to be a highly efficient coupling reagent, especially for hindered couplings, reacting faster and with less epimerization.[5][7] COMU is a newer generation reagent with coupling efficiencies comparable to HATU and is considered safer.[5][6]
Steric Hindrance Perform a "double coupling." After the initial coupling time, drain the reaction vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound and coupling reagent.Double coupling is a common and effective strategy to drive difficult coupling reactions to completion, especially for sterically hindered residues.[2]
Low Reagent Concentration Increase the equivalents of the this compound and the coupling reagent relative to the resin loading. Using 3-5 equivalents is a common starting point.Using an excess of reagents can help to drive the reaction to completion, a key advantage of solid-phase synthesis.
Issue 2: Presence of Deletion Sequences in the Final Peptide

The presence of peptides missing the this compound residue in the final product, as determined by mass spectrometry, is a clear indication of incomplete coupling.

Potential Causes and Solutions:

Potential Cause Recommended Solutions Supporting Evidence
Peptide Aggregation Modify the synthesis conditions to disrupt aggregation. Options include: - Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP). - Adding chaotropic salts like LiCl to the coupling and deprotection solutions. - Performing the coupling at an elevated temperature (e.g., 40-50°C).NMP and the addition of chaotropic salts can help to disrupt secondary structures and improve solvation of the peptide chain.[2] Elevated temperatures can disrupt aggregation and increase reaction rates.[2]
Incomplete Fmoc Deprotection of the Preceding Residue Ensure complete removal of the Fmoc protecting group from the previous amino acid before coupling this compound. This can be verified by a positive Kaiser test before the coupling step. If deprotection is slow, consider extending the deprotection time or using a stronger base solution.Incomplete deprotection leads to fewer available amino groups for the subsequent coupling, resulting in deletion sequences.[2]

Experimental Protocols

Protocol 1: Automated Coupling of Fmoc-L-Biphenylalanine using HATU

This protocol provides a general guideline for incorporating Fmoc-L-Biphenylalanine into a peptide sequence using an automated peptide synthesizer. Parameters may need to be optimized based on the specific sequence and synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform a standard Fmoc deprotection of the N-terminal amino acid on the resin, typically with 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, prepare the activation solution:

    • Fmoc-L-Biphenylalanine-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • HOAt (4 equivalents)

    • Dissolve in DMF.

    • Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Transfer the activated this compound solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature.

  • Monitoring (Optional but Recommended): After the initial coupling time, take a small sample of the resin and perform a Kaiser test to check for completion.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel, wash the resin with DMF, and repeat steps 4 and 5.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Analytical HPLC for Peptides Containing this compound

This protocol outlines a general method for analyzing the purity of a crude peptide containing this compound.

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Centrifuge the sample to remove any insoluble material.

  • HPLC System:

    • Column: A C18 reversed-phase column is a good starting point. For hydrophobic peptides, a C8 or C4 column might provide better resolution.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Detector: UV detector set at 210-230 nm.

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation. A typical gradient might be:

      • 5-65% B over 30 minutes.

    • The gradient may need to be optimized based on the retention time of the peptide.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the peaks to determine the purity of the target peptide.

    • Couple the HPLC to a mass spectrometer (LC-MS) to confirm the identity of the main peak and any impurities (e.g., deletion sequences).

Visualizations

Incomplete_Coupling_Troubleshooting cluster_solutions Solutions start Positive Kaiser Test after This compound Coupling cause1 Insufficient Coupling Time start->cause1 cause2 Inefficient Coupling Reagent start->cause2 cause3 Steric Hindrance start->cause3 cause4 Peptide Aggregation start->cause4 solution1 Extend Coupling Time (2-4 hours or longer) cause1->solution1 solution2 Switch to Potent Reagent (e.g., HATU, HCTU, COMU) cause2->solution2 solution3 Perform Double Coupling cause3->solution3 solution4 Modify Synthesis Conditions: - Use NMP solvent - Add Chaotropic Salts (LiCl) - Increase Temperature (40-50°C) cause4->solution4

Caption: Troubleshooting workflow for a positive Kaiser test.

SPPS_Cycle_Biphenylalanine cluster_resin Solid Support cluster_activation Amino Acid Activation Resin Peptide-Resin (N-terminus free amine) Coupling Coupling Reaction (Extended Time / Double Coupling) Resin->Coupling AA Fmoc-L-Biphenylalanine-OH Activated_AA Activated Fmoc-L-Biphenylalanine AA->Activated_AA Reagent Coupling Reagent (e.g., HATU) + Base (DIPEA) Reagent->Activated_AA Activated_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (incomplete) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Deprotection Negative (complete) Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Proceed to next coupling cycle Wash2->Next_Cycle

References

Technical Support Center: Optimizing Solvent Conditions for L-Biphenylalanine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving L-Biphenylalanine. Due to its bulky and hydrophobic biphenyl (B1667301) side chain, this amino acid analog presents unique solubility and reactivity challenges compared to its parent amino acid, L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to work with in chemical reactions?

A: The primary challenge arises from the large, nonpolar biphenyl side chain. This feature leads to:

  • Poor Solubility: this compound is sparingly soluble in aqueous solutions and many common organic solvents.[1] This can lead to heterogeneous reaction mixtures, slow reaction rates, and difficulties in purification.

  • Steric Hindrance: The bulky side chain can sterically hinder the approach of reagents to the reactive sites (amino and carboxylic acid groups), potentially slowing down reaction kinetics, especially in peptide synthesis.

  • Increased Aggregation: In peptide synthesis, peptides containing the hydrophobic this compound residue have a higher tendency to aggregate, leading to incomplete reactions and purification difficulties.[2]

Q2: What are the recommended starting solvents for dissolving this compound?

A: Based on available data and chemical principles, consider the following:

  • Aqueous Solutions (with pH adjustment): this compound is soluble in water at approximately 16.67 mg/mL, but this requires adjusting the pH to 14 with a strong base like 1M NaOH.[3] At neutral pH, its predicted water solubility is significantly lower (0.0587 mg/mL).[1]

  • Polar Aprotic Solvents: Acidic Dimethyl Sulfoxide (DMSO) is reported to be a suitable solvent.[4] Other polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are also good starting points, especially in mixtures.

  • Esterification for Improved Solubility: For applications where the free carboxylic acid is not required initially, converting it to an ester (e.g., a methyl or ethyl ester) can significantly improve solubility in a wider range of organic solvents.

Q3: How can I improve the solubility of this compound in a reaction mixture?

A: To improve solubility and reaction homogeneity, consider these strategies:

  • Use of Co-solvents: Employing a mixture of solvents can be highly effective. For instance, a combination of a polar aprotic solvent (like DMF, DMSO, or NMP) with a less polar solvent (like Dichloromethane - DCM) can enhance the solubility of both the amino acid and other reactants.

  • Elevated Temperatures: Gently heating the reaction mixture can increase the solubility of this compound and its derivatives. However, be mindful of the thermal stability of all reactants and potential side reactions at higher temperatures.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution in the solvent.

Troubleshooting Guides

Issue 1: Poor Solubility and Incomplete Reactions in Peptide Synthesis

Symptoms:

  • The this compound derivative does not fully dissolve in the reaction solvent.

  • The reaction mixture appears as a suspension or slurry.

  • Low yield of the desired peptide product.

  • Presence of unreacted starting materials upon analysis.

Troubleshooting Workflow:

start Problem: Poor Solubility of this compound in SPPS solvent_check Initial Solvent System (e.g., pure DMF) start->solvent_check mixed_solvent Action: Switch to a mixed solvent system (e.g., DMF/DCM, NMP/DCM) solvent_check->mixed_solvent If solubility is poor temp Action: Increase reaction temperature (e.g., up to 50-60°C) mixed_solvent->temp chaotropic Action: Add chaotropic salts (e.g., LiCl) to disrupt aggregation sonication Action: Apply sonication during dissolution chaotropic->sonication temp->chaotropic double_couple Action: Perform a double coupling sonication->double_couple reagent Action: Use a more potent coupling reagent (e.g., HATU, HCTU) double_couple->reagent success Resolution: Improved Solubility and Reaction Completion reagent->success Monitor progress with Kaiser test start Problem: Low Yield in Suzuki Coupling solvent_choice Initial Solvent (e.g., Toluene, THF) start->solvent_choice high_boiling_solvent Action: Switch to a higher-boiling solvent (e.g., Dioxane, DMF, NMP) to improve solubility and allow for higher reaction temperatures solvent_choice->high_boiling_solvent If reactants are insoluble cosolvent Action: Add a co-solvent (e.g., water, ethanol) to improve solubility of the base high_boiling_solvent->cosolvent base_check Check Base Solubility and Strength (e.g., K2CO3, Cs2CO3) cosolvent->base_check ligand_check Optimize Ligand and Palladium Source base_check->ligand_check degas Action: Ensure rigorous degassing of the solvent and reaction mixture to prevent catalyst deactivation ligand_check->degas success Resolution: Increased Product Yield degas->success

References

L-Biphenylalanine Fluorescence Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Biphenylalanine fluorescence quenching troubleshooting. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with its fluorescence properties. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

This compound, a derivative of phenylalanine, exhibits fluorescence due to its biphenyl (B1667301) moiety. The exact excitation and emission maxima can vary depending on the specific isomeric form and the local environment, such as the solvent. For some isomeric biphenyl-L-phenylalanine derivatives (as N-pentenoyl protected amino acids in acetonitrile), the maximum absorption wavelengths (λmax) have been reported to be in the range of 249 to 283 nm.[1] The fluorescence emission spectra for these derivatives are also available and show some variation among isomers.[1] For comparison, the parent amino acid, L-phenylalanine, has an excitation maximum at approximately 260 nm and an emission maximum around 280 nm.[2]

Q2: What is the expected fluorescence quantum yield of this compound?

Q3: What are the primary mechanisms that can lead to the quenching of this compound fluorescence?

Fluorescence quenching of this compound can occur through several mechanisms, broadly categorized as static or dynamic quenching.

  • Static Quenching: This occurs when this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the number of excitable fluorophores.

  • Dynamic Quenching (Collisional Quenching): This happens when the excited this compound molecule collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.

  • Photoinduced Electron Transfer (PET): In some cases, an electron can be transferred from an electron-rich part of a molecule to the excited fluorophore, or vice-versa, causing quenching. The efficiency of PET is often dependent on the solvent polarity and the conformation of the molecule.[4]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

Q: I am not observing any fluorescence from my this compound sample. What could be the issue?

A: Several factors could contribute to a lack of fluorescence. Here is a step-by-step guide to troubleshoot this issue:

  • Instrument Settings:

    • Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for this compound. Start with an excitation wavelength around 260-280 nm and scan for emission.

    • Slit Widths: Ensure that the excitation and emission slit widths are appropriately set to allow sufficient light detection.

  • Sample Preparation and Concentration:

    • Concentration Too Low: The concentration of this compound may be below the detection limit of your instrument. Try preparing a more concentrated sample.

    • Degradation: this compound, like other amino acids, can degrade over time, especially when exposed to light (photobleaching) or harsh chemical conditions. Prepare fresh solutions for your experiments and store stock solutions in the dark at low temperatures.

  • Environmental Factors:

    • Presence of Quenchers: Your sample or solvent may contain quenching impurities. High-purity solvents and reagents are crucial. Common quenchers include dissolved oxygen and heavy metal ions. De-gassing your solvent by purging with an inert gas like nitrogen or argon can sometimes improve the signal.

    • pH of the Solution: The fluorescence of phenylalanine and its derivatives can be pH-dependent. The protonation state of the amino and carboxyl groups can influence the fluorescence quantum yield. For instance, the deprotonated N-terminal amino group can act as a quencher for nearby fluorophores.[5] Check and adjust the pH of your solution to an optimal range, which may need to be determined empirically.

Problem 2: Inconsistent or Unstable Fluorescence Signal

Q: The fluorescence intensity of my this compound sample is fluctuating or decreasing over time. What is causing this?

A: Signal instability can be frustrating. Here are the common culprits and their solutions:

  • Photobleaching:

    • Cause: Prolonged exposure to the excitation light can lead to the irreversible photochemical destruction of the this compound fluorophore.

    • Solution: Reduce the excitation light intensity, decrease the exposure time, or use a photostabilizing agent if compatible with your experimental system.

  • Concentration Effects:

    • Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may aggregate, leading to self-quenching and a decrease in fluorescence intensity.

    • Solution: Perform a concentration-dependent study to find the optimal concentration range where fluorescence is maximal and aggregation is minimized. Diluting the sample may resolve the issue.

  • Temperature Fluctuations:

    • Cause: Dynamic quenching is often temperature-dependent. An increase in temperature can lead to more frequent collisions between the fluorophore and any quenchers present, resulting in decreased fluorescence.

    • Solution: Ensure that your sample holder and the surrounding environment are temperature-controlled.

  • Solvent Effects:

    • Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence of a fluorophore. Changes in the solvent environment during an experiment can lead to signal instability. Increasing solvent polarity can sometimes lead to a red shift (longer wavelength) in the emission spectrum.

    • Solution: Use a consistent and appropriate solvent system for all your measurements. If your experiment involves changing the solvent composition, be aware of the potential effects on fluorescence.

Data Presentation

Table 1: Spectral Properties of Phenylalanine and Biphenyl-Phenylalanine Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)SolventReference
L-Phenylalanine~260~2800.022Water[2][3]
Biphenyl-L-phenylalanine Derivative A283--Acetonitrile[1]
Biphenyl-L-phenylalanine Derivative B282--Acetonitrile[1]
Biphenyl-L-phenylalanine Derivative C249--Acetonitrile[1]
Biphenyl-L-phenylalanine Derivative D252--Acetonitrile[1]

Note: Emission maxima and quantum yields for the specific biphenyl-phenylalanine derivatives were not explicitly provided in the cited source.

Experimental Protocols

Protocol 1: Determining the Optimal Excitation and Emission Wavelengths

  • Prepare a solution of this compound in a suitable solvent (e.g., water, phosphate (B84403) buffer, or an organic solvent like acetonitrile) at a concentration of approximately 10 µM.

  • Using a spectrofluorometer, set the emission wavelength to a value slightly higher than the expected excitation maximum (e.g., 300 nm) and scan a range of excitation wavelengths (e.g., 230-300 nm) to find the excitation maximum (λex).

  • Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 270-400 nm) to find the emission maximum (λem).

  • Record the optimal excitation and emission wavelengths.

Protocol 2: Investigating the Effect of pH on Fluorescence

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to pH 10).

  • Prepare identical concentrations of this compound in each buffer solution.

  • Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.

Protocol 3: Concentration-Dependent Fluorescence Study (to check for ACQ)

  • Prepare a stock solution of this compound.

  • Create a series of dilutions from the stock solution, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM).

  • Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity versus concentration. A linear relationship at lower concentrations that plateaus or decreases at higher concentrations is indicative of Aggregation-Caused Quenching (ACQ).

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Initial Checks cluster_analysis Systematic Analysis cluster_solutions Potential Solutions start Fluorescence Quenching Issue check_instrument Verify Instrument Settings (Wavelengths, Slits) start->check_instrument check_sample Check Sample Preparation (Concentration, Freshness) start->check_sample analyze_env Analyze Environmental Factors check_instrument->analyze_env solution_instrument Optimize Wavelengths & Slit Widths check_instrument->solution_instrument analyze_conc Perform Concentration Study check_sample->analyze_conc analyze_time Monitor Signal Over Time check_sample->analyze_time solution_sample Prepare Fresh Sample Adjust Concentration check_sample->solution_sample solution_env Control pH & Temperature De-gas Solvent analyze_env->solution_env solution_acq Work at Lower Concentrations analyze_conc->solution_acq solution_photo Reduce Excitation Intensity & Exposure Time analyze_time->solution_photo

A troubleshooting workflow for this compound fluorescence quenching.

Quenching_Mechanisms cluster_dynamic Dynamic Quenching F Fluorophore (F) (Ground State) F_star Excited Fluorophore (F*) (Excited State) F->F_star + hν_ex FQ Non-fluorescent Complex (FQ) F->FQ F_star->F + Q F_star->F Fluorescence no_rad Non-radiative Decay Q Quencher (Q) light Excitation Light (hν_ex) fluorescence Fluorescence (hν_em)

Simplified diagram of static vs. dynamic fluorescence quenching.

References

Technical Support Center: Minimizing Steric Hindrance with L-Biphenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of L-Biphenylalanine (Bip) into peptides and proteins to minimize steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide and protein design?

A1: this compound (Bip) is an unnatural amino acid with a bulky biphenyl (B1667301) side chain.[1] It is incorporated into peptides and proteins to introduce steric bulk, which can be used to probe or overcome steric hindrance in various biological contexts.[2][3] In drug design, for instance, introducing a bulky group like biphenylalanine can create a "steric shield" to protect the peptide backbone from enzymatic degradation, thereby enhancing its metabolic stability.[4][5]

Q2: How does the incorporation of this compound affect peptide solubility?

A2: Due to its large, hydrophobic biphenyl side chain, incorporating this compound can significantly decrease the solubility of peptides in aqueous solutions. Peptides with a high proportion of non-polar amino acids, like this compound, tend to aggregate.[2][6] It is crucial to carefully consider the overall amino acid composition and net charge of the peptide to mitigate solubility issues.[6]

Q3: What are the main challenges during the solid-phase peptide synthesis (SPPS) of peptides containing this compound?

A3: The primary challenges in synthesizing peptides containing the bulky this compound residue are:

  • Low coupling efficiency: The steric bulk of the biphenyl side chain can hinder the approach of the activated amino acid to the free amine on the resin, leading to incomplete coupling reactions.[7]

  • Aggregation: The hydrophobicity of this compound can promote peptide chain aggregation on the solid support, blocking reactive sites and further reducing coupling and deprotection efficiency.[8]

  • Difficult deprotection: Incomplete removal of the Fmoc protecting group can occur due to steric hindrance and aggregation, leading to truncated peptide sequences.

Q4: Can this compound be incorporated into proteins in living cells?

A4: Yes, this compound can be site-specifically incorporated into proteins in mammalian cells and other expression systems using the amber stop codon suppression technique.[1][9][10] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[10][11]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency during SPPS of this compound-containing Peptides

Symptoms:

  • Positive Kaiser test (blue/purple beads) after coupling step, indicating free primary amines.[7]

  • Presence of deletion sequences (missing the Bip residue) in the final product, confirmed by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Steric Hindrance 1. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-L-Biphenylalanine.[7] 2. Extend Coupling Time: Increase the coupling reaction time to allow for the sterically hindered reaction to proceed to completion.[7]The bulky biphenyl group slows down the reaction kinetics. Repeating the coupling or allowing more time can drive the reaction to completion.
Poor Reagent Quality 1. Use Fresh Reagents: Ensure that coupling reagents (e.g., HBTU, HATU), solvents (e.g., DMF, NMP), and Fmoc-L-Biphenylalanine are fresh and have been stored correctly to prevent degradation.[7] 2. Use High-Purity Solvents: Use amine-free DMF or NMP, as impurities can interfere with the coupling reaction.[7]Degraded or impure reagents will have lower reactivity, leading to incomplete coupling.
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or use a solvent mixture containing chaotropic salts like LiCl to disrupt secondary structures.[8] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, introduce pseudoproline dipeptides to disrupt the peptide backbone's hydrogen bonding network.Aggregation can physically block the reactive sites on the resin. Changing the solvent or incorporating structure-disrupting elements can improve solvation and accessibility.
Issue 2: Low Solubility of Purified this compound-Containing Peptides

Symptoms:

  • The lyophilized peptide does not dissolve in aqueous buffers.

  • Precipitation of the peptide is observed during purification or handling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Hydrophobicity 1. Determine Net Charge: Calculate the peptide's theoretical isoelectric point (pI). 2. Adjust pH: Attempt to dissolve the peptide in a buffer with a pH at least two units away from its pI. For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10-25% acetic acid).[12]A peptide's solubility is lowest at its pI. Increasing the net charge by adjusting the pH enhances its interaction with water.
Strong Intermolecular Interactions 1. Use Organic Co-solvents: If the peptide remains insoluble, try dissolving it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add this solution to the aqueous buffer with stirring.[12][13] 2. Sonication: Gently sonicate the sample in a water bath to help break up aggregates.[12]Organic solvents can disrupt hydrophobic interactions and help solvate the peptide. Sonication provides energy to overcome aggregation forces.

Quantitative Data

Table 1: Effect of L-Phenylalanine on the EC50 of the Calcium-Sensing Receptor (CaSR)

The following data illustrates how an aromatic amino acid, L-phenylalanine, can allosterically modulate the activity of a G protein-coupled receptor (GPCR), the Calcium-Sensing Receptor (CaSR), by affecting its response to the primary ligand, Ca2+. This serves as an example of how introducing bulky side chains can influence receptor function.

Condition EC50 of [Ca2+]o (mM) Hill Coefficient
Wild-Type CaSR2.9 ± 0.23.0
Wild-Type CaSR + 5 mM L-Phenylalanine1.9 ± 0.24.0
Data adapted from a study on the functional cooperativity of the Calcium-Sensing Receptor.[9]
Table 2: Kinetic Parameters of Phenylalanine Dehydrogenase (PheDH) Mutants

This table shows how mutations designed to reduce steric hindrance in the active site of Bacillus badius Phenylalanine Dehydrogenase (PheDH) affect its catalytic efficiency for the synthesis of L-homophenylalanine (B555022). This demonstrates the principle of improving enzyme function by modulating steric factors.

Enzyme kcat (s-1) Km (mM) kcat/Km (s-1mM-1) Fold Increase in kcat/Km
Wild-Type0.23 ± 0.021.1 ± 0.10.211.0
V309G/L306V/V144G Mutant2.92 ± 0.151.08 ± 0.092.7012.9
Data from a study on structure-guided steric hindrance engineering of PheDH.[3][14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide

This protocol outlines the manual Fmoc-based SPPS of a hypothetical peptide containing this compound.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Perform a Kaiser test to confirm complete coupling (negative result - yellow beads).

4. This compound Coupling (Special Considerations):

  • Activate Fmoc-L-Biphenylalanine-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in NMP.
  • Add the activated solution to the resin and agitate for at least 4 hours.
  • Perform a Kaiser test. If positive, wash the resin with NMP and perform a second coupling with a fresh solution of activated Fmoc-L-Biphenylalanine-OH for another 4 hours.

5. Capping (Optional but Recommended):

  • If the Kaiser test is still positive after the second coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by reverse-phase HPLC.

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells via Amber Suppression

This protocol provides a general workflow for incorporating this compound into a protein of interest in a mammalian cell line.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound.
  • Obtain or construct a plasmid expressing the corresponding orthogonal tRNAPylCUA.[15]
  • Mutate the gene of your protein of interest to introduce an amber stop codon (TAG) at the desired incorporation site.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T) in the appropriate growth medium.
  • Co-transfect the cells with the three plasmids (synthetase, tRNA, and the target protein with the amber codon) using a suitable transfection reagent. Optimize the ratio of the plasmids to maximize incorporation efficiency.[1]

3. Unnatural Amino Acid Supplementation:

  • After transfection, supplement the cell culture medium with this compound at an optimized concentration (typically in the range of 0.5-2 mM).

4. Protein Expression and Harvest:

  • Induce protein expression if your system is inducible.
  • Allow the cells to express the protein for 24-72 hours.
  • Harvest the cells by centrifugation.

5. Protein Purification and Verification:

  • Lyse the cells and purify the protein of interest using an appropriate method (e.g., affinity chromatography if the protein is tagged).
  • Verify the successful incorporation of this compound by mass spectrometry (observing the expected mass shift).

Visualizations

Diagram 1: Workflow for Troubleshooting Low Coupling Efficiency in SPPS

Troubleshooting_Coupling start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents extend_coupling Extend Coupling Time (e.g., to 4-6 hours) check_reagents->extend_coupling Reagents OK kaiser_test_1 Repeat Kaiser Test extend_coupling->kaiser_test_1 double_couple Perform Double Coupling kaiser_test_2 Repeat Kaiser Test double_couple->kaiser_test_2 change_solvent Switch to NMP or add Chaotropic Salts kaiser_test_3 Repeat Kaiser Test change_solvent->kaiser_test_3 kaiser_test_1->double_couple Positive success Coupling Successful (Negative Kaiser Test) kaiser_test_1->success Negative kaiser_test_2->change_solvent Positive kaiser_test_2->success Negative kaiser_test_3->success Negative failure Consider Capping or Sequence Redesign kaiser_test_3->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency of this compound in SPPS.

Diagram 2: Amber Suppression for this compound Incorporation

Amber_Suppression cluster_cell Cellular Machinery cluster_orthogonal Orthogonal System ribosome Ribosome protein Full-length Protein with Bip ribosome->protein incorporates Bip mrna mRNA with TAG codon mrna->ribosome translation bip This compound (Bip) synthetase Bip-tRNA Synthetase bip->synthetase charged_trna Bip-tRNA(CUA) synthetase->charged_trna charges trna tRNA(CUA) trna->synthetase charged_trna->ribosome reads TAG

Caption: Simplified workflow of unnatural amino acid incorporation via amber suppression.

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of L-Biphenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of non-canonical amino acid (ncAA) incorporation into proteins is crucial for applications ranging from protein engineering to the development of novel therapeutics. L-Biphenylalanine (BPA) is a valuable ncAA used to probe and modify protein structure and function. This guide provides a comparative overview of mass spectrometry (MS)-based techniques for the analysis of BPA incorporation, supported by experimental considerations and data presentation.

Comparison of Proteomic Strategies

The two primary mass spectrometry-based proteomics strategies, top-down and bottom-up, offer distinct advantages and disadvantages for analyzing proteins containing ncAAs like this compound.[1][2] The choice between them depends on the specific research question, sample complexity, and available instrumentation.[2]

Bottom-up proteomics , also known as "shotgun" proteomics, is the most widely used approach.[3] It involves the enzymatic digestion of proteins into smaller peptides before MS analysis.[1] This method excels in high-throughput identification of a large number of proteins from complex mixtures.[3] However, a key limitation is that information about post-translational modifications (PTMs) and the specific combination of modifications on a single protein (proteoforms) can be lost because the analysis is performed at the peptide level.[1][4]

Top-down proteomics analyzes intact proteins directly, avoiding the digestion step.[3][5] This preserves crucial information about PTMs and proteoforms, providing a complete view of the protein sequence and its modifications.[2][4] While powerful for detailed characterization of single proteins or simple mixtures, top-down proteomics is technically more demanding, requires high-resolution mass spectrometers, and has a lower throughput compared to bottom-up methods.[5]

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Analysis of peptides after protein digestion[1][6]Analysis of intact, undigested proteins[4][5]
Throughput HighLow[5]
Protein Sequence Coverage Partial and variable[1]Potentially 100%[2][4]
PTM/ncAA Localization Inferred from modified peptidesDirect localization on the intact protein
Instrumentation Widely available standard mass spectrometersRequires high-resolution instruments (e.g., FT-ICR, Orbitrap)[5]
Data Analysis Mature and well-established workflowsComplex due to intricate spectra of large molecules[5]
Best For Large-scale protein identification and quantificationDetailed characterization of specific proteoforms and PTMs

Key Experimental Protocols

A successful mass spectrometry analysis of this compound incorporation relies on a meticulously executed experimental workflow. The following protocol outlines a standard bottom-up approach.

Experimental Protocol: Bottom-Up Analysis of this compound Incorporation
  • Protein Extraction and Digestion:

    • Lyse cells containing the protein of interest with an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify the total protein concentration using a standard assay (e.g., BCA assay).

    • Perform in-solution or in-gel digestion. For in-solution digestion, denature proteins with urea, reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest with a protease like trypsin overnight at 37°C.

  • Peptide Desalting and Cleanup:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Use a C18 solid-phase extraction (SPE) column or tip to desalt and concentrate the peptides.

    • Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile (B52724) with 0.1% TFA) and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, SEQUEST, or MaxQuant) to match the acquired MS/MS spectra against a protein sequence database.

    • Crucially, the database must be modified to include the mass of this compound as a variable modification on all potential amino acid residues that it might replace (commonly Phenylalanine). The mass shift for this compound (C15H15NO2, molecular weight ~241.29 Da) compared to Phenylalanine (C9H11NO2, molecular weight ~165.19 Da) must be accurately specified.

    • Specialized software can be used to identify related spectra that differ by a specific mass shift, which is useful for finding peptides with unexpected modifications like ncAA incorporation.[7][8]

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes involved in the analysis.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture with This compound protein_extraction Protein Extraction cell_culture->protein_extraction digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup lc_separation LC Separation cleanup->lc_separation Inject Sample ms1_scan MS1 Scan (Precursor Mass) lc_separation->ms1_scan ms2_scan MS/MS Fragmentation ms1_scan->ms2_scan database_search Database Search (with BPA modification) ms2_scan->database_search Acquire Spectra peptide_id Peptide Identification database_search->peptide_id protein_inference Protein Inference & Quantification peptide_id->protein_inference cluster_cid_hcd Collision-Based (CID/HCD) cluster_etd_ecd Electron-Based (ETD/ECD) start Peptide with this compound cid_hcd_node Backbone Fragmentation (b- and y-ions) start->cid_hcd_node Select Fragmentation Method etd_ecd_node Backbone Fragmentation (c- and z-ions) start->etd_ecd_node Select Fragmentation Method cid_hcd_outcome Potential for ncAA side chain loss or fragmentation cid_hcd_node->cid_hcd_outcome etd_ecd_outcome Preserves ncAA side chain, ideal for localization etd_ecd_node->etd_ecd_outcome

References

Confirming Site-Specific Insertion of L-Biphenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to incorporate non-canonical amino acids (ncAAs) like L-Biphenylalanine into proteins at specific sites opens up a new frontier in protein engineering and therapeutic development. This guide provides a comprehensive comparison of methods to confirm the successful and precise insertion of this compound, supported by experimental data and detailed protocols.

The site-specific incorporation of ncAAs is a powerful tool for introducing novel functionalities into proteins, such as fluorescent probes, photocrosslinkers, and unique chemical handles for bioorthogonal reactions. This compound (Bipha), with its bulky, hydrophobic side chain, is of particular interest for studying protein-protein interactions, enhancing protein stability, and developing novel therapeutics. However, rigorous confirmation of its precise insertion is critical to ensure the integrity of downstream experiments and the desired functionality of the engineered protein.

This guide details the most common and effective techniques for confirming site-specific incorporation of this compound and other ncAAs, including mass spectrometry, Western blotting, and fluorescence-based methods. We present a comparative analysis of these techniques, outlining their principles, protocols, and relative advantages and disadvantages.

Comparison of Confirmation Methods

Method Principle Information Provided Throughput Quantitative? Key Advantages Key Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Tandem MS (MS/MS) fragments peptides and measures the fragment masses.Precise mass of the modified protein and peptide fragments, confirming the presence and exact location of the ncAA.[1]Low to MediumYesUnambiguous identification and localization of the ncAA. High sensitivity and accuracy.Requires specialized equipment and expertise. Can be time-consuming.
Western Blotting Uses antibodies to detect specific proteins separated by size.Confirms the expression of the full-length protein at the expected molecular weight, indicating successful ncAA incorporation.[2]HighSemi-quantitativeRelatively simple, widely available technique. Good for initial screening of multiple clones.Does not confirm the exact site of incorporation. Can be prone to non-specific antibody binding.
Fluorescence-Based Methods Utilizes the intrinsic fluorescence of an ncAA or the attachment of a fluorescent dye to the ncAA.Visualization of the modified protein in cells or in vitro, confirming its expression and localization.[3]HighYes (with appropriate controls)Enables live-cell imaging and high-throughput screening.[4] Sensitive detection.This compound is not intrinsically fluorescent, requiring labeling with an external dye. Potential for steric hindrance from the dye.

Experimental Workflows and Protocols

The successful incorporation of this compound relies on the principles of genetic code expansion (GCE), where an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to recognize the ncAA and insert it in response to a reassigned codon, typically a stop codon like UAG (amber).[5][6]

Experimental_Workflow cluster_gce Genetic Code Expansion cluster_confirmation Confirmation of Incorporation plasmid Plasmid Engineering: - Gene of interest with TAG codon - Orthogonal aaRS/tRNA pair transformation Transformation into Expression Host (e.g., E. coli) plasmid->transformation expression Protein Expression in media containing This compound transformation->expression lysis Cell Lysis and Protein Purification expression->lysis western Western Blot lysis->western Initial Screen ms Mass Spectrometry lysis->ms Definitive Confirmation fluorescence Fluorescence Labeling & Microscopy lysis->fluorescence Visualization Mass_Spectrometry_Workflow protein Purified Protein with This compound digestion Proteolytic Digestion (e.g., Trypsin) protein->digestion lc Liquid Chromatography (Peptide Separation) digestion->lc ms1 MS1 Scan (Intact Peptide Mass) lc->ms1 fragmentation Peptide Fragmentation (Collision-Induced Dissociation) ms1->fragmentation ms2 MS2 Scan (Fragment Ion Masses) fragmentation->ms2 analysis Data Analysis: Sequence Confirmation ms2->analysis

References

A Comparative Guide to the Fluorescent Properties of L-Biphenylalanine and Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorescent amino acids into peptides and proteins is a powerful technique for elucidating biological structure and function. L-Biphenylalanine (BPA), a non-natural amino acid, has emerged as a valuable fluorescent probe due to its unique photophysical properties. This guide provides an objective comparison of the fluorescent characteristics of this compound isomers against the naturally fluorescent amino acids—tryptophan, tyrosine, and phenylalanine—supported by experimental data.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key fluorescent properties of this compound isomers and the intrinsic fluorescent amino acids. These parameters are crucial for selecting the appropriate fluorescent probe for specific research applications, such as Förster Resonance Energy Transfer (FRET) studies.[1]

Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
This compound Isomers
4-Biphenyl-L-phenylalanine2803130.88Not explicitly reported, expected to be in the nanosecond range
3-Biphenyl-L-phenylalanine2543070.58Not explicitly reported, expected to be in the nanosecond range
2-Biphenyl-L-phenylalanine2493380.05Not explicitly reported, expected to be in the nanosecond range
3,4-Biphenyl-L-phenylalanine2833550.06Not explicitly reported, expected to be in the nanosecond range
Natural Amino Acids
L-Tryptophan280348~0.13 - 0.20~2.5 - 3.1
L-Tyrosine274303~0.14~3.6
L-Phenylalanine257282~0.02 - 0.04~6.4 - 7.5[2][3]

Experimental Protocols

Accurate determination of fluorescent properties is paramount for reliable experimental outcomes. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, ethanol)

  • Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of interest (e.g., this compound)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample² / ηstandard²)

    where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a molecule.[2] It measures the time delay between the excitation pulse and the detection of the emitted photon.

Materials:

  • TCSPC Spectrometer (including a pulsed light source, a fast detector, and timing electronics)

  • Sample of interest in a suitable solvent

  • Scattering solution (e.g., dilute ludox) for instrument response function (IRF) measurement

Procedure:

  • Prepare the sample at a concentration that gives a reasonable fluorescence signal without being overly concentrated.

  • Measure the Instrument Response Function (IRF) by recording the scatter from a solution like dilute ludox at the excitation wavelength. The IRF represents the time profile of the excitation pulse.

  • Acquire the fluorescence decay data for the sample by exciting it with the pulsed light source and collecting the emitted photons over time.

  • Analyze the decay data by fitting it to one or more exponential decay functions, convoluted with the measured IRF. The general form of the decay is:

    I(t) = Σ αᵢ * exp(-t/τᵢ)

    where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th decay component, and τᵢ is the lifetime of the i-th decay component. For many single fluorophores in a homogenous environment, a single exponential decay is sufficient.

  • The fluorescence lifetime (τ) is the time constant of the exponential decay.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and concepts in fluorescence spectroscopy.

Fluorescence_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep_Standard Prepare Standard Dilutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Dilutions Prep_Sample->Measure_Abs Record_Fluor Record Fluorescence Spectra Measure_Abs->Record_Fluor Integrate_Spectra Integrate Emission Spectra Record_Fluor->Integrate_Spectra Plot_Data Plot Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

A Researcher's Guide to Functional Assays for Proteins Containing L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of the unnatural amino acid L-Biphenylalanine (Bipha) into proteins opens up new avenues for probing protein structure, function, and interactions. This guide provides a comparative overview of key functional assays used to characterize proteins containing this bulky, hydrophobic amino acid, supported by experimental data and detailed protocols. We will explore how the introduction of Bipha can influence protein activity and how to effectively measure these changes.

Comparing Functional Assays for this compound-Containing Proteins

The choice of a functional assay is dictated by the protein of interest and the specific question being addressed. Below is a comparison of common assays, with a focus on their applicability to proteins modified with this compound.

Assay TypePrincipleTypical ReadoutProsConsApplicability for Bipha-Proteins
Enzyme Activity Assays Measures the rate of substrate conversion to product.Spectrophotometry, Fluorometry, LuminescenceDirect measure of catalytic function; quantitative.Requires a known substrate and assay conditions; may not be suitable for non-enzymatic proteins.High. Allows for direct comparison of catalytic efficiency between wild-type and Bipha-containing enzymes.
Receptor Binding Assays Quantifies the interaction between a receptor and its ligand.Radioligand binding, Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)Determines binding affinity (Kd) and kinetics (kon/koff).Does not directly measure downstream signaling.High. Useful for assessing how Bipha incorporation in or near a binding pocket affects ligand recognition.
Protein-Protein Interaction (PPI) Assays Detects and quantifies interactions between two or more proteins.Co-immunoprecipitation (Co-IP), Pull-down assays, Yeast two-hybrid (Y2H), FRETCan identify novel interaction partners and map binding interfaces.Can have high rates of false positives/negatives; may not be quantitative.Moderate to High. Bipha can be used to probe interfaces and its impact on binding affinity can be quantified with methods like SPR or FRET.
Cell-Based Functional Assays Measures a cellular response to protein activity (e.g., signaling pathway activation, cell proliferation).Reporter gene assays, Calcium imaging, Cell viability assays (e.g., MTT, CCK-8)Provides information on protein function in a more biologically relevant context.Can be complex to set up and interpret; indirect measure of protein activity.High. Essential for understanding the downstream consequences of Bipha incorporation, particularly for signaling proteins like GPCRs.

Case Study: Dihydrofolate Reductase (DHFR) Containing this compound Isomers

A key study investigated the functional consequences of incorporating four different positional isomers of this compound (Bipha A-D) into E. coli dihydrofolate reductase (DHFR) at various positions. The primary functional assay used was an enzyme activity assay that monitors the oxidation of NADPH to NADP+ at 340 nm.

Comparative Enzymatic Activity of DHFR Variants

The results demonstrate that the impact of Bipha incorporation is highly dependent on both the specific isomer and its location within the protein structure.

DHFR VariantPosition of BiphaRelative Activity (%) vs. Wild-TypeReference
Wild-Type-100[1]
Bipha A16~170-197[1]
Bipha B16~170-197[1]
Bipha C16~170-197[1]
Bipha D16~170-197[1]
Bipha A4967-77[1]
Bipha B4967-77[1]
Bipha C4967-77[1]
Bipha D4967-77[1]
Bipha A11591[1]
Bipha B11525[1]
Bipha C11582[1]
Bipha D115~11-12[1]

Note: The increased activity at position 16 is attributed to an increased off-rate of tetrahydrofolate, a rate-limiting step in the wild-type enzyme.

Experimental Protocols

DHFR Enzyme Activity Assay

This protocol is adapted from the methodology used to assess the activity of DHFR variants containing this compound[1].

Materials:

  • MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, 0.1 mM EDTA, 10 mM β-mercaptoethanol, pH 7.0)

  • NADPH solution (10 mM in MTEN buffer)

  • Dihydrofolate solution (5 mM in MTEN buffer, pH 7.0)

  • Purified wild-type and Bipha-containing DHFR proteins

  • UV-Vis spectrophotometer

Procedure:

  • In a 1 mL cuvette, mix 0.97 mL of MTEN buffer with 10 µL of 10 mM NADPH.

  • Add 100 ng of the purified DHFR protein to the mixture.

  • Incubate the mixture at 37 °C for 3 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM dihydrofolate.

  • Immediately monitor the decrease in absorbance at 340 nm over a period of 10 minutes.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

DHFR enzyme activity assay workflow.
Förster Resonance Energy Transfer (FRET) Assay

This compound's fluorescent properties make it a potential FRET donor. This protocol outlines a general workflow for a FRET-based assay to study protein conformational changes or protein-protein interactions.

Materials:

  • Purified protein containing this compound (donor).

  • Purified protein or ligand labeled with a suitable FRET acceptor fluorophore.

  • Appropriate buffer for the biological system under study.

  • Fluorometer with the capability to measure emission spectra.

Procedure:

  • Prepare samples containing:

    • Donor-only (protein with Bipha).

    • Acceptor-only (labeled protein/ligand).

    • Donor and acceptor in the same solution.

  • Excite the donor fluorophore (this compound, typically with UV light, e.g., 280 nm).

  • Measure the emission spectrum of each sample.

  • In the presence of FRET, a decrease in the donor's emission intensity and an increase in the acceptor's emission intensity will be observed in the donor-acceptor sample compared to the individual components.

  • FRET efficiency can be calculated to determine the distance between the donor and acceptor.

FRET_Assay_Workflow cluster_sample_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Donor Donor-labeled Protein (with Bipha) Excite_Donor Excite Donor (e.g., 280 nm) Donor->Excite_Donor Acceptor Acceptor-labeled Protein/Ligand Acceptor->Excite_Donor Donor_Acceptor Mix Donor and Acceptor Donor_Acceptor->Excite_Donor Measure_Emission Measure Emission Spectrum Excite_Donor->Measure_Emission Analyze_Spectra Analyze Emission Spectra (Donor Quenching, Acceptor Sensitization) Measure_Emission->Analyze_Spectra Calculate_FRET Calculate FRET Efficiency Analyze_Spectra->Calculate_FRET

General workflow for a FRET-based assay.

Signaling Pathways and this compound

While direct studies of this compound-containing proteins in complex signaling pathways are emerging, the structural similarity to L-phenylalanine suggests potential applications in pathways where this natural amino acid plays a regulatory role.

mTOR Signaling Pathway

L-phenylalanine is known to be one of the essential amino acids that can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation[2]. The incorporation of this compound into proteins that are upstream or downstream of mTOR could be a valuable tool to dissect this pathway. For instance, a Bipha-containing kinase or substrate could be used to study the specific protein-protein interactions that govern mTOR activation.

mTOR_Signaling AminoAcids Amino Acids (e.g., L-Phenylalanine) Rag_GTPases Rag GTPases AminoAcids->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Simplified mTOR signaling pathway activated by amino acids.
NMDA Receptor Signaling

L-phenylalanine has been shown to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory[3]. The incorporation of this compound into the NMDA receptor itself or into interacting proteins could provide insights into the molecular mechanisms of its modulation. For example, placing Bipha in the ligand-binding domain could alter the receptor's affinity for glutamate (B1630785) or glycine, and the functional consequences could be measured using electrophysiology.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine Glycine->NMDAR binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx opens to allow Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling activates

Basic representation of NMDA receptor activation.

Conclusion

The incorporation of this compound into proteins provides a powerful tool for dissecting protein function. The choice of functional assay is crucial for obtaining meaningful data. Enzyme activity assays offer a direct measure of catalytic function, while cell-based assays provide a more holistic view of a protein's role in cellular processes. As research in this area continues to grow, the development and application of a wider range of functional assays will be essential for fully realizing the potential of this and other unnatural amino acids in protein science and drug discovery.

References

A Comparative Guide to the Structural Analysis of Proteins with Incorporated L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nAAs) into proteins offers a powerful tool for elucidating structure, function, and dynamics. L-Biphenylalanine (Bipha), with its extended aromatic side chain, serves as a valuable fluorescent probe and a tool for introducing unique structural features. This guide provides a comprehensive comparison of this compound with other commonly used nAAs for protein structural analysis, supported by experimental data and detailed protocols.

Introduction to this compound in Protein Structural Analysis

This compound is a non-natural amino acid that can be genetically encoded into proteins in response to a nonsense codon, typically the amber codon (UAG). Its biphenyl (B1667301) side chain provides a larger hydrophobic surface compared to natural aromatic amino acids like phenylalanine and tryptophan. This unique feature makes it a useful probe for studying protein folding, conformational changes, and protein-protein interactions. Furthermore, its intrinsic fluorescence allows for spectroscopic studies without the need for external fluorescent labels, which can sometimes perturb the native protein structure.[1]

Quantitative Comparison of this compound and Alternatives

The choice of a non-natural amino acid for structural studies depends on several factors, including its incorporation efficiency, its effect on protein stability and structure, and its specific utility as a probe. The following table summarizes the key quantitative parameters for this compound and two common alternatives: p-Azidophenylalanine (pAzF) and 4-Cyanophenylalanine (pCNF).

ParameterThis compound (Bipha)p-Azidophenylalanine (pAzF)4-Cyanophenylalanine (pCNF)
Primary Application Fluorescent probe for conformational changes and protein-protein interactions.Photo-crosslinking to map protein interactions; click chemistry handle.Vibrational (IR) probe of local electrostatic environment.
Incorporation Yield Good efficiency reported; specific yields are protein and site-dependent.0.9–1.7 mg/mL (in a cell-free system)[2]87% overall yield of the amino acid synthesis.[3]
Effect on Protein Stability (ΔTm) Not extensively reported; expected to be context-dependent due to its hydrophobicity.Can be detrimental to protein stability depending on the substitution site.[4]Minimal perturbation reported in some cases.
Structural Perturbation Minimal perturbation reported in some cases, with rotational flexibility of the biphenyl bond.[1]Can cause local structural deviations from the wild-type structure.[4]Minimal perturbation reported, allowing its use as a spectroscopic reporter.[2]
X-ray Structure Resolution 2.05 Å (for p-Biphenylalanine)[5]Not specifically reported for comparison.Structures refined to 1.60 Å and 2.05 Å.[2]
Quantum Yield (Φ) 0.10 - 0.73 (for different isomers)[1]N/AN/A

Experimental Protocols

General Protocol for Site-Specific Incorporation of this compound via Amber Codon Suppression in E. coli

This protocol is adapted from established methods for incorporating non-natural amino acids.[6][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired site.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for this compound.

  • This compound

  • LB medium and Terrific Broth (TB)

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-Bipha plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of TB medium containing antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Purification of Recombinant Protein Containing this compound

Due to the hydrophobic nature of the biphenyl side chain, proteins containing this compound may require modified purification protocols to prevent aggregation.[8][9]

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Ni-NTA affinity resin (for His-tagged proteins)

  • Hydrophobic Interaction Chromatography (HIC) resin (optional)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the protein with elution buffer.

  • Hydrophobic Interaction Chromatography (Optional): If the protein shows signs of aggregation, HIC can be used as an additional purification step. The high salt concentration from the affinity elution can facilitate binding to the HIC resin. Elute with a decreasing salt gradient.

  • Size-Exclusion Chromatography: As a final polishing step, perform SEC to separate the monomeric protein from aggregates.

Thermal Stability Analysis (Thermal Shift Assay)

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding or mutation.[10][11]

Materials:

  • Purified protein (wild-type and this compound-containing mutant)

  • SYPRO Orange dye

  • Real-time PCR instrument with a thermal melting program

  • Appropriate buffer

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the protein at a final concentration of 2 µM and SYPRO Orange dye at a 1:1000 dilution in the desired buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum in the first derivative of the melting curve. Compare the Tm of the wild-type protein with the this compound-containing mutant.

Visualizations

Workflow for Site-Specific Incorporation of this compound

G cluster_0 Plasmid Preparation cluster_1 E. coli Expression cluster_2 Protein Purification cluster_3 Structural Analysis plasmid_poi Expression Plasmid (Protein of Interest with TAG codon) transformation Co-transformation plasmid_poi->transformation plasmid_pevol pEVOL Plasmid (Orthogonal aaRS/tRNA for Bipha) plasmid_pevol->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Large-Scale Expression Culture starter_culture->expression_culture induction Induction (L-arabinose, IPTG, this compound) expression_culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification lysis->clarification affinity Affinity Chromatography clarification->affinity sec Size-Exclusion Chromatography affinity->sec xray X-ray Crystallography sec->xray nmr NMR Spectroscopy sec->nmr fluorescence Fluorescence Spectroscopy sec->fluorescence

Caption: Workflow for producing and analyzing proteins with this compound.

Conceptual Workflow for FRET-based Conformational Change Analysis

FRET_Workflow cluster_0 Protein Labeling cluster_1 Conformational States cluster_2 FRET Measurement cluster_3 Analysis incorporation Incorporate this compound (Donor) and an Acceptor Fluorophore state_a Conformation A (Donor and Acceptor are close) incorporation->state_a state_b Conformation B (Donor and Acceptor are far apart) incorporation->state_b excitation Excite Donor (e.g., at 280 nm) emission_a High FRET (Acceptor Emission Observed) excitation->emission_a in State A emission_b Low FRET (Donor Emission Observed) excitation->emission_b in State B analysis Correlate FRET efficiency to conformational state emission_a->analysis emission_b->analysis

References

A Comparative Guide to Sequencing L-Biphenylalanine Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount for understanding its structure-activity relationship, ensuring quality control, and meeting regulatory requirements. This guide provides a comprehensive comparison of two primary sequencing methodologies—the classic Edman degradation and modern mass spectrometry—with a specific focus on peptides incorporating the non-proteinogenic amino acid, L-Biphenylalanine.

The inclusion of unnatural amino acids like this compound into peptide therapeutics is a growing strategy to enhance potency, stability, and pharmacokinetic profiles. However, these modifications can present unique challenges for traditional sequencing methods. This document outlines the principles of each technique, presents a comparative analysis of their performance, and provides detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Edman Degradation vs. Mass Spectrometry for this compound Peptide Sequencing

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical degradation of the N-terminal amino acid.Measurement of mass-to-charge ratio of peptide fragments.
Primary Data HPLC chromatogram identifying the PTH-amino acid at each cycle.Mass spectrum showing fragment ions (b- and y-ions).
Handling of this compound Theoretically feasible, but potential for incomplete coupling and cleavage due to steric hindrance. Requires a specific PTH-Bip standard for HPLC identification.Can identify this compound by its unique mass. Fragmentation pattern may be influenced by the bulky side chain.
De Novo Sequencing Inherently a de novo sequencing method.Can be used for de novo sequencing, often aided by specialized software.
Throughput Low throughput, one sample at a time.High throughput, suitable for complex mixtures and large numbers of samples.
Sample Requirement Typically requires picomoles of purified peptide.[1]Can be performed with femtomole to attomole amounts of sample.
Instrumentation Automated protein sequencer with an integrated HPLC system.Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
Key Advantage Provides unambiguous N-terminal sequence information.[2][3]High sensitivity, speed, and ability to characterize post-translational modifications.[2]
Key Limitation Inefficient for long peptides (>30-50 amino acids) and blocked N-termini.[1][4] Potential for challenges with bulky, non-natural amino acids.Can be challenging to differentiate isobaric amino acids (e.g., leucine (B10760876) and isoleucine). Fragmentation of peptides with bulky side chains can be complex.

Edman Degradation Sequencing of this compound Peptides

Edman degradation is a well-established chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1][4] The process involves a cyclical three-step reaction:

  • Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by high-performance liquid chromatography (HPLC).

For peptides containing this compound, the bulky biphenyl (B1667301) side chain may introduce challenges. Steric hindrance could potentially lead to incomplete coupling of PITC or inefficient cleavage of the modified N-terminal residue. Furthermore, the successful identification of PTH-L-Biphenylalanine requires a previously synthesized and characterized standard to determine its retention time on the HPLC column.

Experimental Protocol: Edman Degradation

Materials:

  • Purified peptide containing this compound

  • Automated Protein Sequencer (e.g., Applied Biosystems Procise)

  • Edman degradation reagents (PITC, TFA, n-heptane, ethyl acetate, acetonitrile)

  • HPLC system with a C18 column

  • Synthesized PTH-L-Biphenylalanine standard

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) at a concentration of approximately 1 mg/mL. Load an appropriate amount (typically 10-100 picomoles) onto the sequencer's sample cartridge.

  • Automated Sequencing: Initiate the automated sequencing program on the protein sequencer. The instrument will perform the cycles of coupling, cleavage, and conversion automatically.

  • HPLC Analysis: The PTH-amino acid derivative from each cycle is automatically injected into the online HPLC system.

  • Data Analysis: The retention time of the eluted PTH derivative is compared to a standard chromatogram of known PTH-amino acids, including the synthesized PTH-L-Biphenylalanine standard, to identify the amino acid at each position.

Edman_Degradation_Workflow Peptide Peptide with this compound PITC PITC Coupling Peptide->PITC PTC_Peptide PTC-Peptide PITC->PTC_Peptide TFA_Cleavage TFA Cleavage PTC_Peptide->TFA_Cleavage ATZ_Amino_Acid ATZ-L-Biphenylalanine TFA_Cleavage->ATZ_Amino_Acid Shortened_Peptide Shortened Peptide TFA_Cleavage->Shortened_Peptide Next Cycle Conversion Conversion ATZ_Amino_Acid->Conversion PTH_Amino_Acid PTH-L-Biphenylalanine Conversion->PTH_Amino_Acid HPLC HPLC Identification PTH_Amino_Acid->HPLC Sequence Sequence Determination HPLC->Sequence

Caption: Workflow of Edman degradation for a peptide containing this compound.

Mass Spectrometry-Based Sequencing of this compound Peptides

Mass spectrometry has become the dominant technique for peptide and protein sequencing due to its high sensitivity, speed, and versatility.[2] The most common approach is tandem mass spectrometry (MS/MS), which involves the following steps:

  • Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Precursor Ion Selection: The ionized peptide (precursor ion) is selected in the first mass analyzer.

  • Fragmentation: The precursor ion is fragmented into smaller product ions by collision-induced dissociation (CID), electron-transfer dissociation (ETD), or other fragmentation methods.[5]

  • Product Ion Analysis: The mass-to-charge ratios of the product ions are measured in the second mass analyzer, generating an MS/MS spectrum.

The resulting spectrum contains a series of fragment ions (primarily b- and y-ions) from which the amino acid sequence can be deduced. This compound is identified by the characteristic mass difference between adjacent fragment ions that corresponds to its residue mass. The bulky biphenyl group can influence the fragmentation pattern, potentially leading to unique product ions that can aid in its identification.

Experimental Protocol: Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • Purified or complex mixture of peptides containing this compound

  • Liquid chromatography system (e.g., nanoLC)

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)

  • Protein sequence database (if applicable)

  • De novo sequencing software

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptides using a gradient of increasing acetonitrile concentration.

  • MS and MS/MS Analysis: The eluting peptides are directly ionized and introduced into the mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where it automatically selects the most abundant precursor ions for fragmentation and MS/MS analysis.

  • Data Analysis: The resulting MS/MS spectra can be analyzed in several ways:

    • Database Searching: If the peptide sequence is expected to be in a database, the spectra can be searched using software like Mascot or SEQUEST. The this compound modification needs to be specified in the search parameters.

    • De Novo Sequencing: For unknown sequences, specialized software can be used to interpret the fragmentation pattern and deduce the amino acid sequence directly from the MS/MS spectrum.

Mass_Spectrometry_Workflow Peptide_Mixture Peptide Sample with this compound LC_Separation LC Separation Peptide_Mixture->LC_Separation Ionization Ionization (ESI/MALDI) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Fragmentation (CID/ETD) MS1->Fragmentation MS2 MS2: Product Ion Analysis Fragmentation->MS2 Data_Analysis Data Analysis (De Novo/Database) MS2->Data_Analysis Sequence Sequence Determination Data_Analysis->Sequence

Caption: Workflow for peptide sequencing by tandem mass spectrometry.

Conclusion: Choosing the Right Method

The choice between Edman degradation and mass spectrometry for sequencing peptides containing this compound depends on the specific research question and available resources.

  • Edman degradation is the preferred method for unambiguously determining the N-terminal sequence of a highly purified peptide. Its straightforward, stepwise nature provides definitive identification of the initial amino acid residues. However, its application to this compound-containing peptides may require the synthesis of a specific PTH standard and careful optimization to overcome potential steric hindrance.

  • Mass spectrometry offers superior sensitivity, speed, and throughput, making it ideal for analyzing complex mixtures and for de novo sequencing of longer peptides. While the fragmentation of peptides with bulky non-natural amino acids can be complex, modern high-resolution mass spectrometers and advanced software tools can confidently identify this compound and determine its position within the peptide sequence.

For many applications, a combination of both techniques can provide the most comprehensive and reliable data. Mass spectrometry can be used for an initial, high-throughput analysis, while Edman degradation can be employed to confirm the N-terminal sequence of key peptides of interest.

References

L-Biphenylalanine: A Superior Alternative for Modulating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of proteins is paramount. The incorporation of unnatural amino acids (uAAs) offers a powerful tool to introduce novel functionalities, enhance stability, and probe biological mechanisms. Among the diverse array of available uAAs, L-Biphenylalanine (Bip) has emerged as a compelling alternative, offering unique advantages in terms of minimal structural perturbation and intrinsic fluorescence. This guide provides an objective comparison of this compound with other commonly used uAAs, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a biphenyl (B1667301) side chain.[1] This extended aromatic system imparts unique photophysical properties and provides a bulky, hydrophobic side chain that can be strategically employed to modulate protein-protein interactions and enhance protein stability. Its utility has been demonstrated in applications ranging from creating biocontainment systems for genetically modified organisms to serving as a fluorescent probe within proteins.[2]

Comparative Analysis of this compound and Other Unnatural Amino Acids

The selection of an unnatural amino acid is dictated by the specific application, whether it be for introducing a bioorthogonal handle for subsequent labeling, photocrosslinking to identify interacting partners, or subtly modifying protein structure and stability. While direct head-to-head comparative studies across a wide range of uAAs under identical conditions are limited, a comprehensive analysis of existing literature allows for a robust comparison of their key attributes.

Here, we compare this compound with several other widely used phenylalanine analogs: p-azido-L-phenylalanine (AzF), p-acetyl-L-phenylalanine (AcF), and various fluorinated phenylalanines.

FeatureThis compound (Bip)p-azido-L-phenylalanine (AzF)p-acetyl-L-phenylalanine (AcF)Fluorinated Phenylalanines
Primary Application Fluorescent probe, modulating protein-protein interactions, enhancing stability.Bioorthogonal labeling ("click chemistry"), photocrosslinking.[3][4][5]Bioorthogonal labeling (ketone-hydrazine ligation), photocrosslinking.[6][7]Probing protein stability, altering electronic properties, ¹⁹F-NMR studies.
Incorporation Efficiency Generally good, with minimal perturbation to protein function reported.[2]High efficiency reported in various expression systems.[8]Efficient incorporation has been demonstrated.[6]Variable, can be influenced by the degree and position of fluorination.
Impact on Protein Stability Can enhance thermal stability through increased hydrophobic packing.Can be well-tolerated with minimal structural perturbation.Generally well-tolerated within protein structures.Can significantly enhance protein stability through favorable hydrophobic and electrostatic interactions.
Intrinsic Properties Intrinsic fluorescence, allowing for direct spectroscopic analysis without the need for external fluorophores.[2]Azide (B81097) group is a versatile handle for bioorthogonal reactions.[3][4][5]Ketone group provides a specific chemical handle for ligation.[6]Fluorine atoms can serve as sensitive NMR probes.
Considerations The bulky side chain may be disruptive in sterically constrained environments.Requires subsequent labeling step after incorporation; azide can be photoreactive.Requires a subsequent labeling step.Can alter the pKa of nearby residues and may influence protein-ligand interactions.

Experimental Protocols

The site-specific incorporation of unnatural amino acids into proteins is most commonly achieved through the suppression of a nonsense codon, typically the amber stop codon (UAG), using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9] This system works independently of the host's endogenous translational machinery, allowing for the specific insertion of the uAA at the desired position within the protein sequence.

General Protocol for Unnatural Amino Acid Incorporation

This protocol outlines the key steps for the site-specific incorporation of this compound or other uAAs into a target protein expressed in E. coli.

1. Plasmid Construction:

  • The gene of interest is cloned into an expression vector. The codon at the desired site for uAA incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.
  • A second plasmid, often a pEVOL or a similar vector, carries the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[6] The aaRS is engineered to specifically recognize and charge the desired uAA onto the suppressor tRNA.

2. Transformation:

  • The expression plasmid containing the gene of interest with the amber codon and the pEVOL plasmid encoding the orthogonal pair are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Successful transformants are selected on media containing antibiotics corresponding to both plasmids.

3. Protein Expression:

  • A single colony is used to inoculate a starter culture grown overnight.
  • The starter culture is then used to inoculate a larger volume of expression medium.
  • The unnatural amino acid (e.g., this compound) is added to the culture medium to a final concentration of 1-2 mM.
  • The cells are grown to an optimal density (OD600 of 0.6-0.8) before inducing protein expression with an appropriate inducer (e.g., IPTG).
  • The culture is then incubated for a further period (typically 4-16 hours) at a reduced temperature (e.g., 18-25 °C) to enhance protein folding and solubility.

4. Protein Purification and Analysis:

  • Cells are harvested by centrifugation, lysed, and the protein of interest is purified using standard chromatography techniques (e.g., affinity chromatography based on a tag, followed by size-exclusion chromatography).
  • The successful incorporation of the uAA is confirmed by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift corresponding to the mass of the incorporated uAA.[10]
  • The purity and yield of the final protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Visualizing the Workflow and Biological Impact

To better understand the experimental process and the biological context of this compound's application, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

experimental_workflow cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_analysis Purification & Analysis gene_of_interest Gene of Interest amber_mutation Site-Directed Mutagenesis (TAG codon) gene_of_interest->amber_mutation transformation Co-transformation into E. coli amber_mutation->transformation orthogonal_pair Orthogonal aaRS/tRNA Plasmid (pEVOL) orthogonal_pair->transformation culture Cell Culture & uAA Addition transformation->culture induction Induction of Protein Expression culture->induction purification Protein Purification induction->purification mass_spec Mass Spectrometry Verification purification->mass_spec sds_page SDS-PAGE & Yield Analysis purification->sds_page

Figure 1: Experimental workflow for site-specific incorporation of an unnatural amino acid.

L-phenylalanine and its derivatives have been shown to act as signaling molecules by activating G-protein coupled receptors (GPCRs). The incorporation of this compound into a peptide ligand could modulate its interaction with a GPCR and subsequent downstream signaling.

GPCR_signaling ligand This compound-containing Ligand gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding & Activation g_protein Heterotrimeric G-protein (αβγ) gpcr->g_protein GEF Activity g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream

Figure 2: GPCR signaling pathway activated by a ligand.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Stability of Peptides Incorporating L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their inherent instability. Rapid degradation by proteases in the body curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of non-canonical amino acids. This guide provides a comparative analysis of the stability of peptides containing L-Biphenylalanine (Bip), a bulky, aromatic amino acid, against their native counterparts and other modified peptides, supported by experimental data and detailed protocols.

The inclusion of this compound in a peptide sequence can significantly enhance its resistance to enzymatic degradation. This is primarily attributed to the steric hindrance provided by the bulky biphenyl (B1667301) side chain, which can prevent the peptide from fitting into the active site of proteolytic enzymes.

Comparative Stability Data

While direct head-to-head quantitative data for a wide range of peptides is not always readily available in a single source, the following tables summarize findings from various studies that illustrate the stabilizing effect of incorporating non-canonical amino acids, including aromatic and bulky residues analogous to this compound.

Table 1: Proteolytic Stability of Peptides in Serum/Plasma
Peptide SequenceModificationHalf-life (t½) in Serum/PlasmaFold Increase in StabilityReference
Native Peptide XNone (contains L-Phenylalanine)~5 min1xHypothetical Data
Peptide X AnalogL-Phenylalanine replaced with this compound> 240 min> 48xHypothetical Data
Native Peptide YNone3.2 h1x[1]
Peptide Y AnalogNon-canonical amino acid incorporation23.3 h7.3x[1]

Note: Hypothetical data is used to illustrate the expected trend for this compound based on the known effects of other non-canonical amino acids.

Table 2: Thermal Stability of Peptides
PeptideModificationMelting Temperature (Tm)Change in TmReference
Model Peptide ANone55 °C-Hypothetical Data
Model Peptide A AnalogWith this compound65 °C+10 °CHypothetical Data
Diphenylalanine NanotubesSelf-assembledStable up to 90 °CHigh Stability[2]

Note: The high thermal stability of self-assembled diphenylalanine peptides suggests that the biphenyl moiety contributes to stabilizing intermolecular interactions.[2] This principle can extend to intramolecular stability within a single peptide chain.

Experimental Protocols

To aid researchers in their own comparative stability studies, detailed methodologies for key experiments are provided below.

Proteolytic Stability Assay in Human Serum

This protocol outlines a common method to assess the stability of a peptide in a biologically relevant matrix.

Objective: To determine the half-life of a test peptide in human serum.

Materials:

  • Test peptide (e.g., containing this compound)

  • Control peptide (e.g., the native L-Phenylalanine version)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the test and control peptides in PBS.

    • Dilute the peptide stock solutions into pre-warmed human serum to a final concentration of 1 mg/mL.

    • Incubate the samples at 37°C with gentle agitation.[3]

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately add an equal volume of cold 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.[3]

  • Sample Preparation:

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide.

  • HPLC Analysis:

    • Analyze the supernatant using reverse-phase HPLC. A typical gradient might be from 5% to 95% ACN (with 0.1% TFA) over 30 minutes.

    • Monitor the peptide peak area at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay curve.

Thermal Stability Assay using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the thermal stability of a peptide by monitoring heat changes during unfolding.

Objective: To determine the melting temperature (Tm) of a peptide.

Materials:

  • Test peptide

  • Control peptide

  • Appropriate buffer solution (e.g., PBS)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of the test and control peptides in the desired buffer at a known concentration (typically 0.5-2 mg/mL).

    • Prepare a matching buffer blank.

  • DSC Measurement:

    • Load the peptide solution into the sample cell and the buffer blank into the reference cell of the DSC instrument.

    • Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the unfolding of the peptide.

    • The temperature at the apex of this peak is the melting temperature (Tm), which is a direct measure of the peptide's thermal stability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for the stability assays.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Time_Points Take Aliquots at Time Points Incubation->Time_Points Quench Quench with TCA Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Peptide_Solution Peptide in Buffer Load_Sample Load into DSC Peptide_Solution->Load_Sample Buffer_Blank Buffer Blank Buffer_Blank->Load_Sample Temp_Scan Temperature Scan Load_Sample->Temp_Scan Thermogram Generate Thermogram Temp_Scan->Thermogram Tm_Determination Determine Tm Thermogram->Tm_Determination Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide_Native Native Peptide (Phe) Receptor GPCR Peptide_Native->Receptor Binding Degradation Proteolytic Degradation Peptide_Native->Degradation Rapid Peptide_Bip Stable Peptide (Bip) Peptide_Bip->Receptor Prolonged Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream

References

A Comparative Guide to Verifying L-Biphenylalanine Incorporation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (UAAs) like L-Biphenylalanine into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of unique chemical handles, probes, and functionalities. However, verifying the successful and precise incorporation of these UAAs is a critical validation step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common validation techniques, supported by experimental protocols and data, to assist researchers in selecting the most appropriate method for their needs.

NMR Spectroscopy: A High-Resolution Verification Tool

NMR spectroscopy is a non-invasive technique that provides high-resolution structural and dynamic information at the atomic level. For verifying this compound incorporation, NMR capitalizes on the unique chemical environment of the biphenyl (B1667301) side chain, which produces distinct signals that can be differentiated from the 20 canonical amino acids.

Principle of Verification

The verification relies on detecting NMR signals unique to the this compound residue.

  • ¹H NMR : The aromatic protons on the two phenyl rings of this compound have characteristic chemical shifts in the aromatic region of the spectrum (typically 7.3-7.7 ppm), which are distinct from those of phenylalanine, tyrosine, and tryptophan.

  • ¹³C NMR : The carbon atoms of the biphenyl group, particularly the quaternary carbons linking the two rings, provide unambiguous signals in ¹H-¹³C correlation spectra (like HSQC), confirming the presence of the UAA.[1]

  • ¹⁵N NMR : If isotopically labeled this compound is used, ¹H-¹⁵N HSQC spectra can confirm its incorporation into the protein backbone.[2]

The absence of background signals in these specific spectral regions in control samples (wild-type protein) versus the appearance of new, distinct peaks in the target sample provides strong evidence of successful incorporation.[2][3]

Detailed Experimental Protocol: NMR Analysis

This protocol outlines the key steps for verifying this compound incorporation into a target protein expressed in E. coli.

  • Protein Expression and Isotope Labeling:

    • Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene for the target protein with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.[4]

    • Grow the cells in a minimal medium (e.g., M9) supplemented with all canonical amino acids except phenylalanine to reduce mis-incorporation.

    • For enhanced signal and resolution, especially in larger proteins, use a deuterated minimal medium with ¹³C-glucose and ¹⁵NH₄Cl to produce a uniformly ¹³C, ¹⁵N-labeled, and deuterated protein.[3]

    • Add this compound to the culture medium to a final concentration of 1-2 mM prior to inducing protein expression with IPTG.[4]

    • Harvest cells and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).

  • NMR Sample Preparation:

    • Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) using dialysis or a desalting column.

    • Concentrate the protein to a final concentration of 0.1–0.5 mM.[2][5] Higher concentrations yield better signal-to-noise but may lead to aggregation.

    • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.[6]

    • Transfer approximately 500-550 µL of the final sample into a high-quality NMR tube.[2][5]

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.[2]

    • 1D ¹H Spectrum : Acquire a simple 1D ¹H spectrum to get an overall impression of the protein's fold and purity. Well-dispersed peaks are indicative of a properly folded protein.[2]

    • 2D ¹H-¹³C HSQC Spectrum : This is the key experiment for verification. Acquire a ¹H-¹³C HSQC spectrum optimized for the aromatic region. The unique correlations from the biphenyl side chain carbons and their attached protons serve as a definitive signature.

    • 2D ¹H-¹⁵N HSQC Spectrum : This spectrum shows the backbone amide signals. Comparing the spectrum of the UAA-containing protein to the wild-type can reveal structural perturbations and confirm the overall fold is maintained.

Illustrative NMR Parameters
Parameter1D ¹H2D ¹H-¹³C HSQC2D ¹H-¹⁵N HSQC
Spectrometer 600 MHz600 MHz600 MHz
Temperature 298 K (25 °C)298 K (25 °C)298 K (25 °C)
Scans 102432-6448-96
¹H Sweep Width 14-20 ppm14 ppm14 ppm
¹³C/¹⁵N Sweep Width N/A50 ppm (aromatic)35 ppm
Recycle Delay 1-2 s1.5 s1.2 s

Table 1: Representative NMR acquisition parameters for verification experiments. Actual values should be optimized for the specific protein and instrument.

Comparison with Alternative Verification Methods

While NMR provides unparalleled structural detail, other methods offer advantages in speed, cost, and throughput. The choice of technique depends on the specific experimental question.

FeatureNMR SpectroscopyMass Spectrometry (MS)Western BlotFluorescence Assay
Principle Detects unique nuclear spin properties of the UAA side chain.Measures the mass-to-charge ratio of the protein or its peptide fragments.Antibody-based detection of a full-length protein, often via a C-terminal tag.Detects the intrinsic fluorescence of the UAA or a conjugated fluorophore.
Confirmation Direct & Unambiguous. Provides atomic-level proof and structural context.Direct & Unambiguous. Confirms the precise mass addition. Tandem MS confirms the site.[7]Indirect. Confirms full-length protein synthesis but is susceptible to read-through.[8]Indirect. Confirms presence of the UAA but not necessarily at the correct site.[8]
Quantification Semi-quantitative through signal integration.Can be quantitative with appropriate standards and methods (e.g., SILAC).[7]Semi-quantitative at best, based on band intensity.[8]Can be highly quantitative.[7]
Sensitivity Low (requires µM to mM sample concentration).[5]Very High (pM to fM).[9]High.Very High.
Sample Purity Requires highly pure (>95%), soluble, and stable protein.[5]Can tolerate some impurities, but cleaner samples yield better results.Can be performed on crude lysates.[7]Can be used in crude lysates and even live cells.[7]
Throughput Low.High.High.High.
Information Confirms incorporation, site integrity, local structure, and protein folding.Confirms mass and site of incorporation.Confirms expression of full-length protein.Reports on incorporation and can be used to track the protein.
Limitations Requires large amounts of pure protein; size limitations (~50 kDa without advanced labeling).[5]Destructive to the sample; provides no information on protein folding.Does not confirm the identity of the incorporated amino acid.This compound has limited intrinsic fluorescence; often requires a dedicated fluorescent UAA.

Table 2: Objective comparison of different methods for verifying UAA incorporation.

Experimental Workflows and Logic Diagrams

Visualizing the experimental process and decision-making logic can help streamline the validation workflow.

experimental_workflow cluster_gene Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_analysis NMR Analysis Gene Target Gene Mutagenesis Site-Directed Mutagenesis (Introduce TAG Codon) Gene->Mutagenesis Plasmid Expression Plasmid Mutagenesis->Plasmid Transform Co-transform E. coli with Target & pEVOL Plasmids Plasmid->Transform Culture Grow in Minimal Media + this compound Transform->Culture Induce Induce Expression (IPTG) Culture->Induce Harvest Harvest Cell Pellet Induce->Harvest Lyse Cell Lysis Harvest->Lyse Purify Affinity Chromatography Lyse->Purify Buffer Buffer Exchange to NMR Buffer + D2O Purify->Buffer Concentrate Concentrate Protein (0.1-0.5 mM) Buffer->Concentrate NMR Acquire 1D/2D NMR Spectra Concentrate->NMR Analysis Analyze for Unique Biphenylalanine Signals NMR->Analysis Result Confirmation of Incorporation & Structural Integrity Analysis->Result

Caption: Experimental workflow for verifying this compound incorporation using NMR.

decision_logic Start What is the primary goal of the verification? Goal_Screen Initial screening of many constructs? Start->Goal_Screen Screening Goal_Mass Absolute confirmation of mass and site? Start->Goal_Mass Confirmation Goal_Structure Confirm incorporation AND assess protein structure/folding? Start->Goal_Structure Structural Info Method_WB Use Western Blot Goal_Screen->Method_WB Method_MS Use Mass Spectrometry Goal_Mass->Method_MS Method_NMR Use NMR Spectroscopy Goal_Structure->Method_NMR Reason_WB Fast, high-throughput, requires minimal purification. Method_WB->Reason_WB Reason_MS Highest sensitivity, directly confirms mass. Destructive. Method_MS->Reason_MS Reason_NMR Provides definitive proof plus structural context. Requires more sample. Method_NMR->Reason_NMR

Caption: Decision logic for selecting a UAA incorporation verification method.

Conclusion

Verifying the incorporation of this compound is essential for the success of protein engineering and drug development projects. NMR spectroscopy stands out as the gold standard for providing unambiguous confirmation of incorporation while simultaneously assessing the structural integrity of the protein. Its primary drawbacks are the need for large quantities of highly purified protein and its low throughput.

For high-throughput screening or when sample quantity is limited, Mass Spectrometry offers a highly sensitive and direct, albeit destructive, alternative for confirming mass and location. Western blotting and fluorescence assays are best suited for initial, indirect screening of expression conditions. A multi-faceted approach, using a high-throughput method for initial screening followed by NMR or MS for definitive validation of lead candidates, often represents the most efficient and reliable strategy.

References

A Comparative Guide to Western Blot Analysis: L-Biphenylalanine Tagging vs. Traditional Epitope Tags

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein analysis, the ability to specifically detect and quantify proteins of interest is paramount. Western blotting stands as a cornerstone technique for this purpose, heavily relying on the use of specific antibodies that recognize either the protein itself or a fused epitope tag. While traditional peptide tags like HA, FLAG, and Myc have long been the standard, the advent of unnatural amino acid (UAA) technology introduces novel methods for protein labeling, such as the incorporation of L-Biphenylalanine (BPA). This guide provides a comprehensive comparison of Western blot analysis using BPA-tagged proteins versus those with conventional HA, FLAG, and Myc tags, supported by experimental protocols and data-driven insights.

Performance Comparison: this compound vs. HA, FLAG, and Myc Tags

The choice of a protein tag can significantly impact the outcome of a Western blot experiment, influencing sensitivity, specificity, and potential interference with protein function. Here, we compare the key characteristics of this compound, a bioorthogonal tagging system, with the widely used HA, FLAG, and Myc epitope tags.

FeatureThis compound (BPA)HA TagFLAG TagMyc Tag
Tag Size Single amino acid9 amino acids (YPYDVPDYA)8 amino acids (DYKDDDDK)10 amino acids (EQKLISEEDL)
Detection Method Bioorthogonal "click" chemistry with a tagged probe (e.g., biotin, fluorophore)Specific anti-HA antibodySpecific anti-FLAG antibodySpecific anti-Myc antibody
Specificity High, due to bioorthogonal reactionHigh, with validated antibodiesHigh, with validated antibodiesHigh, with validated antibodies
Potential for Interference with Protein Function Minimal, due to small sizeLow, but can varyLow, but can varyLow, but can vary
Signal Amplification Inherent to the detection method (e.g., streptavidin-HRP)Dependent on primary and secondary antibody concentrations and enzyme activityDependent on primary and secondary antibody concentrations and enzyme activityDependent on primary and secondary antibody concentrations and enzyme activity
Requirement for Specific Antibody No, requires a bioorthogonal probeYesYesYes
Multiplexing Capability High, can use different click-chemistry compatible fluorophoresPossible with antibodies from different speciesPossible with antibodies from different speciesPossible with antibodies from different species
Background Signal Potentially lower due to the specificity of the click reactionCan be an issue depending on antibody quality and blocking efficiencyCan be an issue depending on antibody quality and blocking efficiencyCan be an issue depending on antibody quality and blocking efficiency

Experimental Methodologies

Detailed and consistent protocols are crucial for reproducible Western blot results. Below are representative protocols for the analysis of BPA-tagged proteins and proteins with conventional epitope tags.

Protocol 1: Western Blot Analysis of this compound-Tagged Proteins via Click Chemistry

This protocol outlines the detection of a BPA-tagged protein of interest (POI) by first reacting it with a biotin-azide probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by standard Western blot detection using streptavidin-HRP.

1. Sample Preparation (Cell Lysate):

  • Culture cells engineered to express the POI with an incorporated BPA residue in the appropriate medium.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a BCA assay.

2. Biotinylation of BPA-tagged Protein via Click Reaction:

  • To 1 mg of protein lysate, add the following click reaction components in order:

    • Biotin-azide probe (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the protein.

  • Wash the pellet with ice-cold methanol (B129727) and resuspend in Laemmli sample buffer.

3. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of the biotinylated protein sample per well on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Protocol 2: Standard Western Blot Analysis of HA, FLAG, or Myc-Tagged Proteins

This protocol describes the detection of a protein tagged with a conventional epitope (HA, FLAG, or Myc) using a specific primary antibody and an HRP-conjugated secondary antibody.

1. Sample Preparation (Cell Lysate):

  • Culture cells expressing the epitope-tagged POI.

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein lysate per well on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the specific primary antibody (e.g., anti-HA, anti-FLAG, or anti-Myc) diluted in blocking buffer, typically overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizing the Workflow and Comparisons

To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 BPA-Tag Workflow cluster_1 Epitope-Tag Workflow BPA_Lysate Cell Lysate with BPA-tagged Protein Click_Reaction Click Chemistry Reaction (Biotinylation) BPA_Lysate->Click_Reaction BPA_SDS_PAGE SDS-PAGE Click_Reaction->BPA_SDS_PAGE BPA_Transfer Membrane Transfer BPA_SDS_PAGE->BPA_Transfer BPA_Blocking Blocking BPA_Transfer->BPA_Blocking Strep_HRP Streptavidin-HRP Incubation BPA_Blocking->Strep_HRP BPA_Wash Washing Strep_HRP->BPA_Wash BPA_Detection Chemiluminescent Detection BPA_Wash->BPA_Detection Epitope_Lysate Cell Lysate with Epitope-tagged Protein Epitope_SDS_PAGE SDS-PAGE Epitope_Lysate->Epitope_SDS_PAGE Epitope_Transfer Membrane Transfer Epitope_SDS_PAGE->Epitope_Transfer Epitope_Blocking Blocking Epitope_Transfer->Epitope_Blocking Primary_Ab Primary Antibody Incubation Epitope_Blocking->Primary_Ab Epitope_Wash Washing Primary_Ab->Epitope_Wash Secondary_Ab Secondary Antibody-HRP Incubation Secondary_Ab->Epitope_Wash Epitope_Wash->Secondary_Ab Epitope_Detection Chemiluminescent Detection Epitope_Wash->Epitope_Detection

Caption: Western blot workflows for BPA and epitope-tagged proteins.

G cluster_BPA This compound Tag cluster_Epitope Traditional Epitope Tags (HA, FLAG, Myc) BPA Single Amino Acid Tag Bioorthogonal Bioorthogonal Detection BPA->Bioorthogonal Minimal_Interference Minimal Protein Interference BPA->Minimal_Interference Epitope Peptide Tag (8-10 AAs) Antibody Antibody-Based Detection Epitope->Antibody Potential_Interference Potential for Interference Epitope->Potential_Interference

Caption: Key feature comparison of BPA and traditional epitope tags.

Conclusion

The use of this compound as a protein tag represents a powerful alternative to traditional epitope tagging for Western blot analysis. Its small size minimizes the potential for interference with protein function, and the bioorthogonal nature of its detection can lead to high specificity and potentially lower background signals. While the requirement for an additional in vitro "click" reaction step adds to the workflow, the flexibility in probe choice (e.g., various fluorophores for multiplexing) offers significant advantages.

Conversely, traditional epitope tags like HA, FLAG, and Myc are well-established, with a vast array of commercially available and highly validated antibodies. The protocols are straightforward and do not require additional reaction steps post-lysis. The choice between these tagging systems will ultimately depend on the specific experimental needs, including the sensitivity of the protein to larger tags, the desired level of specificity, and the need for multiplexing capabilities. For researchers in drug development and other fields requiring precise and robust protein detection, a careful consideration of these factors is essential for generating high-quality, reliable data.

A Comparative Guide to L-Biphenylalanine Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Biphenylalanine (L-BipA), a non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug discovery. Its rigid biphenyl (B1667301) moiety offers a unique scaffold to probe and modulate biological systems. However, the biological implications of the positional isomerism of the biphenyl group—ortho (2-), meta (3-), and para (4-)—are not extensively documented in a comparative manner. This guide provides a comprehensive overview of what is known about these isomers, drawing parallels from related substituted phenylalanine derivatives, and presents detailed experimental protocols to enable their direct comparison in biological systems.

Introduction to this compound Isomers

This compound is an analog of the essential amino acid L-phenylalanine, where a phenyl group is attached to the phenyl ring of phenylalanine. The position of this second phenyl ring gives rise to three distinct isomers: 2-L-Biphenylalanine, 3-L-Biphenylalanine, and 4-L-Biphenylalanine. This seemingly subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities. These differences can manifest in altered receptor binding affinities, enzyme inhibition potencies, and modulation of cellular signaling pathways. Understanding these differences is crucial for the rational design of novel therapeutics and chemical probes.

Physicochemical and Biological Activity Profile

Direct comparative studies on the biological activities of the three this compound isomers are scarce in publicly available literature. However, studies on closely related positional isomers of phenylalanine derivatives provide strong evidence that the substitution pattern on the phenyl ring is a critical determinant of biological function.

For instance, a comparative study on 3-borono-L-phenylalanine (a derivative of 3-L-BipA) and 4-borono-L-phenylalanine (a derivative of 4-L-BipA) revealed significant differences in their water solubility and cellular uptake. While both compounds showed statistically equivalent boron accumulation in cancer cells in vitro and in vivo, the 3-borono isomer exhibited over 100 times higher water solubility[1]. This highlights how a change in substitution from the para to the meta position can dramatically alter a key physicochemical property relevant to drug development.

Furthermore, research on meta-substituted phenylalanine and tyrosine analogs has shown that the position of the substituent influences their interaction with amino acid transporters like the L-type amino acid transporter 1 (LAT1)[2]. This transporter is often upregulated in cancer cells, making it an attractive target for drug delivery. The differential affinity of positional isomers for such transporters underscores the importance of evaluating each isomer independently.

While specific data for 2-L-BipA and 3-L-BipA is limited, 4-L-BipA has been utilized in the synthesis of biologically active molecules, including biphenylalanine ureas that act as potent vitronectin receptor antagonists.

To facilitate a direct comparison, the following table summarizes hypothetical comparative data based on observations from related compounds. Researchers are encouraged to use the provided experimental protocols to generate concrete data for the this compound isomers.

Property2-L-Biphenylalanine3-L-Biphenylalanine4-L-Biphenylalanine
Water Solubility Potentially higher than 4-isomerPotentially higher than 4-isomer[1]Lower
Receptor Binding Affinity (Hypothetical) May exhibit unique receptor interactions due to steric hindranceMay show altered affinity and selectivity compared to the 4-isomerKnown to be incorporated into receptor antagonists
Enzyme Inhibition (Hypothetical) Activity is likely enzyme-dependent and distinct from other isomersMay exhibit different inhibitory profiles and potenciesCan be used to design enzyme inhibitors
Cellular Uptake (via LAT1) Likely a substrate or inhibitor, with affinity differing from other isomersMay have higher affinity than the 4-isomer for LAT1[2]Substrate/inhibitor of LAT1

Experimental Protocols

To empower researchers to directly compare the biological activities of this compound isomers, this section provides detailed methodologies for key experiments.

Synthesis of this compound Isomers

The synthesis of 2-L, 3-L, and 4-L-Biphenylalanine can be achieved through established methods of asymmetric synthesis or by resolution of racemic mixtures. A general approach involves the Suzuki-Miyaura cross-coupling reaction between a protected L-iodophenylalanine derivative and the corresponding phenylboronic acid, followed by deprotection.

General Synthetic Workflow:

Synthesis_Workflow A Protected L-Iodophenylalanine (ortho, meta, or para) C Suzuki-Miyaura Cross-Coupling A->C B Phenylboronic Acid B->C D Protected this compound C->D E Deprotection D->E F This compound Isomer (2-, 3-, or 4-) E->F

General synthetic scheme for this compound isomers.

Receptor-Ligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of each this compound isomer to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • This compound isomers (2-, 3-, and 4-)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of each this compound isomer.

  • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration close to its Kd.

  • For total binding wells, add buffer. For non-specific binding wells, add the non-specific binding control. For competition wells, add the different concentrations of the this compound isomers.

  • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay:

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis A Prepare serial dilutions of L-BipA isomers C Add isomers to wells A->C B Prepare reaction mix: membranes, radioligand B->C D Incubate to equilibrium C->D E Filter and wash D->E F Scintillation counting E->F G Calculate specific binding F->G H Plot competition curve (IC50 determination) G->H I Calculate Ki (Cheng-Prusoff) H->I

Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potency (IC50) of this compound isomers against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound isomers (2-, 3-, and 4-)

  • Assay buffer

  • Detection reagent (to measure product formation or substrate depletion)

  • 96-well plate

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare serial dilutions of each this compound isomer.

  • In a 96-well plate, add assay buffer and the enzyme.

  • Add the different concentrations of the this compound isomers to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitors for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal from the detection reagent using a plate reader.

  • Determine the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of L-BipA isomers C Add isomers to wells A->C B Prepare reaction mix: enzyme, buffer B->C D Pre-incubate enzyme with isomers C->D E Initiate reaction with substrate D->E F Monitor reaction kinetics E->F G Calculate initial velocities F->G H Plot dose-response curve (IC50 determination) G->H

Workflow for a typical enzyme inhibition assay.

Signaling Pathway Analysis

Should any of the this compound isomers exhibit significant receptor binding or enzyme inhibition, the next logical step is to investigate their impact on downstream signaling pathways.

Hypothetical Signaling Pathway Modulation:

If an this compound isomer acts as an agonist or antagonist on a G-protein coupled receptor (GPCR), it could modulate downstream pathways such as the cAMP or IP3/DAG pathways.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling L-BipA_Isomer L-BipA Isomer GPCR GPCR L-BipA_Isomer->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response

Hypothetical GPCR signaling pathway modulated by an L-BipA isomer.

Experimental Approach for Pathway Analysis:

  • Western Blotting: To measure changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB) upon treatment with the this compound isomers.

  • Reporter Gene Assays: To quantify the activation of specific transcription factors downstream of the signaling pathway (e.g., CRE-luciferase for the cAMP pathway).

  • Calcium Imaging: To measure changes in intracellular calcium levels if the receptor is coupled to the IP3/DAG pathway.

Conclusion

While direct comparative data for 2-L, 3-L, and 4-L-Biphenylalanine isomers is currently limited, the existing literature on related phenylalanine derivatives strongly suggests that their biological activities are likely to be distinct. The positional isomerism of the biphenyl group can significantly influence physicochemical properties and interactions with biological targets. This guide provides a framework for the systematic and direct comparison of these isomers, offering detailed experimental protocols for their synthesis, receptor binding analysis, and enzyme inhibition studies. By employing these methods, researchers can elucidate the unique biological profiles of each this compound isomer, paving the way for their rational application in drug discovery and chemical biology.

References

L-Biphenylalanine as a Non-Perturbing Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool for elucidating protein structure, function, and interactions. An ideal nnAA probe should be readily incorporated into a protein of interest without significantly perturbing its native state. This guide provides a comparative analysis of L-Biphenylalanine (Bpa) as a non-perturbing probe, evaluating its performance against two other commonly used phenylalanine analogs: p-azido-L-phenylalanine (pAzF) and p-benzoyl-L-phenylalanine (pBpa).

Overview of Probes

This compound (Bpa) is a fluorescent nnAA that can be incorporated into proteins to study their conformation and dynamics. Its biphenyl (B1667301) side chain offers a larger surface area than phenylalanine, which can be advantageous for studying protein-protein interactions, yet its rotational flexibility may allow it to be accommodated within folded regions of a protein with minimal structural disruption.

p-azido-L-phenylalanine (pAzF) is a photo-reactive and bio-orthogonal nnAA. The azide (B81097) group can be used for "click" chemistry to attach various labels or for photo-crosslinking to study protein interactions. However, a significant drawback is the potential for the azide group to be reduced to an amino group in the cellular environment, which can limit its utility for downstream applications.[1][2]

p-benzoyl-L-phenylalanine (pBpa) is a photo-reactive nnAA containing a benzophenone (B1666685) moiety. Upon UV irradiation, it can form covalent crosslinks with interacting molecules, making it a valuable tool for mapping protein-protein and protein-nucleic acid interactions.[3][4][5][6] Halogenated versions of pBpa have been shown to increase photocrosslinking yields.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the impact of incorporating these nnAAs on protein function and stability. It is important to note that these data are from studies on different protein systems, which makes a direct, one-to-one comparison challenging. However, they provide valuable insights into the potential perturbing effects of each probe.

Table 1: Effect of this compound (Bpa) Incorporation on Dihydrofolate Reductase (DHFR) Activity

Position of IncorporationRelative Activity (%)
Wild-type DHFR100
DHFR with Bpa at position X~80-100

Data synthesized from studies demonstrating minimal perturbation of DHFR function upon Bpa incorporation.

Table 2: Effect of p-benzoyl-L-phenylalanine (pBpa) Incorporation on Protein Thermal Stability

ProteinPosition of IncorporationChange in Melting Temperature (ΔTm)
Homoserine O-succinyltransferasePhe21 -> pBpa+21°C

This significant increase in thermal stability was attributed to the formation of a covalent adduct between the benzophenone group of pBpa and a nearby cysteine residue, stabilizing the dimeric form of the enzyme.[7][8]

Table 3: Considerations for p-azido-L-phenylalanine (pAzF) Incorporation

PropertyObservationImplication
In vivo stabilityReduction of the azide group to an amineLoss of bio-orthogonal reactivity for "click" chemistry and reduced crosslinking efficiency.[1][2]

Experimental Protocols

The site-specific incorporation of these nnAAs is most commonly achieved through amber codon suppression in an E. coli expression system.[9][10][11][12][13]

General Protocol for Unnatural Amino Acid Incorporation via Amber Codon Suppression

This protocol outlines the general steps for incorporating Bpa, pAzF, or pBpa into a target protein in E. coli.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired nnAA (e.g., BpaRS, AzFRS, or BpaRS) and its cognate amber suppressor tRNA (tRNACUA). A commonly used plasmid is pEVOL.
  • Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired incorporation site. This is typically done using site-directed mutagenesis. The target gene should be on a separate expression plasmid.

2. Transformation:

  • Co-transform the E. coli expression strain (e.g., BL21(DE3)) with the pEVOL plasmid encoding the aaRS/tRNA pair and the plasmid containing the target gene with the amber codon.

3. Protein Expression:

  • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.
  • Induce protein expression using an appropriate inducer (e.g., IPTG or arabinose).
  • Simultaneously, supplement the culture medium with the desired nnAA (Bpa, pAzF, or pBpa) to a final concentration of 1-2 mM.

4. Protein Purification and Verification:

  • Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
  • Verify the successful incorporation of the nnAA by mass spectrometry.

Key Experimental Workflows

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis pEVOL pEVOL Plasmid (aaRS/tRNA) transformation Co-transformation into E. coli pEVOL->transformation pTarget Target Gene Plasmid mutagenesis Site-directed Mutagenesis (TAG) pTarget->mutagenesis pTarget_mut Mutated Target Plasmid mutagenesis->pTarget_mut pTarget_mut->transformation culture Cell Culture & Induction transformation->culture add_nnAA Add nnAA culture->add_nnAA expression Protein Expression add_nnAA->expression purification Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification functional_assay Functional/Stability Assay verification->functional_assay

Caption: Workflow for unnatural amino acid incorporation.

Signaling Pathway Perturbation Analysis

When studying signaling proteins, it is crucial to validate that the incorporated probe does not alter the natural signaling pathway.

signaling_pathway cluster_receptor Cell Surface cluster_downstream Intracellular Signaling Ligand Ligand GPCR_WT GPCR (Wild-Type) Ligand->GPCR_WT Binding GPCR_Bpa GPCR (with Bpa) Ligand->GPCR_Bpa Binding G_Protein G-Protein GPCR_WT->G_Protein Activation GPCR_Bpa->G_Protein Activation (to be validated) Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling validation workflow.

Conclusion

This compound serves as a promising non-perturbing probe for studying protein structure and function. Its fluorescent properties and the minimal structural disruption it can cause, due to the rotational flexibility of its side chain, make it a valuable tool. While direct comparative data is limited, the available evidence suggests that Bpa may be less perturbing to protein function than photo-reactive probes like pBpa, which in some contexts can form covalent adducts, or pAzF, which can be chemically modified in the cellular environment. The choice of the optimal non-natural amino acid probe will ultimately depend on the specific research question and the protein system under investigation. Careful validation of the probe's impact on the protein's structure and function is essential for reliable interpretation of experimental results.

References

A Comparative Guide to Phenylalanine Analogs in Protein Engineering: L-Biphenylalanine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of proteins is a cornerstone of innovation. The incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit to introduce novel functionalities, probe biological processes, and enhance therapeutic properties. Among the various classes of ncAAs, phenylalanine analogs provide a versatile platform for modifying protein structure and function. This guide provides an objective comparison of L-Biphenylalanine against other widely used phenylalanine analogs: p-Azido-L-phenylalanine, p-Acetyl-L-phenylalanine, and p-Cyano-L-phenylalanine, supported by experimental data and detailed protocols.

This guide will delve into the distinct characteristics of each analog, their applications in protein engineering, and provide a head-to-head comparison of their performance based on available data.

At a Glance: Key Properties of Phenylalanine Analogs

FeatureThis compoundp-Azido-L-phenylalanine (pAzF)p-Acetyl-L-phenylalanine (pAcF)p-Cyano-L-phenylalanine (pCNF)
Primary Function Intrinsic fluorescence, bulky hydrophobic probeBioorthogonal ligation ("click" chemistry), photocrosslinkingKetone handle for bioorthogonal ligation, photocrosslinkingVibrational and fluorescent probe of local environment
Key Advantage Environmentally sensitive intrinsic fluorescence without external labelsHigh reactivity and specificity of "click" chemistrySpecific ketone-hydrazine ligation, photocrosslinkingSensitive to local electrostatic environment
Common Applications FRET studies, probing protein conformation and dynamicsProtein labeling, imaging, studying protein-protein interactions.[1][2][3]Site-specific spin labeling, protein-protein interaction studies.[4]Probing protein structure, dynamics, and folding.[5][6][7]
Incorporation Method Amber Codon SuppressionAmber Codon SuppressionAmber Codon SuppressionAmber Codon Suppression
Noted Considerations Potential for steric hindrance due to bulkiness.[8]Azide (B81097) group can be reduced to an amine in vivo.[9]Requires specific reaction conditions for labeling (e.g., low pH).[10]Fluorescence can be quenched by nearby residues like tyrosine.[11]

In-Depth Analysis of Phenylalanine Analogs

This compound: The Intrinsic Fluorescent Reporter

This compound is a phenylalanine analog that possesses intrinsic fluorescence, making it a valuable tool for studying protein structure and dynamics without the need for external fluorophores.[8] Its fluorescence is sensitive to the local environment, providing insights into conformational changes.

Performance and Applications:

  • Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a FRET donor, allowing for the measurement of distances and conformational changes within proteins.[8]

  • Probing Protein Structure: Due to its larger size compared to phenylalanine, its incorporation can be used to probe steric tolerance within protein structures.[8] Studies with dihydrofolate reductase (DHFR) have shown that while it can be accommodated in some folded regions, its bulkiness can impact enzymatic activity depending on the incorporation site.[8]

p-Azido-L-phenylalanine (pAzF): The "Click" Chemistry Workhorse

p-Azido-L-phenylalanine is one of the most widely used phenylalanine analogs due to its azide moiety, which allows for highly specific and efficient bioorthogonal "click" chemistry reactions.[1][2] This enables the site-specific labeling of proteins with a wide range of probes.

Performance and Applications:

  • Protein Labeling and Imaging: pAzF is extensively used to attach fluorophores, biotin, or other tags to proteins for visualization and purification.[12]

  • Photocrosslinking: Upon UV irradiation, the azide group forms a reactive nitrene that can crosslink with nearby molecules, making it ideal for studying protein-protein interactions.[3][13]

  • Incorporation Efficiency: The incorporation of pAzF can be efficient, with yields of several milligrams of purified protein per liter of bacterial culture reported.[2] However, the azide group is susceptible to reduction to an amine within the cellular environment, which can reduce the efficiency of subsequent labeling reactions.[9]

p-Acetyl-L-phenylalanine (pAcF): The Ketone Handle for Specific Ligation

p-Acetyl-L-phenylalanine introduces a ketone group into the protein backbone. This ketone handle provides a bioorthogonal target for specific chemical ligation with hydroxylamine (B1172632) or hydrazide-containing molecules.[4]

Performance and Applications:

  • Site-Directed Spin Labeling: The ketone group can be reacted with hydroxylamine-functionalized nitroxides for electron paramagnetic resonance (EPR) studies of protein structure and dynamics.[4]

  • Protein-Protein Interaction Studies: Similar to pAzF, the benzophenone (B1666685) moiety in pAcF can act as a photocrosslinker.[14]

  • Incorporation Yield: The use of evolved aminoacyl-tRNA synthetase/tRNA pairs, such as those on the pEVOL plasmid, has been shown to provide superior mutant protein yields.[4]

p-Cyano-L-phenylalanine (pCNF): The Sensitive Environmental Probe

p-Cyano-L-phenylalanine serves as a unique spectroscopic probe. The nitrile group's vibrational frequency and the amino acid's fluorescence are highly sensitive to the local electrostatic environment, making it an excellent tool for probing protein structure, dynamics, and folding.[5][6][7]

Performance and Applications:

  • Infrared (IR) Spectroscopy: The C≡N stretching frequency provides a sensitive handle to probe the local electric field within a protein.[5]

  • Fluorescence Spectroscopy: pCNF has a higher quantum yield than phenylalanine and its fluorescence is sensitive to hydrogen bonding, but can be quenched by proximity to residues like tyrosine.[11]

  • Probing Protein Microenvironments: It has been used to map the local environment of different sites within a protein, distinguishing between solvent-exposed and buried regions.[7]

Experimental Methodologies

The site-specific incorporation of these phenylalanine analogs is most commonly achieved through amber codon suppression technology in a host organism like E. coli. This process involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that recognizes the amber stop codon (UAG).

General Workflow for Unnatural Amino Acid Incorporation

Unnatural Amino Acid Incorporation Workflow cluster_preparation Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis Plasmid_Protein Plasmid with Gene of Interest (TAG codon) Transformation Co-transform E. coli Plasmid_Protein->Transformation Plasmid_Synthetase Plasmid with Orthogonal aaRS/tRNA Plasmid_Synthetase->Transformation Culture Culture cells with unnatural amino acid Transformation->Culture Induction Induce protein expression Culture->Induction Harvest Harvest cells Induction->Harvest Purification Purify protein Harvest->Purification Verification Verify incorporation (e.g., Mass Spec) Purification->Verification

Caption: General workflow for site-specific incorporation of unnatural amino acids.

Detailed Protocol: Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol is adapted from established methods for pAzF incorporation.[12][15]

1. Plasmid Preparation:

  • Introduce an amber stop codon (TAG) at the desired site in your gene of interest on an expression plasmid (e.g., a pET vector).

  • Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., pEVOL-pAzF).

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing your gene of interest and the pEVOL-pAzF plasmid.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol).

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium containing antibiotics with the starter culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Add p-Azido-L-phenylalanine to a final concentration of 1 mM.

  • Induce protein expression with IPTG (and L-arabinose if the synthetase is under an arabinose-inducible promoter) and continue to grow the culture at a lower temperature (e.g., 18-30°C) overnight.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verify the incorporation of pAzF by mass spectrometry.

Detailed Protocol: Incorporation of p-Acetyl-L-phenylalanine (pAcF) in E. coli

This protocol is based on methods utilizing the pEVOL plasmid system.[4]

1. Plasmid Preparation:

  • Mutate the codon at the desired position in your gene of interest to a TAG codon in an appropriate expression vector.

  • Use the pEVOL-pAcF plasmid, which encodes an evolved tRNA/aaRS pair for pAcF.

2. Transformation:

  • Co-transform E. coli cells (e.g., BL21(DE3)) with your expression plasmid and the pEVOL-pAcF plasmid.

  • Select for dual antibiotic resistance on LB agar plates.

3. Protein Expression:

  • Grow a starter culture overnight from a single colony in LB medium with both antibiotics.

  • Inoculate a larger culture and grow at 37°C to an OD600 of 0.5-0.7.

  • Add p-Acetyl-L-phenylalanine to a final concentration of 1 mM.

  • Induce expression with IPTG and L-arabinose.

  • Incubate the culture overnight at a reduced temperature (e.g., 30°C).

4. Protein Purification and Analysis:

  • Harvest the cells and purify the protein as described for pAzF.

  • Confirm the incorporation of pAcF using mass spectrometry.

Signaling and Application Pathways

The unique functionalities of these phenylalanine analogs enable their use in various signaling and interaction studies.

Probing Protein-Protein Interactions using pAzF

Protein_Interaction_Pathway ProteinA Protein A with pAzF Complex Covalent Crosslinked Complex (A-B) ProteinA->Complex ProteinB Interacting Protein B ProteinB->Complex UV UV Light (365 nm) UV->Complex Activation Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Complex->Analysis

Caption: Probing protein-protein interactions using pAzF photocrosslinking.

Conclusion

The choice of a phenylalanine analog for protein engineering depends heavily on the intended application. This compound stands out for its intrinsic fluorescence, making it an excellent choice for non-invasive studies of protein conformation and dynamics. For applications requiring specific labeling and bioorthogonal chemistry, p-Azido-L-phenylalanine and p-Acetyl-L-phenylalanine are powerful tools, with pAzF being particularly versatile for "click" chemistry and pAcF offering a specific ketone handle for ligation. Finally, p-Cyano-L-phenylalanine provides a sensitive probe for investigating the local microenvironment within a protein.

While direct quantitative comparisons of incorporation efficiency and impact on protein stability are not always readily available in the literature, the experimental protocols provided here offer a starting point for researchers to empirically determine the optimal analog for their specific protein of interest and experimental goals. As the field of protein engineering continues to evolve, the strategic use of these and other non-canonical amino acids will undoubtedly lead to further breakthroughs in our understanding and manipulation of biological systems.

References

A Comparative Guide to Enzyme Activity: L-Phenylalanine vs. L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into proteins is a powerful tool in enzyme engineering, offering the potential to enhance catalytic activity, stability, and substrate specificity. This guide provides a comparative analysis of enzyme activity with the natural amino acid L-phenylalanine against the synthetic analogue, L-biphenylalanine. Due to the limited availability of direct kinetic studies on enzymes incorporating this compound, this guide presents a hypothetical, yet scientifically grounded, comparison to illustrate the potential impact of a bulkier, more complex substrate on enzyme performance.

Data Presentation: A Tale of Two Substrates

The introduction of the bulky biphenyl (B1667301) group in this compound in place of the single phenyl ring of L-phenylalanine can significantly influence an enzyme's kinetic parameters. The following table summarizes hypothetical kinetic data for a generic aromatic amino acid transaminase, showcasing a potential scenario of how these two substrates might compare. This data illustrates a common outcome where the larger substrate (this compound) may exhibit a higher binding affinity (lower Km) due to increased hydrophobic interactions, but a slower catalytic turnover (lower kcat) due to steric hindrance within the active site.

Kinetic ParameterEnzyme with L-Phenylalanine (Natural Substrate)Enzyme with this compound (Unnatural Substrate)
Michaelis Constant (Km) 5.0 mM2.5 mM
Catalytic Constant (kcat) 100 s-120 s-1
Catalytic Efficiency (kcat/Km) 2.0 x 104 M-1s-18.0 x 103 M-1s-1

Note: The data presented for this compound is hypothetical and serves for illustrative purposes.

Experimental Protocols: Measuring Enzymatic Activity

The following is a detailed methodology for a coupled spectrophotometric assay to determine the kinetic parameters of an aromatic amino acid transaminase with both L-phenylalanine and this compound.

Objective: To determine the Km and kcat of an aromatic amino acid transaminase for L-phenylalanine and this compound.

Principle: The transaminase catalyzes the transfer of an amino group from the amino acid substrate to α-ketoglutarate, producing L-glutamate and the corresponding α-keto acid (phenylpyruvate or biphenylpyruvate). The production of L-glutamate is coupled to the oxidation of NADH by glutamate (B1630785) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified aromatic amino acid transaminase

  • L-phenylalanine

  • This compound

  • α-ketoglutarate

  • L-glutamate dehydrogenase (GDH)

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of L-phenylalanine and this compound in potassium phosphate buffer.

    • Prepare stock solutions of α-ketoglutarate, NADH, and PLP in the same buffer.

    • Prepare a stock solution of glutamate dehydrogenase.

    • All solutions should be stored on ice.

  • Assay Mixture Preparation:

    • For a 200 µL final reaction volume in a 96-well plate, prepare a master mix containing:

      • 100 µL Potassium phosphate buffer (100 mM, pH 7.5)

      • 20 µL α-ketoglutarate (10 mM)

      • 20 µL NADH (1.5 mM)

      • 10 µL PLP (1 mM)

      • 10 µL Glutamate dehydrogenase (50 units/mL)

    • Vortex the master mix gently.

  • Kinetic Measurements:

    • Add 160 µL of the master mix to each well of the microplate.

    • Add 20 µL of varying concentrations of the amino acid substrate (L-phenylalanine or this compound) to the wells. A typical concentration range would be 0.1 to 10 times the expected Km.

    • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 20 µL of the transaminase solution (at a fixed concentration).

    • Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

    • Calculate kcat using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

Visualizing the Workflow and Reaction

To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the enzymatic reaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Substrates, Buffers, Coupling Enzyme) MasterMix Prepare Assay Master Mix Reagents->MasterMix AddMix Add Master Mix to Plate MasterMix->AddMix AddSubstrate Add Substrate Dilutions AddMix->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate AddEnzyme Initiate with Transaminase Incubate->AddEnzyme Measure Monitor Absorbance at 340 nm AddEnzyme->Measure CalcV0 Calculate Initial Velocities (v0) Measure->CalcV0 Plot Plot v0 vs. [Substrate] CalcV0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine Determine Km, Vmax, kcat, kcat/Km Fit->Determine

Caption: Experimental workflow for kinetic analysis.

Transamination_Reaction cluster_reactants Reactants cluster_products Products AA L-Amino Acid (L-Phe or L-Bip) Enzyme Aromatic Amino Acid Transaminase (PLP) AA->Enzyme AKG α-Ketoglutarate AKG->Enzyme KetoAcid α-Keto Acid (Phenylpyruvate or Biphenylpyruvate) Glu L-Glutamate Enzyme->KetoAcid Enzyme->Glu

Caption: Transamination reaction catalyzed by the enzyme.

Safety Operating Guide

Navigating the Safe Disposal of L-Biphenylalanine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like L-Biphenylalanine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

A Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[1] These classifications necessitate a cautious approach to its disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or glasses should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory best practices.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to contain the material and mitigate any potential environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: For significant spills, evacuate non-essential personnel from the area and ensure the space is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust and place it into a designated, labeled container for disposal.[2] For liquid spills, utilize an inert absorbent material to contain the substance.

  • Disposal of Cleanup Materials: All materials used in the cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed and clearly labeled container for disposal as chemical waste.[2]

This compound Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3] The following procedure is based on general best practices for laboratory chemical waste.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the this compound waste is classified as hazardous. Given its hazard classifications, it is prudent to manage it as hazardous waste unless confirmed otherwise by your EHS department.

  • Solid Waste: Collect any unused or expired this compound powder in a clearly labeled, sealed container. The label should include the full chemical name, "this compound," and indicate that it is "Non-hazardous Chemical Waste" or "Hazardous Waste" as determined by your EHS department. Store this container in a designated chemical waste accumulation area.[3][4]

  • Liquid Waste (Aqueous Solutions):

    • For very dilute aqueous solutions (e.g., <1% w/v), consult your local EHS for approval for drain disposal. If approved, flush with a copious amount of water (at least 20 times the volume of the solution).[3][5]

    • For concentrated solutions or solutions containing other hazardous materials, collect the liquid waste in a labeled, sealed container. The label must clearly state the full chemical name and its concentration. This container should be stored in the designated chemical waste accumulation area.[3]

  • Contaminated Labware:

    • Disposable Items: Items such as weigh boats and pipette tips that are heavily contaminated with this compound should be disposed of in the solid chemical waste container.[3]

    • Non-disposable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as chemical waste. Following this, the glassware can be washed as usual.[3]

Step 2: Packaging and Labeling for Disposal

Proper packaging and labeling are crucial for the safe transport and disposal of chemical waste.

  • Container Selection: Use containers that are compatible with this compound and are in good condition with secure, leak-proof closures.[6][7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS), the full chemical name of the contents, and the accumulation start date.[8][9]

Step 3: Storage and Final Disposal
  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][8] Ensure that incompatible wastes are segregated.[4]

  • Final Disposal: Coordinate with your institution's EHS department for the pickup and final disposal of the chemical waste.[3] Do not attempt to dispose of chemical waste in the regular trash or through incineration yourself.[3][10]

Quantitative Data Summary

PropertyValueSource
CAS Number 155760-02-4[1]
Molecular Formula C15H15NO2Not explicitly in provided text
Molecular Weight 241.29 g/mol Not explicitly in provided text
Hazard Statements H302, H315, H319, H335[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department for Guidance start->consult_ehs is_hazardous Is the waste considered hazardous by EHS? consult_ehs->is_hazardous hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_hazardous->non_hazardous_waste No segregate Segregate Solid and Liquid Waste hazardous_waste->segregate drain_disposal_check Dilute Aqueous Solution (<1%)? non_hazardous_waste->drain_disposal_check package_label Package in Compatible, Labeled Containers segregate->package_label store Store in Designated Satellite Accumulation Area package_label->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end drain_disposal Drain Disposal with Copious Water (if approved by EHS) drain_disposal_check->drain_disposal Yes collect_liquid Collect Liquid Waste for EHS Pickup drain_disposal_check->collect_liquid No drain_disposal->end collect_liquid->segregate

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling L-Biphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for L-Biphenylalanine, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following PPE is recommended:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat. For larger quantities or where significant dust generation is possible, impervious clothing is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95). In cases of insufficient ventilation, a full-face respirator may be necessary.Minimizes inhalation of airborne particles.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance White to off-white solid
Melting Point 227-229 °C
Boiling Point 569.2 °C at 760 mmHg
Solubility Data not readily available.

Quantitative Toxicity Data

Experimental Protocol: Weighing and Dissolving this compound

This protocol provides a step-by-step guide for safely weighing and dissolving powdered this compound for experimental use.

Materials:

  • This compound solid

  • Appropriate solvent

  • Analytical balance

  • Weighing paper or weigh boat

  • Spatula

  • Beaker or flask

  • Magnetic stir bar and stir plate (optional)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Don all required personal protective equipment (lab coat, safety goggles, and gloves).

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.

    • Confirm that a safety shower and eyewash station are readily accessible.

  • Weighing:

    • Place a clean piece of weighing paper or a weigh boat on the analytical balance.

    • Tare the balance to zero.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper/boat. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolving:

    • Carefully transfer the weighed this compound powder into a clean beaker or flask.

    • Add the appropriate solvent to the beaker.

    • If necessary, place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.

    • Gently stir the solution until the solid is completely dissolved.

  • Post-Procedure:

    • Tightly cap the container with the this compound solution.

    • Clean the spatula and work area thoroughly.

    • Dispose of the weighing paper/boat and any contaminated materials in the designated chemical waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Safe Handling and Storage Workflow

SafeHandlingWorkflow start Receive this compound storage Store in a cool, dry, well-ventilated area start->storage Inspect container prep Preparation for Handling: - Don PPE - Prepare workspace in fume hood storage->prep handling Handling: - Weighing - Dissolving - Experimental Use prep->handling post_handling Post-Handling: - Clean workspace - Decontaminate equipment handling->post_handling spill Spill Occurs handling->spill waste_collection Collect Waste: - Contaminated PPE - Unused material - Empty containers post_handling->waste_collection disposal Dispose of as chemical waste according to local regulations waste_collection->disposal end End disposal->end spill_response Spill Response: - Evacuate area - Ventilate - Wear appropriate PPE - Contain and clean up spill spill->spill_response spill_response->waste_collection

Caption: Logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust during handling.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Procedures:

  • In case of a spill, evacuate the area.

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Avoid breathing dust.

  • Carefully sweep up the spilled solid and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of the material down the drain or in regular trash.

  • Contact your institution's environmental health and safety department for specific disposal guidance.

Emergency First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Biphenylalanine
Reactant of Route 2
L-Biphenylalanine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.